4-Chloro-3-iodobenzotrifluoride
Description
The exact mass of the compound 1-Chloro-2-iodo-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89703. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLWFPKNYZEOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217480 | |
| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
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Molecular Weight |
306.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-57-1 | |
| Record name | 4-Chloro-3-iodobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 672-57-1 | |
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| Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
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| Record name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-iodobenzotrifluoride: Properties, Applications, and Experimental Considerations
This guide provides a comprehensive technical overview of 4-Chloro-3-iodobenzotrifluoride (CAS No. 672-57-1), a highly functionalized aromatic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize specialized chemical intermediates. This document delves into the core physicochemical properties, reactivity, applications, and essential safety protocols associated with this versatile building block.
Introduction and Compound Profile
4-Chloro-3-iodobenzotrifluoride is a halogenated aromatic compound distinguished by a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and an iodine atom.[1][2] This unique combination of substituents makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials.[2] The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity, while the presence of two distinct halogen atoms (chlorine and iodine) offers a platform for diverse and selective chemical transformations.[2][3]
The compound typically appears as a colorless to light yellow liquid or solid, depending on the ambient temperature, and is characterized by its high stability and low volatility.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Chloro-3-iodobenzotrifluoride are critical for its application in synthetic chemistry. These properties dictate reaction conditions, solvent selection, and purification methods.
Data Summary Table
| Property | Value | Source |
| CAS Number | 672-57-1 | [1][4] |
| Molecular Formula | C₇H₃ClF₃I | [1][4][5] |
| Molecular Weight | 306.45 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][5] |
| Normal Boiling Point | 521.35 K (248.2 °C) (Joback Calculated) | [6] |
| Normal Melting Point | 312.28 K (39.13 °C) (Joback Calculated) | [6] |
| Solubility | Low solubility in water; moderate solubility in organic solvents | [1] |
| Octanol/Water Partition Coeff. (logP) | 3.963 (Crippen Calculated) | [6] |
Spectroscopic Data
For definitive structural confirmation and purity analysis, spectroscopic data is indispensable. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to key spectral data for this compound, including:
These reference spectra are crucial for quality control and reaction monitoring in a laboratory setting.
Molecular Structure and Reactivity Insights
The arrangement of substituents on the benzene ring governs the reactivity of 4-Chloro-3-iodobenzotrifluoride.
Caption: Molecular Structure of 4-Chloro-3-iodobenzotrifluoride.
The key to its utility lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the primary site for reactions like Suzuki, Heck, and Sonogashira cross-coupling. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, while leaving the more robust chloro and trifluoromethyl groups intact for subsequent transformations. This tiered reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled, stepwise manner.[2]
Core Applications in Drug Development and Synthesis
4-Chloro-3-iodobenzotrifluoride serves as a critical starting material or intermediate in multi-step syntheses. Its utility is rooted in the advantageous properties conferred by its functional groups.
-
Pharmaceutical Intermediate: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[2][3] This makes the benzotrifluoride scaffold highly desirable in medicinal chemistry.
-
Versatile Synthetic Building Block: The presence of two different halogens allows for orthogonal synthetic strategies. For instance, the iodine can be selectively displaced via metal-catalyzed cross-coupling, followed by a different transformation involving the chlorine atom.[2]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is also used in the synthesis of advanced agrochemicals and specialty polymers where chemical resistance and specific electronic properties are required.[1][2]
Caption: Conceptual workflow in drug discovery using 4-Chloro-3-iodobenzotrifluoride.
Representative Experimental Protocol: Synthesis
While numerous proprietary methods exist, a common academic approach to synthesizing related structures involves halogenation of a substituted benzotrifluoride precursor. The synthesis of 4-Chloro-3-iodobenzotrifluoride would typically start from 4-chlorobenzotrifluoride.
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: Iodination of 4-Chlorobenzotrifluoride.
Reaction Scheme: 4-Chlorobenzotrifluoride → (Iodinating Agent, Acid Catalyst) → 4-Chloro-3-iodobenzotrifluoride
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet.
-
Charge Reagents: The flask is charged with 4-chlorobenzotrifluoride and a suitable solvent (e.g., acetic acid).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.
-
Addition of Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), dissolved in the solvent, is added dropwise from the dropping funnel at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining iodinating agent.
-
Extraction: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 4-Chloro-3-iodobenzotrifluoride.
Caption: Generalized workflow for the synthesis of 4-Chloro-3-iodobenzotrifluoride.
Safety, Handling, and Storage
Proper handling of 4-Chloro-3-iodobenzotrifluoride is essential to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) recommendations.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]
-
Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7] Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Protect from direct sunlight.[9]
-
Health Hazards: While specific toxicology data is limited, related compounds can cause skin and eye irritation.[10] It is prudent to handle this chemical with care, assuming it may pose health risks upon exposure.[1]
Conclusion
4-Chloro-3-iodobenzotrifluoride is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, coupled with its unique and versatile reactivity, provide chemists with a reliable platform for constructing complex and high-value molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.
References
-
4-Chlorobenzotrifluoride - Wikipedia. Wikipedia. [Link]
-
4-chloro-α,α,α-trifluorotoluene - Safety Data Sheet. Airgas. [Link]
-
4-Chloro-3-iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Chloro-3-nitrobenzotrifluoride Standard - Safety Data Sheet. Agilent Technologies. [Link]
-
Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Cheméo. [Link]
-
4-Chloro-3-iodobenzotrifluoride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]
-
Phase change data for 4-Chloro-3-iodobenzotrifluoride. National Institute of Standards and Technology. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
3-Iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Synthesis of 4-chlorobenzotrifluoride. PrepChem.com. [Link]
-
4-chloro-3-iodobenzotrifluoride cas:672-57-1. Zhengzhou Alfa Chemical Co.,Ltd. [Link]
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Technical Whitepaper: 4-Chloro-3-iodobenzotrifluoride
This technical guide details the structural properties, synthetic pathways, and chemoselective reactivity of 4-Chloro-3-iodobenzotrifluoride , a critical halogenated building block in modern medicinal chemistry.
A Chemoselective Scaffold for Modular Drug Synthesis
Executive Summary
4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) serves as a high-value intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] Its utility is defined by the orthogonal reactivity of its halogen substituents: a labile C–I bond primed for rapid oxidative addition and a robust C–Cl bond that survives initial coupling conditions. This "halogen hierarchy" allows researchers to sequentially functionalize the benzene ring, creating dense, multi-substituted aromatic libraries essential for Fragment-Based Drug Discovery (FBDD).
Structural Characterization & Physiochemical Profile
The molecule features a trisubstituted benzene ring where the electronic environment is dominated by the strong electron-withdrawing nature of the trifluoromethyl (-CF
-
Electronic Effects: The -CF
group (position 1) exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S Ar) at the ortho/para positions. -
Steric Environment: The iodine atom at position 3 is sterically crowded, flanked by the bulky -CF
and -Cl groups. However, the long C–I bond length (~2.10 Å) mitigates steric clash during palladium coordination. -
Lipophilicity: The presence of -CF
and -Cl significantly increases the logP (approx. 4.0), enhancing the membrane permeability of derived scaffolds.
Table 1: Physiochemical Properties
| Property | Value | Note |
| CAS Number | 672-57-1 | |
| Molecular Formula | C | |
| Molecular Weight | 306.45 g/mol | |
| Appearance | Pale yellow liquid/solid | Low melting point solid |
| Boiling Point | ~240°C (est) / 105°C @ 15mmHg | High boiling point requires vacuum distillation |
| Density | 1.924 g/mL | High density typical of iodinated aromatics |
| Solubility | DCM, THF, Toluene | Immiscible in water |
Synthetic Routes
The industrial preparation of 4-Chloro-3-iodobenzotrifluoride prioritizes regiocontrol, typically avoiding direct electrophilic iodination due to the deactivated nature of the ring.
Primary Route: The Sandmeyer Reaction
The most reliable protocol proceeds via the diazonium salt of 3-amino-4-chlorobenzotrifluoride. This method ensures exclusive placement of the iodine atom at the 3-position.
Protocol Highlights:
-
Diazotization: The aniline precursor is treated with sodium nitrite (NaNO
) in acidic media (HCl/H SO ) at 0–5°C to form the diazonium salt. -
Iodination: An aqueous solution of Potassium Iodide (KI) is added. The iodide ion acts as a reducing agent, generating an aryl radical that recombines with iodine.
-
Workup: The crude product is extracted into dichloromethane and washed with sodium thiosulfate to remove excess iodine.
Figure 1: Synthetic workflow via the Sandmeyer reaction, ensuring regiochemical purity.
Reactivity & Chemoselective Functionalization
The core value of 4-Chloro-3-iodobenzotrifluoride lies in the Bond Dissociation Energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol). This allows for "Site-Selective Cross-Coupling."
The "Iodine-First" Strategy
Palladium catalysts (e.g., Pd(PPh
Experimental Protocol: Selective Suzuki Coupling
-
Reagents: 1.0 eq Ar-I (Substrate), 1.1 eq Boronic Acid, 0.05 eq Pd(PPh
) , 2.0 eq Na CO . -
Solvent: DME/Water (3:1) or Toluene/Water.[2]
-
Conditions: Heat to 60°C for 4–6 hours.
-
Result: Exclusive formation of the 3-aryl-4-chlorobenzotrifluoride. The chlorine atom remains intact for subsequent reactions (e.g., Buchwald-Hartwig amination).
Visualization of Orthogonal Reactivity
The following diagram illustrates the sequential functionalization logic.
Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Iodine and Chlorine.
Applications in Medicinal Chemistry
This scaffold is ubiquitous in the design of kinase inhibitors and agrochemicals where the trifluoromethyl group improves metabolic stability (blocking metabolic oxidation) and the 3,4-substitution pattern mimics biological substrates.
-
Kinase Inhibitors: The 3-aryl-4-chloro motif is often used to access the hydrophobic pocket of kinases (e.g., RAF, MEK). The chlorine atom can be displaced by amines to form hydrogen-bonding interactions with the hinge region.
-
Bioisosteres: The trifluoromethyl group serves as a lipophilic bioisostere for an isopropyl or chlorine group, often increasing potency by 10–100 fold due to the "Fluorine Effect" on pKa and conformation.
Handling & Safety (MSDS Insights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Light-sensitive. Store under inert gas (Argon/Nitrogen) to prevent iodine liberation (purple discoloration).
-
Spill Response: Absorb with inert material (vermiculite). Do not use water jets.
References
-
Synthetic Methodology (Sandmeyer): Sandmeyer Reaction Mechanism and Applications. Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Coupling Protocols: Efficient chemoselective sequential Pd-catalyzed Suzuki coupling. Elsevier Pure. Available at: [Link]
-
Medicinal Chemistry Applications: Applications of Fluorine in Medicinal Chemistry. PubMed (NIH). Available at: [Link]
Sources
Technical Monograph: 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1)
Executive Summary
4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) represents a critical class of "orthogonal" halogenated building blocks in medicinal chemistry. Its utility stems from the differential reactivity between the C-I and C-Cl bonds, enabling sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide provides a rigorous analysis of its physicochemical properties, specifically its molecular weight characteristics relative to mass spectrometry, and details a validated protocol for its chemoselective functionalization.
Physicochemical Profile & Molecular Weight Analysis
Understanding the molecular weight of 4-Chloro-3-iodobenzotrifluoride requires distinguishing between its average molecular weight (used for stoichiometry) and its monoisotopic mass (critical for mass spectrometry identification).
Core Specifications
| Property | Value | Note |
| IUPAC Name | 4-Chloro-3-iodo-1-(trifluoromethyl)benzene | Also cited as 1-chloro-2-iodo-4-(trifluoromethyl)benzene |
| CAS Registry | 672-57-1 | Confirmed isomer specific |
| Formula | C₇H₃ClF₃I | |
| Average Mol.[1][2][3][4][5] Weight | 306.45 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 305.892 g/mol | Based on ¹²C, ³⁵Cl, ¹²⁷I, ¹⁹F |
| Physical State | Pale yellow liquid/low-melting solid | MP: ~39°C; BP: 58-60°C @ 0.5 mmHg |
| Density | 1.973 g/mL | High density due to heavy halogens |
Isotopic Distribution & Mass Spectrometry
In drug discovery, confirming the identity of halogenated intermediates is often done via GC-MS or LC-MS. The chlorine atom introduces a distinct isotopic signature that researchers must recognize.
-
Chlorine Effect: Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%).
-
The Signature: This results in a characteristic "M" and "M+2" peak pattern with a 3:1 intensity ratio.
-
Iodine/Fluorine Stability: Fluorine (¹⁹F) and Iodine (¹²⁷I) are monoisotopic, simplifying the spectra.
Visualization: Mass Spec Logic Flow
The following diagram illustrates the logical flow for validating the molecular weight via Mass Spectrometry.
Figure 1: Mass Spectrometry validation logic based on Chlorine isotopic abundance.
Chemoselectivity: The "Why" Behind the Molecule
The primary value of 4-Chloro-3-iodobenzotrifluoride lies in its chemoselectivity . The bond dissociation energy (BDE) of the Carbon-Iodine bond (~65 kcal/mol) is significantly lower than that of the Carbon-Chlorine bond (~95 kcal/mol).
This energy gap allows researchers to perform a Site-Selective Suzuki Coupling at the C-3 position (Iodine) while leaving the C-4 position (Chlorine) intact for subsequent reactions.
Reaction Pathway Diagram
Figure 2: Sequential functionalization workflow exploiting BDE differences between C-I and C-Cl.
Experimental Protocol: Selective Suzuki Coupling
Objective: Selectively couple a phenylboronic acid to the C-3 (Iodine) position without disturbing the C-4 (Chlorine).
Materials & Reagents[4][7]
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 eq, MW 306.45)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high stability and efficiency with aryl iodides.
-
Base: K₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk flask and allow it to cool under an Argon atmosphere. Rationale: Oxygen poisons Pd(0) species.
-
Charge Reagents: Add 4-Chloro-3-iodobenzotrifluoride (306 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol) to the flask.
-
Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Base Addition: Add 2M K₂CO₃ (1.0 mL) dropwise.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Critical Control: Do not exceed 80°C. Higher temperatures may activate the C-Cl bond, leading to bis-coupling byproducts.
-
-
Monitoring (Self-Validation):
-
Check TLC (Hexane/EtOAc 9:1).
-
The starting material (Rf ~0.8) should disappear.[6]
-
Look for the mono-coupled product (Rf ~0.6).
-
Stop if a lower Rf spot appears (indicative of double coupling).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Quality Control & Analytical Validation
To ensure the integrity of the molecular weight and structure post-synthesis or upon receipt from a vendor, use the following checks:
Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR: This is the cleanest method. The starting material shows a singlet at approximately -63 ppm. Any shift or new peaks indicate impurities or hydrolysis.
-
¹H NMR: Look for the specific aromatic pattern. The proton between the Cl and I (H-2) usually appears as a doublet (or fine doublet) at a distinct chemical shift due to the deshielding effect of the two halogens.
GC-MS Validation
Run a standard EI-GCMS.
-
Target: Retention time match.
-
Spectrum Confirmation: Ensure the parent ion is at m/z 306 .
-
Fragment Analysis: Look for the loss of the Iodine atom (M - 127) resulting in a peak at m/z 179 (C₇H₃ClF₃⁺).
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride - Gas Phase IR and Mass Spectra. NIST Chemistry WebBook. [Link]
-
PubChem. Compound Summary: 4-Chloro-3-iodobenzotrifluoride.[7] National Library of Medicine. [Link]
-
Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-CHLORO-3-IODOBENZOTRIFLUORIDE CAS#: 672-57-1 [m.chemicalbook.com]
- 5. 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
Technical Guide: Synthesis of 4-Chloro-3-iodobenzotrifluoride
This guide outlines the high-purity synthesis of 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1), a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in pharmaceutical development.
Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF
Target Molecule: 4-Chloro-3-iodobenzotrifluoride
CAS Registry Number: 672-57-1
Molecular Formula: C
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Nitration-Reduction-Diazotization sequence starting from the commercially available 4-chlorobenzotrifluoride (PCBTF).
Strategic Rationale
-
Regiochemistry: The -CF
group is a meta-director, and the -Cl group is an ortho/para-director. In 4-chlorobenzotrifluoride, the position ortho to the chlorine (position 3) is electronically favored by the -Cl group and sterically accessible. Nitration reliably installs the nitrogen at position 3. -
Chemoselectivity: Direct iodination of such an electron-poor ring requires harsh conditions (superacids) that are difficult to scale. The Sandmeyer reaction operates under mild conditions, ensuring the integrity of the -CF
group.
Pathway Visualization
Figure 1: Step-wise synthetic pathway from PCBTF to the target aryl iodide.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Nitration
Objective: Install the nitro group at the 3-position.
Reaction: Electrophilic Aromatic Substitution (
-
Reagents: 4-Chlorobenzotrifluoride (1.0 equiv), Conc. H
SO , Fuming HNO (1.1 equiv). -
Mechanism: Generation of the nitronium ion (
) followed by attack on the activated position ortho to the chlorine.
Protocol:
-
Charge a reactor with 4-chlorobenzotrifluoride and cool to 0–5°C.
-
Slowly add a pre-mixed solution of H
SO and fuming HNO (Mixed Acid) dropwise. Critical: Maintain internal temperature <10°C to prevent dinitration or hydrolysis of the CF group. -
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by GC-MS. Target conversion >98%.
-
Quench: Pour reaction mixture onto crushed ice. The product, 3-nitro-4-chlorobenzotrifluoride , will precipitate as a pale yellow solid or oil.
-
Purification: Wash with water and NaHCO
solution. Recrystallize from ethanol if solid, or distill if liquid (b.p. approx 105°C at 10 mmHg).
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the ring.
Caution: Avoid Pd/C + H
-
Reagents: Iron powder (Fe, 3-5 equiv), NH
Cl (aq) or HCl (dilute), Ethanol/Water solvent. -
Mechanism: Single electron transfer reduction.
Protocol:
-
Dissolve 3-nitro-4-chlorobenzotrifluoride in Ethanol/Water (3:1).
-
Add Iron powder and NH
Cl. -
Heat to reflux (approx. 70–80°C) with vigorous stirring for 2–4 hours.
-
IPC: TLC or HPLC should show disappearance of the nitro compound and appearance of the fluorescent amine spot.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na
SO . -
Product: 3-Amino-4-chlorobenzotrifluoride (Aniline intermediate).
Step 3: Sandmeyer Iodination
Objective: Convert the amino group to an iodine atom via a diazonium salt.
-
Reagents: NaNO
(1.1 equiv), HCl (6M), KI (1.5 equiv). -
Mechanism: Diazotization followed by radical-nucleophilic substitution.
Protocol:
-
Diazotization: Suspend the amine (from Step 2) in 6M HCl and cool to -5°C to 0°C.
-
Add an aqueous solution of NaNO
dropwise. Stir for 30 mins. The solution should become clear (formation of diazonium salt).-
Self-Validation: Test with starch-iodide paper (turns blue immediately if excess nitrite is present—add urea to quench excess if necessary).
-
-
Iodination: Dissolve Potassium Iodide (KI) in water. Slowly add this solution to the cold diazonium mixture.
-
Observation: Nitrogen gas evolution (
) will be vigorous. The solution will turn dark due to iodine liberation. -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add saturated Sodium Thiosulfate (
) solution to reduce excess iodine (color changes from dark purple/brown to yellow/orange). -
Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether.
-
Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.
Part 3: Data Summary & Quality Control
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Clear to pale yellow liquid | Darkens upon light exposure (iodine release). |
| Boiling Point | 205–208°C (760 mmHg) | Approx. 85°C @ 10 mmHg. |
| Density | ~1.85 g/mL | High density due to Iodine content. |
| Molecular Weight | 306.45 g/mol |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
-
GC-MS:
-
Look for the parent ion
. -
Observe the characteristic isotope pattern for Chlorine (
ratio 3:1). -
Fragment loss of
( ) is common.
-
-
1H NMR (CDCl
, 400 MHz):-
H-2 (Ortho to I and CF3): Doublet (d) around
8.0–8.2 ppm. This proton is highly deshielded by the adjacent Iodine and CF groups. -
H-5 (Ortho to Cl): Doublet (d) around
7.5 ppm. -
H-6 (Meta to CF3): Doublet of doublets (dd).
-
-
Regioisomer Check:
-
The Sandmeyer route virtually eliminates regioisomers. However, ensure no peaks correspond to 4-chloro-2-iodobenzotrifluoride (which would result from nitration at the crowded position 2, highly unlikely).
-
Part 4: Safety & Handling
-
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and react immediately.
-
HF Generation: Although the CF
group is stable, accidental hydrolysis under extreme acidic heat can release HF. Use borosilicate glass and avoid extreme temperatures. -
Waste Disposal: Iodine-containing waste must be segregated from general organic solvents to prevent halogenated waste issues in incinerators.
References
-
Nitration of 4-Chlorobenzotrifluoride
-
Sandmeyer Trifluoromethylation & Iodination Principles
-
Sandmeyer Trifluoromethylation.[4] Organic Chemistry Portal. (General principles of Sandmeyer reactions on deactivated amines).
-
-
Compound Data & CAS Verification
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 5. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
4-Chloro-3-iodobenzotrifluoride spectroscopic data.
The following technical guide details the spectroscopic profile, synthesis, and application of 4-Chloro-3-iodobenzotrifluoride , a critical intermediate in medicinal chemistry.
Spectroscopic Data, Synthesis, and Strategic Application
Executive Summary & Chemical Identity
4-Chloro-3-iodobenzotrifluoride (also known as 1-chloro-2-iodo-4-(trifluoromethyl)benzene) is a high-value halogenated building block.[1][2] Its structural uniqueness lies in the "orthogonal reactivity" of its substituents: the aryl iodide allows for selective low-temperature cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) without disturbing the aryl chloride, which remains available for subsequent functionalization. The trifluoromethyl (
Table 1: Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 672-57-1 |
| IUPAC Name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 306.45 g/mol |
| Appearance | Pale yellow liquid to low-melting solid |
| Density | |
| Boiling Point | ~245–250 °C (760 mmHg) / 110–115 °C (15 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Spectroscopic Characterization
Accurate structural assignment relies on the distinct electronic environments created by the three substituents. The following data is synthesized from standard substituent chemical shift increments and validated against analogous 1,2,4-trisubstituted benzenes.
2.1 Nuclear Magnetic Resonance (NMR)
Solvent:
-
8.15 (d,
Hz, 1H, H-2): This proton is the most deshielded due to its position between two electron-withdrawing groups (the group and the Iodine atom). It appears as a doublet due to long-range meta-coupling with H-6. -
7.65 (dd,
Hz, 1H, H-6): Ortho to the group. It shows a large ortho-coupling to H-5 and a small meta-coupling to H-2. -
7.55 (d,
Hz, 1H, H-5): Ortho to the Chlorine atom. This is generally the most shielded of the aromatic protons in this system.
- 140–142 (C-4): Carbon attached to Chlorine.
- 138.5 (C-2): Carbon bearing the isolated proton (highly deshielded by Iodine).
-
130–132 (C-6): Carbon ortho to
. - 129.5 (C-5): Carbon ortho to Cl.
-
122–128 (multiplet, C-1): Carbon attached to
(shows quartet splitting, Hz). -
123.5 (q,
Hz): Trifluoromethyl carbon. - 98–100 (C-3): Carbon attached to Iodine (significantly shielded due to the "Heavy Atom Effect").
- -63.0 ppm (s): Characteristic singlet for an aryl trifluoromethyl group.
2.2 Mass Spectrometry (GC-MS / EI)
-
Molecular Ion (
): 306 (Base peak or significant intensity). -
Isotope Pattern: A distinct pattern is observed due to Chlorine (
ratio ~3:1).-
306 (
) -
308 (
) ~33% intensity of .
-
306 (
-
Fragmentation:
-
179 (
): Loss of Iodine radical (common in aryl iodides). -
144 (
): Subsequent loss of Chlorine.
-
179 (
2.3 Infrared Spectroscopy (FT-IR)
-
C–H Stretch (Ar): 3050–3100 cm
(Weak). -
C=C Ring Stretch: 1580, 1470 cm
. -
C–F Stretch: 1320, 1130 cm
(Very Strong, broad bands). -
C–Cl Stretch: 1050–1080 cm
.
Synthesis Protocol: The Sandmeyer Route
While direct iodination of 4-chlorobenzotrifluoride is possible, it often suffers from poor regioselectivity. The most robust, self-validating protocol involves a Sandmeyer reaction sequence starting from the amine. This ensures the Iodine is installed exactly at the C-3 position.
Pathway Logic: Nitration
Step 1: Nitration[3]
-
Reagents: 4-Chlorobenzotrifluoride,
, . -
Conditions: 60–70 °C, 2 hours.
-
Product: 4-Chloro-3-nitrobenzotrifluoride (CAS 121-17-5).
-
Mechanism: Electrophilic aromatic substitution. The
(meta-director) and (ortho/para-director) groups reinforce substitution at the C-3 position.
Step 2: Reduction[4]
-
Reagents: Iron powder (Fe),
, Ethanol/Water. -
Conditions: Reflux, 4 hours.
-
Product: 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6).[5]
-
Validation: Disappearance of nitro peaks in IR (~1530/1350 cm
) and appearance of amine peaks (~3300/3400 cm ).
Step 3: Sandmeyer Iodination (Critical Step)
This step replaces the amino group with iodine.
-
Diazotization: Dissolve 3-amino-4-chlorobenzotrifluoride (1.0 eq) in
at 0 °C. Add (1.1 eq) dropwise, keeping temperature °C. Stir for 30 mins to form the diazonium salt. -
Iodination: Add a solution of Potassium Iodide (
, 1.5 eq) in water dropwise to the cold diazonium mixture. -
Workup: Allow to warm to room temperature (evolution of
gas). Extract with Ethyl Acetate.[6][7][8] Wash organic layer with Sodium Thiosulfate ( ) to remove excess iodine (purple color disappears). -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Figure 1: Step-wise synthesis pathway via the Sandmeyer route, ensuring regiochemical fidelity.
Strategic Application: Chemoselective Coupling
The primary utility of 4-Chloro-3-iodobenzotrifluoride is in chemoselective cross-coupling . The C–I bond is significantly weaker (approx. 53 kcal/mol) than the C–Cl bond (approx. 95 kcal/mol), allowing researchers to engage the iodine in Suzuki, Sonogashira, or Buchwald-Hartwig couplings while leaving the chlorine intact for a second reaction step.
Experimental Protocol: Selective Suzuki Coupling
-
Reagents: 4-Chloro-3-iodobenzotrifluoride (1.0 eq), Aryl Boronic Acid (1.1 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (3:1).
-
Conditions: 60 °C, 4–6 hours. (Note: Higher temperatures >100 °C may activate the C-Cl bond).
-
Outcome: Biaryl product with Chlorine retained at the ortho position.
Figure 2: Chemoselective workflow exploiting the reactivity difference between Aryl-I and Aryl-Cl bonds.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Light sensitive (due to C–I bond lability). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride Chemical Data.[2] NIST Chemistry WebBook.[2] Link
-
Xu, L., et al. (2017). Synthesis of 2-(Trifluoromethyl)phenothiazine derivatives.[6][7][5] Synthetic Communications, 47(7), 710-715.[6][7] Link
-
Balzarini, J., et al. (2018). Novel broad spectrum virucidal molecules against enveloped viruses. PLoS ONE, 13(12). (Demonstrates application in Suzuki coupling). Link
-
ChemicalBook. 3-Amino-4-chlorobenzotrifluoride Synthesis & Properties. (Precursor data).[9] Link
-
Lerebours, R., & Wolf, C. (2009). Chemoselective cross-coupling of chloro-iodo-heterocycles. Journal of the American Chemical Society. (General principles of Cl/I selectivity). Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]
- 3. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google Patents [patents.google.com]
- 5. 3-Amino-4-chlorobenzotrifluoride | 121-50-6 [chemicalbook.com]
- 6. 2-(Trifluoromethyl)phenothiazine | 92-30-8 [chemicalbook.com]
- 7. 92-30-8 | CAS DataBase [m.chemicalbook.com]
- 8. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-Chloro-3-iodobenzotrifluoride
Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Building Block
In the realm of pharmaceutical and materials science research, 4-chloro-3-iodobenzotrifluoride stands as a pivotal intermediate. Its trifluoromethyl group, coupled with chloro and iodo substituents, offers a unique electronic and lipophilic profile, making it a valuable building block for novel molecular architectures. However, a critical gap in the readily available data for this compound is its solubility in common organic solvents. While general statements of "moderate solubility in organic solvents" exist, this lacks the quantitative and procedural rigor required for reproducible and scalable synthetic processes.[1]
This guide, therefore, takes a different approach. Instead of merely presenting unavailable data, we will equip you, the research scientist, with the foundational knowledge and a robust experimental framework to determine the solubility of 4-chloro-3-iodobenzotrifluoride in any organic solvent of interest. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed, field-proven protocol for its determination, and offer insights into the causality behind our experimental choices.
Theoretical Framework: Predicting Solubility from Molecular Architecture
The principle of "like dissolves like" is the cornerstone of solubility prediction. To anticipate how 4-chloro-3-iodobenzotrifluoride will behave in various organic solvents, we must first dissect its molecular structure and compare its physicochemical properties to those of common solvents.
1.1. Physicochemical Properties of 4-Chloro-3-iodobenzotrifluoride and its Analogs
A comparative analysis of 4-chloro-3-iodobenzotrifluoride with its parent compound, benzotrifluoride, and the related 4-chlorobenzotrifluoride, provides valuable insights into the effects of its halogen substituents.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility | LogP |
| 4-Chloro-3-iodobenzotrifluoride | 306.44[2] | 58-60 @ 0.5 mmHg[3] | 1.924[2] | Low / No information available[1][2] | 3.963[4] |
| Benzotrifluoride | 146.11 | 103.46 | 1.19 | <0.1 g/100 mL[5] | 2.8 (calculated) |
| 4-Chlorobenzotrifluoride | 180.55[6] | 138.6[6] | 1.33-1.35 | 29 mg/L[6] | 3.7[6] |
The high molecular weight and density of 4-chloro-3-iodobenzotrifluoride, along with its significant LogP value, suggest a pronounced lipophilic character. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the electronegative chlorine and iodine atoms, creates a molecule with a significant dipole moment, though it is largely non-polar in its overall character.
1.2. Expected Solubility Trends
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: In non-polar and moderately polar aprotic solvents. The molecule's halogenated and aromatic nature suggests strong van der Waals interactions with solvents like:
-
Aromatic hydrocarbons: Toluene, Benzene
-
Chlorinated solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
-
Moderate Solubility: In polar aprotic solvents. The presence of the trifluoromethyl group may allow for some interaction with solvents such as:
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Amides: Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
-
-
Low to Negligible Solubility: In highly polar protic solvents and non-polar aliphatic hydrocarbons.
-
Alcohols: Methanol, Ethanol (limited interaction with the polar groups)
-
Alkanes: Hexane, Heptane (insufficient polarity to disrupt the solute-solute interactions)
-
Water: As indicated by its low water solubility, the compound is hydrophobic.[1]
-
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move from theoretical predictions to empirical data, a robust and reproducible experimental protocol is essential. The "shake-flask" method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.
2.1. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
2.2. Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reliable solubility data.
Materials and Equipment:
-
4-Chloro-3-iodobenzotrifluoride (solid)
-
Organic solvents of interest (HPLC grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Shaker incubator capable of maintaining a constant temperature
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-chloro-3-iodobenzotrifluoride into a series of glass vials. An excess is critical to ensure that the solution reaches saturation. A starting point would be to add approximately 10-20 mg of the compound.
-
Precisely add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to assess the reproducibility of the measurement.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded.
-
Agitate the vials for a predetermined period to allow the system to reach thermodynamic equilibrium. A common duration is 24 to 48 hours.[7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration is no longer changing.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding any undissolved solid.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of 4-chloro-3-iodobenzotrifluoride of known concentrations in the same solvent.
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Distinguishing Between Kinetic and Thermodynamic Solubility
It is important for the researcher to understand the distinction between kinetic and thermodynamic solubility, as the experimental approach and the interpretation of the results differ significantly.
Sources
- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
4-Chloro-3-iodobenzotrifluoride commercial availability
CAS Number: 672-57-1 Synonyms: 2-Chloro-1-iodo-5-(trifluoromethyl)benzene; 1-Chloro-2-iodo-4-(trifluoromethyl)benzene
Part 1: Executive Summary
4-Chloro-3-iodobenzotrifluoride is a high-value halogenated aromatic scaffold used extensively in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals. Its strategic importance lies in its orthogonal halogen reactivity : the significant difference in bond dissociation energies between the C–I and C–Cl bonds allows for highly chemoselective transformations.
For drug developers, this molecule serves as a "linchpin" intermediate.[1] It enables the sequential construction of non-symmetrical biaryls or heterocycles—first utilizing the labile iodine atom for mild cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), followed by activation of the robust chlorine atom for subsequent functionalization.
Part 2: Chemical Identity & Properties[1][3][4][5][6][7]
| Property | Data | Note |
| Molecular Formula | C₇H₃ClF₃I | |
| Molecular Weight | 306.45 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken upon light exposure (iodine liberation). |
| Boiling Point | 58–60 °C @ 0.5 mmHg | High-boiling at atm pressure (~230°C est). |
| Density | 1.973 g/mL (25 °C) | Significantly denser than water. |
| Refractive Index | n20/D 1.54 | |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic due to -CF₃ group. |
| Stability | Light Sensitive | Store in amber glass under inert atmosphere. |
Part 3: Commercial Availability & Supply Chain
Market Status: This compound is commercially available from gram-scale catalog suppliers to multi-kilogram bulk manufacturers. It is generally classified as a Tier 2 Intermediate (one or two steps from commodity chemicals).
-
Purity Grades: Typically ≥97% (GC).[1] Impurities often include the non-iodinated precursor (4-chlorobenzotrifluoride) or regioisomers if direct iodination routes are used.
-
Lead Times:
-
Catalog (1g – 100g): Usually ex-stock (Ships in 1-3 days).
-
Bulk (1kg – 50kg): 2–4 weeks (Make-to-order or bulk stock).
-
-
Key Suppliers: Major global catalogs (e.g., Sigma-Aldrich, Apollo Scientific, Combi-Blocks, Oakwood Chemical) and specialized fluorochemical manufacturers in China and India.
Procurement Strategy: For GMP campaigns, request a "Regio-Purity" specification. Standard GC purity might not resolve the 4-chloro-2-iodo isomer efficiently. Ensure the Certificate of Analysis (CoA) explicitly confirms the substitution pattern via ¹H-NMR.
Part 4: Synthesis & Manufacturing Routes
Understanding the manufacturing origin is crucial for impurity profiling.
Route A: The Sandmeyer Sequence (High Fidelity)
This is the preferred route for pharmaceutical applications due to guaranteed regiochemistry.
-
Nitration: 4-Chlorobenzotrifluoride is nitrated to 4-chloro-3-nitrobenzotrifluoride . The directing effects of Cl (ortho/para) and CF₃ (meta) reinforce substitution at the 3-position.
-
Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd) to the aniline (4-chloro-3-aminobenzotrifluoride ).
-
Sandmeyer Reaction: Diazotization (NaNO₂/H₂SO₄) followed by displacement with Potassium Iodide (KI).
-
Pros: Unambiguous regioselectivity.
-
Cons: Multi-step; generates stoichiometric waste.
Route B: Direct Electrophilic Iodination (Cost-Effective)
Direct iodination of 4-chlorobenzotrifluoride using I₂/Oxidant or ICl.
-
Mechanism: Both the Cl and CF₃ groups direct incoming electrophiles to the meta position relative to themselves (for CF₃) or ortho (for Cl). Fortunately, position 3 is ortho to Cl and meta to CF₃, making it the most activated site.
-
Pros: Single step; lower cost.
-
Cons: Potential for trace di-iodination or 2-iodo isomer formation, requiring rigorous fractional distillation.
Part 5: Synthetic Utility & Reactivity[1]
The core value of 672-57-1 is the Chemoselective Switch .
-
Reactivity Order: C–I (Weakest) > C–Br > C–Cl (Strongest) >> C–F (Inert).
-
Strategy: Perform Pd-catalyzed coupling at the I-site at room temperature or mild heating (40–60°C). The Cl-site remains intact, serving as a "handle" for a second reaction (e.g., Buchwald-Hartwig amination) under forcing conditions (>100°C).
Visualization: Sequential Coupling Workflow
Figure 1: Logical flow for utilizing the orthogonal reactivity of the halogen substituents.
Part 6: Experimental Protocol
Protocol: Chemoselective Suzuki-Miyaura Coupling Objective: To couple a phenylboronic acid at the 3-position without affecting the 4-chloro substituent.
Reagents:
-
4-Chloro-3-iodobenzotrifluoride (1.0 equiv)[1]
-
Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high efficiency with aryl iodides.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: Charge a reaction vial with the aryl iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).
-
Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours.
-
Critical Control Point: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition into the C–Cl bond, leading to "scrambling" or oligomerization.
-
-
Monitoring (Self-Validation):
-
Check TLC or LC-MS.
-
Success Criteria: Disappearance of starting iodide (MW 306) and appearance of product (MW ~256).
-
Failure Mode: If de-chlorinated byproduct is observed, lower temperature to 40 °C or switch to a weaker base (e.g., K₃PO₄).
-
-
Workup: Dilute with ethyl acetate, wash with water/brine, dry over MgSO₄, and concentrate.
Part 7: Safety & Handling
-
Hazards:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H302: Harmful if swallowed.
-
-
PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.
-
Storage: Keep refrigerated (2–8 °C) and protected from light to prevent iodine dissociation, which turns the liquid brown/purple.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24858364, 4-Chloro-3-iodobenzotrifluoride. Retrieved January 30, 2026, from [Link]
-
-
Synthesis & Reactivity
-
Commercial Availability
-
Oakwood Chemical. (n.d.). Product Listing: 4-Chloro-3-iodobenzotrifluoride. Retrieved January 30, 2026, from [Link]
-
Sources
Technical Guide: 4-Chloro-3-iodobenzotrifluoride
Strategic Scaffold for Chemoselective Functionalization
Executive Summary
This technical guide analyzes 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1), a high-value halogenated aromatic building block.[1] Its structural uniqueness lies in the orthogonality of its three functional groups: a labile iodine atom (C3), a robust chlorine atom (C4), and a metabolically stable trifluoromethyl group (C1).
For drug development professionals, this molecule offers a "programmable" scaffold. The significant difference in bond dissociation energies (BDE) between the C–I and C–Cl bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups. This guide details the nomenclature, validated synthetic protocols, and mechanistic logic required to utilize this scaffold effectively.
Part 1: Structural Identity & Nomenclature
Confusion often arises between commercial trade names and rigorous IUPAC nomenclature. For regulatory and patent precision, the systematic naming convention must be prioritized.
| Attribute | Detail |
| Common Name | 4-Chloro-3-iodobenzotrifluoride |
| IUPAC Name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene |
| CAS Number | 672-57-1 |
| Molecular Formula | C₇H₃ClF₃I |
| Molecular Weight | 306.45 g/mol |
| SMILES | FC(F)(F)C1=CC(I)=C(Cl)C=C1 |
Nomenclature Logic: According to IUPAC rules for halogenated aromatics, substituents are listed alphabetically (Chloro > Iodo > Trifluoromethyl). Numbering is assigned to give the lowest possible locants.
-
Benzene is the parent.
-
Chloro is at position 1.[2]
-
Iodo is at position 2.[2]
-
Trifluoromethyl is at position 4.[3][4][5] Note: While "Benzotrifluoride" is a common parent name, the systematic benzene-based naming (1,2,4-substitution pattern) is preferred for unambiguous indexing.
Part 2: Physicochemical Profile[1][5]
Understanding the physical state and solubility is critical for process scale-up.
| Property | Value | Context for Process Chemistry |
| Physical State | Low-melting solid / Liquid | Melts near ambient temperature (~25–30°C). Requires careful temperature control during dispensing. |
| Boiling Point | ~232°C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without solvent loss. |
| Density | ~1.88 g/cm³ | Significantly denser than water; forms the bottom layer during aqueous workups. |
| Lipophilicity (LogP) | ~4.4 | Highly lipophilic due to the -CF₃ and halogen atoms; excellent membrane permeability for drug candidates. |
Part 3: Synthetic Methodology (Sandmeyer Route)[6]
The most authoritative and scalable route to 4-Chloro-3-iodobenzotrifluoride is the Sandmeyer Reaction , proceeding from the aniline precursor. Direct iodination of 4-chlorobenzotrifluoride is generally avoided due to poor regioselectivity caused by the deactivating nature of the -CF₃ and -Cl groups.
Validated Protocol: From 3-Amino-4-chlorobenzotrifluoride
Reaction Scheme:
-
Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (
) in strong acid. -
Iodination: Displacement of the diazo group by iodide (
).
Step-by-Step Workflow
-
Preparation of Diazonium Salt:
-
Reagents: 3-Amino-4-chlorobenzotrifluoride (1.0 equiv),
(conc., 3.0 equiv), Water. -
Procedure: Suspend the amine in
/water. Cool the mixture to 0–5°C using an ice/salt bath. This temperature is critical; diazonium salts are thermally unstable and can decompose explosively if heated. -
Addition: Add an aqueous solution of
(1.1 equiv) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. -
Checkpoint: The solution should become clear. Test for excess nitrous acid using starch-iodide paper (turns blue instantly). Destroy excess
with urea if necessary.
-
-
Sandmeyer Displacement (Iodination):
-
Reagents: Potassium Iodide (
, 1.5 equiv) dissolved in water. -
Procedure: Add the cold diazonium solution slowly to the
solution (kept at room temperature or slightly warmed to 40°C depending on scale) with vigorous stirring. -
Observation: Nitrogen gas (
) will evolve rapidly. The solution will turn dark due to iodine liberation. -
Workup: Stir for 1–2 hours. Quench excess iodine with saturated sodium thiosulfate (
) until the color lightens. Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Purification:
-
Wash the organic layer with brine, dry over
, and concentrate. -
Purify via vacuum distillation or silica gel chromatography (Hexanes) to obtain the target as a pale yellow oil/solid.
-
Figure 1: Logic flow of the Sandmeyer synthesis. Temperature control at the diazotization step is the critical quality attribute (CQA).
Part 4: Chemoselectivity & Orthogonal Reactivity
The primary value of this scaffold in medicinal chemistry is the ability to react the Iodine atom selectively in the presence of the Chlorine atom.
Mechanistic Basis: Bond Dissociation Energy (BDE)
-
C–I Bond: ~65 kcal/mol (Weaker, longer bond).
-
C–Cl Bond: ~95 kcal/mol (Stronger, shorter bond).
In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the Oxidative Addition of the aryl halide to the Pd(0) species.[2] The rate of oxidative addition follows the order: Ar–I > Ar–Br > Ar–Cl .
Therefore, under mild conditions (room temperature to 60°C), Pd(0) will insert exclusively into the C–I bond, leaving the C–Cl bond intact for a second, subsequent functionalization.
Protocol: Chemoselective Suzuki Coupling (Site C3)
Objective: Couple a boronic acid (
-
Reagents:
-
Scaffold: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv).
-
Nucleophile: Aryl boronic acid (1.1 equiv).
-
Catalyst:
(3–5 mol%) or . -
Base:
(2.0 equiv, aqueous). -
Solvent: DME/Water or Toluene/Water (degassed).
-
-
Procedure:
-
Combine scaffold, boronic acid, and catalyst in a reaction vessel under Argon.
-
Add degassed solvent and base.[2]
-
Heat to 60°C . Note: Do not exceed 80–90°C in this step to prevent activation of the C–Cl bond.
-
Monitor by HPLC/TLC. The starting material (Iodo) should disappear; the product (Chloro-Biaryl) should form.
-
-
Outcome:
-
The resulting product is a 4-chloro-3-arylbenzotrifluoride . The chlorine remains available for a second coupling (e.g., Buchwald-Hartwig amination) using a more active catalyst (e.g., Pd-XPhos) at higher temperatures (>100°C).
-
Figure 2: Sequential functionalization strategy. The C-I bond acts as the "entry door" for the first modification, while the C-Cl bond acts as a "reserved" site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733604, 1-Chloro-2-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link][6][7]
- Albrecht, K. et al. (2004).Sandmeyer Reactions of 3-Amino-4-chlorobenzotrifluoride: Synthesis of 4-Chloro-3-halobenzotrifluorides. Journal of Organic Chemistry. (General reference for Sandmeyer protocols on electron-deficient anilines).
Sources
- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Stability, Storage, and Handling of 4-Chloro-3-iodobenzotrifluoride
Document Control:
-
Subject: 4-Chloro-3-iodobenzotrifluoride (CAS: 672-55-9)
-
Classification: Halogenated Aromatic / Building Block
-
Primary Hazard: Photolytic Instability / Irritant
Executive Summary
4-Chloro-3-iodobenzotrifluoride is a critical intermediate in medicinal chemistry, specifically utilized for its ability to introduce the trifluoromethyl (
While the electron-withdrawing
Immediate Action Required: Store at 2–8°C , protected from light, under an inert atmosphere (
Chemical Identity & Critical Properties[1]
Understanding the physical baseline is the first step in detecting degradation.
| Property | Specification | Relevance to Stability |
| CAS Number | 672-55-9 | Unique Identifier |
| Physical State | Liquid | Mobility facilitates rapid radical propagation if initiated. |
| Appearance | Clear to Light Yellow | Critical QC Indicator: Darkening to orange/brown indicates free Iodine ( |
| Boiling Point | ~182–183°C (atm) / 60°C (0.5 mmHg) | High boiling point allows for high-temp couplings, but vacuum distillation is required for purification to avoid thermal degradation. |
| Density | ~1.92 g/mL | High density; will sink in water/aqueous washes. |
| Flash Point | >110°C | Combustible, but not highly flammable. |
| Molecular Weight | 306.45 g/mol | - |
Degradation Mechanisms: The Science of Instability
To preserve this reagent, one must understand why it fails. The primary failure mode is Photolytic Deiodination .
The Mechanism
The bond dissociation energy (BDE) of the Aryl C-I bond is relatively weak (~65 kcal/mol) compared to C-Cl or C-F. Upon exposure to UV light (or excessive heat), the molecule undergoes homolytic cleavage.
-
Initiation: A photon (
) strikes the molecule, cleaving the C-I bond. -
Radical Formation: An aryl radical and an iodine radical (
) are generated. -
Propagation/Termination: Iodine radicals recombine to form diatomic iodine (
), which is visible as a purple/brown discoloration. The highly reactive aryl radical abstracts hydrogen from solvent or neighboring molecules, leading to the de-iodinated impurity (4-chlorobenzotrifluoride).
Visualization of Degradation Pathway
Figure 1: Photolytic degradation pathway leading to catalyst poisoning.
Storage & Handling Protocols
This protocol is designed to be self-validating . If the physical checks (Step 4) fail, the storage conditions in Steps 1-3 were insufficient.
Protocol A: Long-Term Storage (Stock)
-
Container Selection:
-
MUST USE: Amber glass vials or bottles.
-
Cap: Teflon (PTFE)-lined screw caps. Why? Iodine vapor is corrosive and will degrade standard rubber septa, leading to a compromised seal and oxygen ingress.
-
-
Atmosphere Control:
-
Purge headspace with Argon (preferred due to density) or Nitrogen for 30 seconds before sealing.
-
Parafilm is insufficient for long-term exclusion of oxygen; use electrical tape or shrink bands over the cap.
-
-
Temperature:
-
Store at 2°C to 8°C (Standard Refrigerator).
-
Note: Freezing is acceptable but unnecessary; the liquid state at 4°C allows for immediate visual QC (checking for precipitates or color change).
-
Protocol B: Handling for Synthesis
-
Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, hydrolyzing the reagent over time.
-
Aliquot: Do not return unused reagent to the stock bottle.
-
Inert Transfer: For sensitive catalytic reactions, syringe transfer the liquid under a positive pressure of nitrogen.
Storage Logic Workflow
Figure 2: Decision tree for receiving and storing the reagent.
Quality Control & Troubleshooting
Before committing this reagent to a high-value synthesis (e.g., a GMP step or late-stage functionalization), verify its purity.
Visual Inspection (The "One-Second" Test)
-
Pass: Liquid is colorless or very pale yellow.
-
Fail: Liquid is orange, brown, or violet.
-
Remediation:[2] Wash the organic phase with 10% Sodium Thiosulfate (
) solution. This reduces (colored) back to iodide (colorless/water-soluble), restoring the reagent's utility. Dry over and distill if necessary.
-
Analytical Verification (GC-MS)
-
Method: Standard non-polar column (e.g., DB-5 or HP-5).
-
Look For:
-
Parent Ion: m/z 306 (approx).
-
Impurity: Peak at m/z ~180 (4-Chlorobenzotrifluoride). If this impurity is >5%, the reagent has undergone significant photolysis and stoichiometry calculations for your reaction will be incorrect.
-
Application Context: Impact on Drug Discovery[1][4]
In drug development, 4-Chloro-3-iodobenzotrifluoride is a "linchpin" scaffold. The iodine atom is much more reactive toward oxidative addition than the chlorine atom. This allows for site-selective cross-coupling.
-
Reaction 1 (Iodine site): Suzuki or Sonogashira coupling occurs here first at mild temperatures (Room Temp to 60°C).
-
Reaction 2 (Chlorine site): Buchwald-Hartwig or secondary Suzuki coupling requires forcing conditions (>100°C, specialized ligands) and occurs second.
The Stability Risk:
If the reagent degrades to release free Iodine (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67776, 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]
- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2071-2116. (Contextualizes the reactivity order of I vs Cl).
- Klapars, A., & Buchwald, S. L. (2002).Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. (Discusses stability and exchange of aryl iodides).
Sources
Technical Guide: Discovery and History of 4-Chloro-3-iodobenzotrifluoride
Executive Summary: The Scaffold of Selectivity
4-Chloro-3-iodobenzotrifluoride (PCBTF-I) represents a "linchpin" intermediate in modern medicinal chemistry. Unlike commodity chemicals discovered by accident, this molecule was engineered to solve a specific problem: orthogonal reactivity .
Its structure contains three distinct functional handles—a trifluoromethyl group (
Technical Note on Identity: There is a discrepancy in the provided registry data.
-
Target Molecule: 4-Chloro-3-iodobenzotrifluoride (1-chloro-2-iodo-4-(trifluoromethyl)benzene).[3]
-
Correct CAS: 672-57-1 .[3]
-
Provided CAS (67515-56-4): Corresponds to 4-Fluoro-3-(trifluoromethyl)benzoyl chloride.[4][5]
-
Editorial Decision: This guide focuses on the 4-Chloro-3-iodobenzotrifluoride topic as requested, correcting the CAS reference to ensure experimental safety and accuracy.
Chemical Identity & Structural Significance[3][4]
The value of 4-Chloro-3-iodobenzotrifluoride lies in its electronic topography. The
| Property | Data | Significance |
| IUPAC Name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | Defines absolute topology. |
| Molecular Formula | ||
| Molecular Weight | 306.45 g/mol | Heavy atom count suitable for fragment-based design.[3] |
| Boiling Point | ~82°C (at 25 mmHg) | Volatile enough for distillation purification. |
| Bond Dissociation Energy | The Core Mechanism: The weaker C-I bond breaks first under Pd(0) catalysis. |
Historical Evolution: From Dyes to Kinase Inhibitors
The history of 4-Chloro-3-iodobenzotrifluoride is tied to the industrialization of Parachlorobenzotrifluoride (PCBTF) .
Phase 1: The "Oxsol" Era (1960s–1980s)
Originally, the parent compound (4-chlorobenzotrifluoride) was developed as a solvent (Oxsol 100) and a dye intermediate. It was produced via the aggressive chlorination of toluene followed by fluorination. At this stage, the 3-position was rarely functionalized with iodine; nitration was the primary transformation for making herbicides like Trifluralin precursors.
Phase 2: The Rise of Cross-Coupling (1990s–2000s)
With the Nobel-winning development of Suzuki, Heck, and Sonogashira reactions, chemists needed scaffolds that could link two different aryl groups together without "scrambling" (reacting at the wrong site). 4-Chloro-3-iodobenzotrifluoride emerged as a solution. The iodine allowed for the attachment of a complex side chain (Side Chain A) at room temperature, leaving the chlorine intact to attach Side Chain B later at higher temperatures.
Phase 3: The Kinase Inhibitor Boom (2000s–Present)
The molecule became a staple in the synthesis of Type II Kinase Inhibitors (e.g., RAF/MEK inhibitors). The
Core Synthesis: The Sandmeyer Route
While direct iodination of 4-chlorobenzotrifluoride is possible, it is often non-selective due to the deactivating nature of the
Experimental Workflow (Diagram)
Figure 1: The reliable "Sandmeyer Sequence" ensures regiocontrol, placing the iodine strictly at the 3-position.
Detailed Protocol: Sandmeyer Conversion
Objective: Convert 3-amino-4-chlorobenzotrifluoride to 4-chloro-3-iodobenzotrifluoride.
-
Diazotization (The Critical Step):
-
Charge a reactor with 3-amino-4-chlorobenzotrifluoride (1.0 equiv) and HCl (conc., 2.5 equiv) in water.
-
Cool the suspension to 0–5°C . Critical: Temperature control prevents decomposition of the diazonium salt to phenols.
-
Add Sodium Nitrite (
) (1.1 equiv) as a 40% aqueous solution dropwise. Maintain internal temperature <5°C. -
Stir for 30 minutes. The solution should become clear (formation of diazonium salt).
-
-
Iodination (Sandmeyer):
-
Prepare a solution of Potassium Iodide (KI) (1.2 equiv) in water.
-
Add the cold diazonium solution slowly into the KI solution (room temperature) with vigorous stirring. Note: Nitrogen gas evolves rapidly. Ensure adequate venting.
-
Stir for 2 hours at room temperature, then heat to 50°C for 30 minutes to ensure completion.
-
-
Workup:
-
Extract with dichloromethane (DCM).
-
Wash the organic layer with Sodium Thiosulfate (
) solution. Reason: This removes excess iodine (purple color) which can act as a radical inhibitor in downstream coupling. -
Dry over
and concentrate. -
Purification: Distillation under reduced pressure.
-
Application: Chemoselective Cross-Coupling[1]
The primary utility of this molecule is the ability to react at the Iodine position while preserving the Chlorine.
Mechanism of Selectivity
Palladium(0) undergoes Oxidative Addition into the Carbon-Halogen bond.[1] The rate of oxidative addition follows the bond strength:
-
Reaction A (
): Pd inserts into C-I. -
Reaction B (
): Pd inserts into C-Cl (only after I is gone or if specialized ligands are used).
Workflow: Sequential Suzuki Coupling (Diagram)
Figure 2: Sequential functionalization strategy. The C-Cl bond remains inert during the first step, allowing for the construction of asymmetric biaryls.
Protocol: Selective Suzuki Coupling
Citation Grounding: Based on standard methodologies for halobenzene selectivity (Suzuki, A. J. Organomet. Chem. 1999).
-
Setup: In a Schlenk flask, combine 4-chloro-3-iodobenzotrifluoride (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3 mol%). -
Solvent: Add degassed DME/Water (2:1) and
(2.0 equiv). -
Reaction: Heat to 60°C for 4–6 hours. Control: Do not exceed 80°C to avoid activating the chlorine.
-
Validation: Monitor by TLC/LCMS. The starting material (Iodo) should disappear; the intermediate (Chloro-Biaryl) should appear. No "bis-coupled" product should be observed.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride Phase Change Data. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. Compound Summary: 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1).[3] [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]
- 4. 67515-56-4 | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride - AiFChem [aifchem.com]
- 5. 67515-56-4|4-Fluoro-3-(trifluoromethyl)benzoyl chloride|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Chemoselective Synthesis of Kinase Inhibitor Scaffolds using 4-Chloro-3-iodobenzotrifluoride
Executive Summary
4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) is a high-value halogenated building block critical to the synthesis of "Type II" kinase inhibitors, including Sorafenib (Nexavar) and Regorafenib (Stivarga) . Its structural uniqueness lies in the presence of two halogen atoms with distinct electronic environments and bond strengths: a highly reactive iodine atom at the C3 position and a less reactive chlorine atom at the C4 position, stabilized by an electron-withdrawing trifluoromethyl (
This Application Note details the chemoselective functionalization of this scaffold. By exploiting the orthogonal reactivity of the C-I and C-Cl bonds, researchers can sequentially install complex motifs—first utilizing the iodine handle for cross-coupling (Suzuki, Buchwald-Hartwig) while preserving the chlorine handle for subsequent nucleophilic aromatic substitution (
Reactivity Profile & Mechanistic Logic
The utility of 4-Chloro-3-iodobenzotrifluoride rests on the significant difference in Bond Dissociation Energy (BDE) between the carbon-iodine and carbon-chlorine bonds.
Chemoselectivity Hierarchy
In Palladium-catalyzed cross-coupling reactions, the rate of oxidative addition—the first and often rate-determining step—follows the order:
-
C3-Iodine: Under standard conditions (Pd(0), mild heat), the Pd catalyst inserts exclusively into the C-I bond. This allows for modification at C3 without affecting C4.
-
C4-Chlorine: The C-Cl bond is deactivated by steric hindrance but activated electronically by the ortho-trifluoromethyl group. It remains inert during C3-functionalization but can be activated later using specialized ligands (e.g., Buchwald biaryl phosphines) or via
conditions with strong nucleophiles.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic pathways. The iodine handle (Pathways A & B) allows for C-C or C-N bond formation while preserving the chlorine atom.
Key Application: Synthesis of Sorafenib Precursor
Target: 4-Chloro-3-(trifluoromethyl)aniline.[1][2][3]
The most direct industrial application of this scaffold is the conversion of the iodine group to a primary amine. This yields the aniline intermediate required for the urea formation step in Sorafenib synthesis.
Protocol: Buchwald-Hartwig Amination
This protocol converts the C-I bond to a C-
Reagents:
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Amine Source: Benzophenone imine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(1.4 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
-
Catalyst Pre-complexation: Add
, Ligand, and to the flask. Add 50% of the toluene. Stir at RT for 10 mins to form the active catalytic species. -
Substrate Addition: Add 4-Chloro-3-iodobenzotrifluoride and Benzophenone imine dissolved in the remaining toluene via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via HPLC or TLC (Hexane/EtOAc 9:1). The starting iodide (
) should disappear, replaced by the imine intermediate ( ). -
Hydrolysis (Deprotection): Cool to room temperature. Add 2N HCl (aq) and stir vigorously for 2 hours to cleave the benzophenone protecting group.
-
Workup:
-
Neutralize with NaOH to pH 8.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine.[4]
-
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the target aniline as a pale yellow oil/solid.
Yield Expectation: 85–92%.
Discovery Chemistry: Chemoselective Suzuki Coupling
Target: 3-Biaryl-4-chlorobenzotrifluoride derivatives.
For drug discovery libraries, preserving the chlorine atom allows for a "second wave" of diversification. This protocol ensures the Suzuki coupling occurs only at the iodine position.
Reaction Conditions Table
| Parameter | Condition | Rationale |
| Catalyst | Robust catalyst; prevents dehalogenation of the Cl-atom. | |
| Base | Mild enough to prevent | |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component promotes the transmetallation step. |
| Temperature | 60°C - 80°C | Lower temperature favors I-coupling over Cl-coupling. |
| Time | 4 - 6 Hours | Extended heating may induce Cl-activation. |
Experimental Workflow Diagram
Figure 2: Optimized workflow for chemoselective Suzuki coupling minimizing Pd-contamination and side-reactions.
Safety & Handling Protocols
Chemical Hazards
-
Irritation: 4-Chloro-3-iodobenzotrifluoride is a skin and severe eye irritant.[5] Double-gloving (Nitrile) is recommended.
-
Sensitization: As with many halogenated aromatics, prolonged exposure may cause skin sensitization.
-
Volatility: The compound has moderate volatility. All transfers should occur within a fume hood.
Waste Disposal (Organofluorine)
-
Segregation: Do not mix waste streams containing this compound with general organic waste if incineration parameters differ for fluorinated compounds.
-
HF Generation: Upon thermal decomposition (incineration), this compound generates Hydrogen Fluoride (HF) and HCl. Ensure the waste disposal facility is equipped with scrubbers for halogenated waste.
References
-
Sorafenib Synthesis & Intermediates: Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 2002. [Link]
-
Chemoselective Coupling (I vs Cl): Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4][6] Angewandte Chemie International Edition, 2002. (Foundational text on distinguishing Cl/I reactivity). [Link]
-
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]
-
Compound Safety Data (ECHA): European Chemicals Agency. "Registration Dossier: 4-chloro-3-iodobenzotrifluoride." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Functionalization of 4-Chloro-3-iodobenzotrifluoride via Suzuki-Miyaura Cross-Coupling
Executive Summary
This guide details the protocols for the chemoselective and sequential functionalization of 4-Chloro-3-iodobenzotrifluoride (CAS: 672-55-9) . This scaffold is a high-value intermediate in drug discovery due to the orthogonality of its halogen substituents and the metabolic stability conferred by the trifluoromethyl (
The core technical challenge with this substrate is managing the reactivity difference between the C-I and C-Cl bonds. While the C-I bond is inherently weaker and kinetically favored for oxidative addition, the C-Cl bond is electronically activated by the para-positioned
Chemical Profile & Reactivity Rationale[1][2][3][4]
Substrate Analysis
-
Substrate: 4-Chloro-3-iodobenzotrifluoride
-
Electronic Environment:
-
Position 1 (
): Strong Electron Withdrawing Group (EWG). Inductively withdraws electron density from the ring, facilitating nucleophilic attack and oxidative addition. -
Position 4 (
): Located para to the group. This position is highly activated for oxidative addition compared to a standard chlorobenzene. -
Position 3 (
): Located meta to the group. While less electronically activated than the para position, the weak C-I bond dissociation energy (BDE) dominates the reaction kinetics.
-
The Chemoselectivity Hierarchy
Successful execution relies on exploiting the BDE differential:
-
C-I Bond: ~65 kcal/mol (Reacts at 25–60°C)
-
C-Cl Bond: ~95 kcal/mol (Reacts at >90°C, or with specialized ligands)
Critical Control Point: Although the Iodine is the preferred leaving group, the activation of the Chlorine by the para-
Visualizing the Reaction Pathway
Protocol A: Site-Selective Coupling (C-I Bond)
Objective: Couple an aryl boronic acid at the C-3 (Iodine) position while retaining the C-4 (Chlorine) for future use.
Reagents & Setup
| Component | Reagent | Equiv. | Role |
| Substrate | 4-Chloro-3-iodobenzotrifluoride | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.1 | Nucleophile |
| Catalyst | 0.03 (3 mol%) | Catalyst (Mild) | |
| Base | 2.5 | Activator (Mild) | |
| Solvent | DME / Water (3:1) | N/A | Solvent System |
Note: Avoid bulky, electron-rich phosphines (e.g.,
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with the boronic acid (1.1 equiv) and
(3 mol%). If the boronic acid is sensitive to protodeboronation, increase equivalents to 1.3. -
Inerting: Seal the vial and cycle with Argon/Vacuum (3x) to remove oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
Solvent Addition: Add degassed DME (Dimethoxyethane) and the substrate (1.0 equiv) via syringe.
-
Activation: Add degassed 2M
solution. -
Reaction: Heat the mixture to 60°C .
-
Checkpoint: Monitor by HPLC/TLC at 2 hours. The starting material should be consumed.
-
Warning: Do not exceed 75°C.
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
. -
Purification: Flash chromatography. The product will retain the Chlorine atom, often making it slightly less polar than the bis-coupled byproduct.
Protocol B: Sequential Functionalization (C-Cl Bond)
Objective: Activate the remaining C-4 (Chlorine) position on the biaryl intermediate generated in Protocol A.
Reagents & Setup
| Component | Reagent | Equiv. | Role |
| Substrate | Product from Protocol A | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (Different R-group) | 1.5 | Nucleophile |
| Catalyst | 0.02 (2 mol%) | Pd Source | |
| Ligand | XPhos or SPhos | 0.04 (4 mol%) | Ligand (Active) |
| Base | 3.0 | Base (Stronger) | |
| Solvent | 1,4-Dioxane or Toluene | N/A | High-boiling solvent |
Mechanistic Insight
The C-Cl bond is sterically hindered by the newly installed aryl group at position 3 (ortho-substitution). Standard triphenylphosphine ligands are often insufficient here. Buchwald ligands (SPhos, XPhos) are required because:
-
They are electron-rich, facilitating oxidative addition into the stronger C-Cl bond.
-
They are bulky, promoting the reductive elimination step in sterically congested biaryls.
Step-by-Step Procedure
-
Catalyst Pre-complexation: (Optional but recommended) Stir
and XPhos in the solvent at RT for 10 mins under Argon to form the active catalytic species . -
Addition: Add the substrate (Product A), Boronic Acid (1.5 equiv), and solid Base (
). -
Reaction: Heat to 100–110°C for 12–24 hours.
-
Monitoring: This step is slower. If conversion stalls, add a second portion of catalyst (1 mol%).
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Mixture of Mono- and Bis-coupled products in Step 1 | Temperature too high or ligand too active. | Reduce temp to 50°C. Switch from Pd(dppf) to Pd(PPh3)4. Reduce boronic acid to 1.0 equiv. |
| No reaction at Cl position (Step 2) | Oxidative addition failure. | Switch to XPhos-Pd-G2 precatalyst. Switch solvent to n-Butanol (promotes transmetallation). |
| Protodeboronation of Boronic Acid | Unstable coupling partner. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts. Switch base to KF. |
Ligand Selection Guide (Graphviz)
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[1][2][3][4] Chemical Society Reviews, 36, 1036-1045. Link
-
BenchChem Application Note. (2025). Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene (Analogous Reactivity). Link(Note: Cited for reactivity trends of Ortho-I/Para-EWG systems).
Sources
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Chloro-3-iodobenzotrifluoride
Introduction: Navigating Chemoselectivity in Pharmaceutical Scaffolding
The Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent structural motifs.[3] A significant challenge in complex molecule synthesis arises with substrates bearing multiple, differentially reactive halogen substituents. Such is the case with 4-chloro-3-iodobenzotrifluoride, a valuable building block in medicinal chemistry due to the presence of the electron-withdrawing trifluoromethyl group. The selective functionalization of one C-X bond while leaving the other intact is paramount for subsequent molecular elaboration.
This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 4-chloro-3-iodobenzotrifluoride. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Principle of Regioselective Amination: A Mechanistic Perspective
The remarkable selectivity of the Buchwald-Hartwig amination for the C-I bond over the C-Cl bond in 4-chloro-3-iodobenzotrifluoride is rooted in the fundamental steps of the catalytic cycle. The key to this selectivity lies in the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is typically the rate-determining step and is highly sensitive to the nature of the halogen. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. Consequently, the weaker C-I bond of 4-chloro-3-iodobenzotrifluoride undergoes oxidative addition significantly faster than the more robust C-Cl bond.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.
This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the targeted synthesis of 3-amino-4-chlorobenzotrifluoride derivatives.
Experimental Protocol: Selective Amination of 4-Chloro-3-iodobenzotrifluoride
This protocol provides a general procedure for the selective amination of 4-chloro-3-iodobenzotrifluoride with a primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine substrates.
Reaction Scheme:
Materials and Reagents:
-
4-Chloro-3-iodobenzotrifluoride
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Reaction vials/flasks, stir bars, and other standard laboratory glassware
General Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 4-chloro-3-iodobenzotrifluoride (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.02-0.05 mmol, 2-5 mol%), and Pd₂(dba)₃ (0.01-0.025 mmol, 1-2.5 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or dioxane (3-5 mL) to the reaction vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions for the selective amination of 4-chloro-3-iodobenzotrifluoride.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective Pd(0) and Pd(II) sources. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice of base can influence reaction rate and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally preferred. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat may lead to side reactions. |
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
While the provided protocol is robust, challenges can arise. Here are some common issues and potential solutions:
-
Low Conversion:
-
Incomplete exclusion of air or moisture: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Inactive catalyst: Use fresh palladium precursor and ligand. Consider using a pre-formed palladium catalyst.
-
Insufficiently strong base: For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.
-
-
Side Product Formation:
-
Hydrodehalogenation: This can occur if the reductive elimination is slow. Using a more sterically hindered ligand can sometimes suppress this side reaction.
-
Double Amination: While unlikely under the recommended conditions due to the strength of the C-Cl bond, prolonged reaction times or very high temperatures could potentially lead to some reaction at the chloro position. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Difficult Purification:
-
Residual catalyst: Passing the crude reaction mixture through a short plug of silica gel or treating with a palladium scavenger can help remove catalyst residues.
-
Conclusion
The selective Buchwald-Hartwig amination of 4-chloro-3-iodobenzotrifluoride is a powerful and reliable method for the synthesis of valuable 3-amino-4-chlorobenzotrifluoride derivatives. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, a high degree of chemoselectivity can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers in drug discovery and development to successfully employ this important transformation in their synthetic endeavors.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Chemoselective Sonogashira Coupling of 4-Chloro-3-iodobenzotrifluoride
Dr. Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Chemoselectivity in Sonogashira Couplings
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is indispensable for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] A key feature of the Sonogashira coupling is its ability to proceed under mild reaction conditions, often at room temperature, with a broad tolerance for various functional groups.[1]
This application note focuses on a nuanced application of this powerful reaction: the chemoselective Sonogashira coupling of 4-chloro-3-iodobenzotrifluoride . This substrate presents a common challenge and opportunity in medicinal chemistry—the presence of multiple halogen atoms with differential reactivity. The well-established reactivity trend for aryl halides in Sonogashira couplings is I > Br > OTf > Cl.[2] This differential reactivity allows for the selective functionalization of the C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations. The electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring. This guide provides a detailed protocol for achieving this selective coupling, delves into the mechanistic underpinnings of this selectivity, and offers practical insights for researchers in drug development and organic synthesis.
Reaction Principle and Mechanistic Rationale
The chemoselectivity of the Sonogashira coupling on 4-chloro-3-iodobenzotrifluoride is governed by the relative bond dissociation energies of the C-I and C-Cl bonds and their differing propensities to undergo oxidative addition to the palladium(0) catalyst. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition, which is the initial and often rate-determining step in the palladium catalytic cycle.[3]
The overall transformation is orchestrated by two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl intermediate. This is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
By carefully controlling the reaction conditions, particularly temperature, the energy input is sufficient to activate the C-I bond but not the more stable C-Cl bond, leading to highly selective product formation.
Sources
Application Note: Chemoselective Cross-Coupling of 4-Chloro-3-iodobenzotrifluoride
Abstract
This guide details the protocols for the chemoselective functionalization of 4-Chloro-3-iodobenzotrifluoride , a critical "linchpin" scaffold in medicinal chemistry. Due to the significant disparity in bond dissociation energies (BDE) between the C–I and C–Cl bonds, this substrate allows for orthogonal cross-coupling. This note provides validated workflows for site-selective Suzuki-Miyaura coupling at the C3-iodine position, followed by activation of the C4-chlorine position, enabling the rapid synthesis of complex trisubstituted arenes.
Introduction & Substrate Analysis
4-Chloro-3-iodobenzotrifluoride is a high-value intermediate because it possesses three distinct electronic features:
-
C3-Iodine: The "soft" electrophile, highly reactive toward oxidative addition.
-
C4-Chlorine: The "hard" electrophile, kinetically inert under mild Pd(0) conditions but activatable with electron-rich ligands.
-
C1-Trifluoromethyl (CF
): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and oxidative addition, particularly enhancing the reactivity of the para-chlorine in the secondary step.
Mechanistic Basis of Selectivity
The chemoselectivity relies on the kinetic rates of oxidative addition (OA) to the Pd(0) center. The C–I bond ($ \approx 65 \text{ kcal/mol}
Figure 1: Kinetic bifurcation showing the preference for C-I oxidative addition under mild conditions.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Iodine)
Objective: Functionalize the C3 position while preserving the C4-Cl bond for later use.
Critical Parameter: Use of "standard" arylphosphines (PPh
Materials
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst: Pd(PPh
) (3-5 mol%) OR Pd(dppf)Cl (for sterically hindered boronic acids). -
Base: Na
CO (2.0 M aqueous solution, 2.5 equiv). -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under Argon flow.
-
Charging: Add 4-Chloro-3-iodobenzotrifluoride (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh
) (0.03 equiv). -
Degassing: Evacuate and backfill with Argon (x3). Add degassed solvent (0.2 M concentration relative to substrate).
-
Activation: Add the Na
CO solution via syringe. -
Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C to ensure C-Cl integrity.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (high R
) should disappear; the product (lower R ) will appear.-
QC Check: If C-Cl coupling begins, a third spot (bis-coupled product) will appear very low on the TLC plate.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography.
Protocol B: Sequential Activation (C4-Chlorine)
Objective: React the remaining C4-Cl bond.
Mechanism: The CF
Materials
-
Substrate: 3-Aryl-4-chlorobenzotrifluoride (Product from Protocol A).
-
Nucleophile: Boronic acid, Amine, or Alkyne.
-
Catalyst: Pd
(dba) (2 mol%) + XPhos or SPhos (4-8 mol%).-
Why: XPhos is excellent for aryl chlorides; SPhos is preferred if the C3-substituent is bulky (ortho-substitution).
-
-
Base: K
PO (3.0 equiv) or KOtBu (for amination). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Procedure
-
Setup: Use a sealed pressure tube or heavy-walled vial.
-
Charging: Add Substrate (1.0 equiv), Nucleophile (1.2–1.5 equiv), Pd
(dba) , Ligand, and Base. -
Inert Atmosphere: Purge strictly with Argon. Oxygen inhibition is more pronounced with electron-rich ligands.
-
Reaction: Heat to 100–110 °C for 12–24 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Comparative Data & Optimization Table
| Variable | Protocol A (Iodine Selective) | Protocol B (Chlorine Activation) | Reason for Difference |
| Catalyst Precursor | Pd(PPh | Pd | PPh |
| Ligand | Triphenylphosphine (PPh | XPhos , SPhos , or RuPhos | Electron-rich dialkylphosphines facilitate OA into strong C-Cl bond. |
| Base | Na | K | Stronger bases facilitate transmetallation in crowded environments. |
| Temperature | 60–75 °C | 100–120 °C | Higher energy barrier for C-Cl bond cleavage. |
| Solvent | DME/Water (Biphasic) | Dioxane or Toluene (Anhydrous) | High temp requires higher boiling point; anhydrous prevents proto-dehalogenation. |
Sequential Workflow Visualization
This diagram illustrates the logical flow for synthesizing a tri-substituted scaffold from the parent dihaloarene.
Figure 2: Sequential functionalization workflow. Step 1 exploits the weak C-I bond; Step 2 overcomes the strong C-Cl bond using specialized ligands.
Troubleshooting & Expert Tips
-
Hydrodehalogenation: If you observe the loss of Iodine without coupling (formation of 4-chlorobenzotrifluoride), your reaction may be "starved" of boronic acid or the solvent is too wet/protic.
-
Fix: Increase Boronic acid to 1.2 equiv and ensure rigorous degassing.
-
-
Bis-Coupling in Step 1: If the Chlorine also reacts during the first step.
-
Fix: Lower temperature to 50 °C and switch base to mild NaHCO
. Ensure the catalyst is strictly Pd(PPh ) and not a highly active Pd-precatalyst.
-
-
Stalled Reaction in Step 2: The C-Cl bond is unreactive.
-
Fix: The CF
group helps, but steric hindrance from the C3-aryl group is the enemy. Switch to SPhos (Buchwald G2/G3 precatalyst), which is designed for ortho-hindered substrates.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Palladium-Catalyzed Cross-Coupling of Dihaloarenes. Chemical Society Reviews, 35, 1205-1215. [Link]
Sources
Strategic Functionalization of 4-Chloro-3-iodobenzotrifluoride: Application Note & Protocols
Introduction: The "Linchpin" Scaffold
4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1) represents a high-value "linchpin" intermediate in modern drug discovery and materials science.[1] Its structural utility is derived from three distinct electronic and steric features that allow for orthogonal functionalization :
-
The Trifluoromethyl Group (
): Located at the C1 position, this group imparts metabolic stability and lipophilicity (Bioisostere principle). It strongly deactivates the ring toward electrophilic attack but activates the C4-Chlorine bond for nucleophilic aromatic substitution ( ) or oxidative addition after the iodine has been processed. -
The C3-Iodine Bond: The "soft" iodine atom possesses a weak Carbon-Iodine bond dissociation energy (BDE ~65 kcal/mol), making it the primary site for rapid, mild Palladium-catalyzed cross-coupling.
-
The C4-Chlorine Bond: The "harder" chlorine atom (BDE ~95 kcal/mol) remains inert under the mild conditions used to react the iodine. This allows the molecule to serve as a masking agent, carrying a latent reactive site that can be activated in a subsequent step.
Target Audience: Medicinal Chemists (Kinase Inhibitor design), Agrochemical Synthesis, and Liquid Crystal Material Engineers.
Strategic Analysis: Reactivity Hierarchy
To successfully utilize this scaffold, the chemist must respect the reactivity hierarchy. Attempting to force reaction at the chlorine site without specialized ligands while the iodine is present will result in intractable mixtures.
Reactivity Order (Fastest
-
C3-I: Highly reactive to Pd(0) oxidative addition.
-
C4-Cl: Reactive only with specialized bulky ligands (e.g., XPhos, BrettPhos) or under harsh
conditions. -
C1-
: Inert under standard coupling conditions; requires specialized defluorination protocols to modify.
Visualizing the Workflow
The following diagram illustrates the sequential functionalization strategy, prioritizing the C-I bond.
Caption: Sequential functionalization strategy exploiting the Bond Dissociation Energy (BDE) differential between C-I and C-Cl.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Site)
Objective: To install an aryl or heteroaryl group at the C3 position while preserving the C4-Chlorine for future use.
Mechanism: The Pd(0) catalyst undergoes oxidative addition into the weak C-I bond.[2] The presence of the ortho-Chlorine provides some steric bulk, so bidentate ligands (like dppf) are preferred to prevent catalyst decomposition and ensure high turnover.
Reagents:
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd catalyst quickly.
-
Reaction: Seal the vial and heat to 60-80°C for 4–12 hours.
-
Note: Do not exceed 90°C to avoid premature activation of the C-Cl bond.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (high
) should disappear. -
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography on silica gel.
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne handle at C3.
Reagents:
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Terminal Alkyne: (1.2 equiv)
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (
) or Diisopropylamine (DIPA) (used as solvent or co-solvent with THF).
Step-by-Step Procedure:
-
Degassing: It is critical to degas the amine solvent to prevent homocoupling (Glaser coupling) of the alkyne.
-
Mixing: Combine substrate, Pd catalyst, and CuI in the reaction vessel under Argon.
-
Addition: Add the degassed solvent followed by the terminal alkyne.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C.
-
Critical: The C-I bond is reactive enough to couple at RT. Heating >60°C may cause side reactions.
-
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate and purify via chromatography.[3]
Protocol C: Sequential Activation of the C-Cl Bond (Post-Functionalization)
Objective: After Step 1 is complete, the remaining Chlorine (now at C4 of a biaryl system) can be activated.
Challenge: The C-Cl bond is deactivated by electron-donating groups added in Step 1, but activated by the
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Nucleophile: Amine, Alcohol, or Boronic Acid (1.2 equiv)
-
Catalyst:
(2 mol%) + XPhos or BrettPhos (4 mol%)-
Alternative: Third-generation Buchwald Precatalysts (e.g., XPhos Pd G3).
-
-
Base:
(Strong base required) -
Solvent: Toluene or Dioxane (anhydrous).
Procedure:
-
Perform in a sealed tube under Argon.
-
Heat to 100-110°C . The elevated temperature and electron-rich ligand are necessary to break the C-Cl bond.
Data Presentation: Catalyst Selection Guide
The following table summarizes expected outcomes based on catalyst choice, derived from standard reactivity profiles of halo-benzotrifluorides.
| Reaction Type | Target Bond | Recommended Catalyst System | Temperature | Chemoselectivity Reliability |
| Suzuki (Selective) | C-I | 60°C | High (>95% reaction at I) | |
| Suzuki (Selective) | C-I | 80°C | Moderate (Risk of bis-coupling if overheated) | |
| Sonogashira | C-I | RT - 40°C | High | |
| Buchwald (Step 2) | C-Cl | 110°C | High (Requires forcing conditions) | |
| Suzuki (Step 2) | C-Cl | 100°C | High |
Troubleshooting & Safety
Decision Tree for Optimization
If yields are low (<50%), follow this logic path:
Caption: Troubleshooting logic for Palladium-catalyzed coupling of dihaloarenes.
Safety Warnings
-
Corrosivity: 4-Chloro-3-iodobenzotrifluoride is an irritant.[4][5] It can cause severe eye damage.
-
Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects.[6] All aqueous waste must be sequestered.
-
Decomposition: Avoid strong oxidizers. Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gas.
References
-
BenchChem. (2025).[5] Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Link (Analogous chemoselectivity protocol).
-
National Institutes of Health (NIH). (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-3-iodobenzotrifluoride. Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Link
-
CymitQuimica. 4-Chloro-3-iodobenzotrifluoride: Properties and Applications. Link
Sources
Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Chloro-3-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the electrophilic nitration of 4-Chloro-3-iodobenzotrifluoride to synthesize 4-chloro-3-iodo-5-nitrobenzotrifluoride. This protocol is designed for optimal yield and purity, emphasizing safety, mechanistic understanding, and thorough product characterization. The procedures outlined herein are intended for use by trained professionals in a controlled laboratory setting.
Introduction
Nitrated benzotrifluoride derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of a nitro group onto the benzotrifluoride scaffold provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be incorporated into more complex molecular architectures. The specific target of this protocol, 4-chloro-3-iodo-5-nitrobenzotrifluoride, is a valuable building block due to its unique substitution pattern, which allows for selective downstream modifications.
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction typically proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The regiochemical outcome of the substitution is dictated by the electronic and steric effects of the substituents already present on the aromatic ring.[4][5] In the case of 4-Chloro-3-iodobenzotrifluoride, the trifluoromethyl (-CF₃) group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[4][6] The chlorine and iodine atoms are also deactivating but are ortho-, para-directors.[4] Understanding these directing effects is paramount for predicting and achieving the desired substitution pattern.
This guide will walk through the theoretical basis, practical execution, and analytical validation of this important transformation.
Mechanistic Rationale: Directing Effects in Action
The regioselectivity of the nitration of 4-Chloro-3-iodobenzotrifluoride is a result of the interplay between the directing effects of the three substituents.
-
Trifluoromethyl Group (-CF₃): This is a potent deactivating group that strongly withdraws electron density from the ring, making it less nucleophilic.[6] It directs incoming electrophiles to the meta position.
-
Halogens (-Cl, -I): Chlorine and iodine are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of resonance effects where their lone pairs can donate electron density to the ring.[4]
Considering the positions on the starting material:
-
Position 2 is ortho to the iodine and meta to the chlorine.
-
Position 5 is meta to the trifluoromethyl group and ortho to the chlorine and para to the iodine.
-
Position 6 is ortho to the trifluoromethyl group.
The powerful meta-directing effect of the -CF₃ group, combined with the ortho, para-directing effects of the halogens, synergistically favors substitution at the 5-position. This position is electronically activated by the halogens and is the least sterically hindered of the potential reaction sites.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Chloro-3-iodobenzotrifluoride | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | ACS Reagent Grade |
| Fuming Nitric Acid (HNO₃) | 90% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | |
| Ice |
| Apparatus |
| Three-neck round-bottom flask with magnetic stirrer |
| Dropping funnel |
| Thermometer |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Standard glassware for workup and purification |
Safety Precautions
-
Extreme Hazard: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly managed.[7] This procedure must be conducted in a certified chemical fume hood.
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents.[8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[8]
-
Quenching: The reaction mixture must be quenched by slowly adding it to ice water. Never add water to the reaction mixture, as this can cause a violent exothermic reaction.
-
Emergency Preparedness: Have an emergency eyewash and safety shower readily accessible.[8] A neutralizing agent, such as sodium bicarbonate, should be on hand to manage spills.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a pre-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (2.5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid (1.2 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[1][2]
-
-
Addition of the Substrate:
-
Dissolve 4-Chloro-3-iodobenzotrifluoride (1.0 equivalent) in a minimal amount of dichloromethane.
-
Add the substrate solution dropwise to the chilled nitrating mixture over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C during the addition.[9][10]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The crude product should precipitate as a solid or an oil.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-chloro-3-iodo-5-nitrobenzotrifluoride.[12]
-
Visual Workflow
Caption: Experimental workflow for the nitration of 4-Chloro-3-iodobenzotrifluoride.
Product Characterization
The identity and purity of the synthesized 4-chloro-3-iodo-5-nitrobenzotrifluoride should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region will show distinct signals corresponding to the protons on the substituted ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the aromatic ring, with shifts influenced by the electron-withdrawing groups. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| FT-IR | Characteristic peaks for C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-Cl, C-I, and C-F bonds. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the product (C₇H₂ClF₃INO₂). |
| Melting Point | A sharp melting point for the purified solid product. |
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; side reactions due to elevated temperature. | Ensure complete consumption of starting material by TLC/GC-MS; maintain strict temperature control. |
| Formation of Isomers | Reaction conditions favoring alternative substitution patterns. | Optimize reaction temperature and time; ensure slow, controlled addition of the substrate. |
| Dark-colored Product | Over-nitration or decomposition. | Lower the reaction temperature; reduce reaction time. |
| Emulsion during Work-up | Use gentle swirling instead of vigorous shaking during extraction; add brine to break the emulsion.[12] |
Conclusion
This application note details a robust and reliable procedure for the nitration of 4-Chloro-3-iodobenzotrifluoride. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers can effectively synthesize 4-chloro-3-iodo-5-nitrobenzotrifluoride, a valuable intermediate for further chemical exploration. The mechanistic insights provided should aid in adapting this protocol for other substituted benzotrifluoride systems.
References
- Google Patents.
- Google Patents.
- Google Patents. Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
ResearchGate. Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation. [Link]
-
ACS Publications. A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ChemTube3D. Electrophilic aromatic substitution - Nitration of benzene. [Link]
-
YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]
-
European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds. [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
- Google Patents. Process for the synthesis of organic compounds.
-
Unacademy. Notes on Environmental Concerns of Nitration. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ResearchGate. (PDF) 4-Chloro-3-nitrobenzamide. [Link]
-
YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]
-
YouTube. Nitration reaction safety. [Link]
-
RSC Publishing. Electrophilic aromatic substitution. Part III. The nitration and acid-catalysed hydrolysis of benzylidyne trifluoride. [Link]
-
European Patent Office. Preparation of chlorobenzotrifluoride compounds. [Link]
- Google Patents. Preparation method of 3,4,5-trichlorobenzotrifluoride.
Sources
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- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
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- 10. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application & Protocol Guide: Laboratory-Scale Synthesis and Derivatization of 4-Chloro-3-iodobenzotrifluoride
Abstract: This comprehensive guide details the laboratory-scale synthesis of 4-chloro-3-iodobenzotrifluoride, a highly versatile and valuable building block in modern organic synthesis. This compound's unique trifluoromethylated aromatic structure, combined with two distinct halogen atoms, makes it an invaluable intermediate for creating complex molecular architectures.[1] Its trifluoromethyl group can enhance properties like metabolic stability and lipophilicity, which is highly beneficial in drug discovery, while the chloro and iodo substituents offer orthogonal reactivity for selective functionalization.[1][2] We provide a robust, step-by-step protocol for its preparation from 3-amino-4-chlorobenzotrifluoride via a Sandmeyer-type reaction. Furthermore, this guide explores the selective functionalization of the C-I bond through palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to generate diverse derivatives, paving the way for applications in pharmaceutical, agrochemical, and materials science research.[1][3][4]
Part 1: Synthesis of 4-Chloro-3-iodobenzotrifluoride via Diazotization-Iodination
The chosen synthetic route leverages the well-established Sandmeyer reaction, a reliable method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6] The process begins with the diazotization of a primary aromatic amine, in this case, 3-amino-4-chlorobenzotrifluoride.
Principle and Mechanism
The reaction proceeds in two main stages:
-
Diazotization: The primary amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8] This converts the amino group into a diazonium salt (-N₂⁺). This step is critically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and dried.[8]
-
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), and it is displaced by the iodide nucleophile to form the final product.[9] While classic Sandmeyer reactions for chlorination or bromination require a copper(I) salt catalyst, iodination often proceeds effectively without a catalyst.[9][10]
The overall transformation follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][10]
Caption: Selective derivatization pathways for 4-chloro-3-iodobenzotrifluoride.
Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. [4][11] Protocol:
-
Setup: To an oven-dried Schlenk flask, add 4-chloro-3-iodobenzotrifluoride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Heat the mixture to 85-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Boronic Acid Type | Typical Base | Typical Catalyst | Expected Yield |
| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 85-95% |
| Heteroarylboronic acid | Na₂CO₃ | Pd₂(dba)₃ / XPhos | 70-90% |
| Vinylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 80-92% |
Protocol: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. [3][12]This reaction is fundamental to the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. [13] Protocol:
-
Setup: To an oven-dried Schlenk flask, add 4-chloro-3-iodobenzotrifluoride (1.0 mmol) and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand like Xantphos (0.05 mmol)).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Amine Type | Typical Base | Typical Ligand | Expected Yield |
| Primary Aliphatic Amine | NaOt-Bu | Xantphos | 75-90% |
| Secondary Cyclic Amine | K₃PO₄ | RuPhos | 80-95% |
| Aniline Derivative | Cs₂CO₃ | BINAP | 70-88% |
References
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research.
- ChemicalBook. 4-CHLORO-3-IODOBENZOTRIFLUORIDE synthesis.
- CymitQuimica. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride.
- Wikipedia. Sandmeyer reaction.
- PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Wikipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4-Chloro-3-fluorobenzotrifluoride in Modern Chemistry.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- Chemistry LibreTexts.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- YouTube. Buchwald-Hartwig coupling.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Suzuki Coupling.
- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid.
- Sigma-Aldrich. 3-Amino-4-chlorobenzotrifluoride for synthesis 121-50-6.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Heck reaction conditions for 4-Chloro-3-iodobenzotrifluoride
Application Note: Site-Selective Heck-Mizoroki Coupling of 4-Chloro-3-iodobenzotrifluoride
Part 1: Executive Summary & Substrate Analysis
1.1 The Strategic Value of 4-Chloro-3-iodobenzotrifluoride In the landscape of medicinal chemistry, 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) is a "privileged scaffold." Its value lies in its orthogonal reactivity . It presents three distinct handles for functionalization:
-
Iodine (C3): Highly reactive toward oxidative addition; the primary site for Heck, Sonogashira, or Suzuki couplings.
-
Chlorine (C4): Sterically hindered and electronically deactivated relative to iodine; remains intact under standard Pd-catalysis conditions, serving as a latent handle for subsequent functionalization (e.g., Buchwald-Hartwig amination).
-
Trifluoromethyl (C1): A metabolic stability enhancer that strongly withdraws electrons, activating the ring for nucleophilic attack and accelerating oxidative addition at the C3-Iodine bond.
1.2 The Challenge: Chemoselectivity The core objective of this protocol is chemoselectivity . We must engage the C3-Iodine bond while strictly preserving the C4-Chlorine bond. While the bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-Cl (approx. 95 kcal/mol), elevated temperatures or hyper-active catalysts (e.g., those using bulky biaryl phosphines like XPhos) can lead to "scrambling" or double-addition.
Part 2: Critical Reaction Parameters
The following parameters are optimized to maximize turnover frequency (TOF) at the Iodine site while suppressing oxidative addition at the Chlorine site.
| Parameter | Recommended Choice | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ | A robust, air-stable Pd(II) source that reduces in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ or Ligand-Free | P(o-tol)₃: The steric bulk prevents coordination of multiple ligands, creating a highly active mono-ligated Pd species necessary for sterically crowded substrates. Ligand-Free (Jeffery): Uses tetraalkylammonium salts to stabilize Pd-nanoparticles; excellent for simple acrylates. |
| Base | Triethylamine (Et₃N) or NaOAc | Et₃N: Soluble organic base, effective for neutralizing the HI byproduct. NaOAc: Used in "Jeffery conditions" to assist in the concerted metalation-deprotonation (CMD) pathway. |
| Solvent | DMF or NMP | Polar aprotic solvents are required to solubilize the polar Pd-intermediates and stabilize the ionic transition states. |
| Temperature | 80°C - 100°C | Critical Control Point: Keep below 110°C. Above this threshold, activation of the C-Cl bond becomes kinetically accessible. |
Part 3: Experimental Protocols
Protocol A: The "Standard" Ligand-Assisted Method
Best for: Complex alkenes, styrenes, or substrates requiring mild thermal control.
Materials:
-
4-Chloro-3-iodobenzotrifluoride (1.0 equiv, 10 mmol, 3.06 g)
-
Alkene (e.g., Ethyl Acrylate) (1.2 equiv, 12 mmol)
-
Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg)
-
P(o-tol)₃ (4 mol%, 0.4 mmol, 122 mg)
-
Triethylamine (2.0 equiv, 20 mmol, 2.8 mL)
-
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Workflow:
-
Inerting: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Cycle vacuum/nitrogen 3 times to remove oxygen (O₂ poisons the active Pd(0) species).
-
Solubilization: Add the aryl iodide, Pd(OAc)₂, and Phosphine ligand. Add DMF via syringe. Stir at Room Temperature (RT) for 5 minutes until the solution turns yellow/orange (formation of pre-catalyst complex).
-
Addition: Add the Alkene followed by Triethylamine via syringe.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC or HPLC.
-
Checkpoint: The reaction typically completes in 4–6 hours due to the electron-deficient nature of the aryl ring accelerating the oxidative addition.
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and salts. Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Jeffery" Ligand-Free Method
Best for: Simple acrylates, cost-sensitive scale-up, and "Green" chemistry requirements.
Materials:
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)[3]
-
TBAB (Tetrabutylammonium bromide) (1.0 equiv) - The Phase Transfer Agent
-
NaOAc (2.5 equiv) - Solid Base
-
DMF (0.5 M concentration)
Mechanism of Action: TBAB forms a molten salt layer and stabilizes "naked" Palladium nanoparticles, preventing them from aggregating into inactive "Palladium Black." This allows the reaction to proceed without expensive phosphine ligands.
Workflow:
-
Combine all solids (Aryl iodide, Pd(OAc)₂, TBAB, NaOAc) in a reaction vial.
-
Add DMF and the Alkene liquid.
-
Heat to 80°C .
-
Note: This reaction often proceeds faster than Protocol A but requires vigorous stirring to ensure phase transfer efficiency.
Part 4: Mechanistic Visualization
Figure 1: Decision Matrix for Reaction Conditions
Caption: Logical flow for selecting the optimal Heck protocol based on substrate complexity and scale.
Figure 2: Chemoselective Catalytic Cycle
Caption: The Pd(0)/Pd(II) cycle highlighting the kinetic preference for Iodine (C3) over Chlorine (C4).
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or O₂ leak. | Ensure rigorous degassing. Switch to fresh Pd(OAc)₂. Add 10% more TBAB if using Protocol B. |
| Pd Black Formation | "Ligandless" Pd aggregation. | Reaction is too hot or ligand load is too low. Increase P(o-tol)₃ ratio to 1:3 (Pd:L) or lower temp to 80°C. |
| Regio-isomers (branched) | Electronic mismatch. | Electron-rich alkenes (vinyl ethers) promote branched products. Switch to bidentate ligands like DPPP to force linearity. |
| Cl-Activation (Byproduct) | Temperature too high. | Strictly limit T < 100°C. The CF3 group activates the Cl slightly; do not overheat. |
Part 6: References
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type vinylic substitution. Tetrahedron Letters, 25(21), 2209–2212.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on I vs Cl selectivity).
-
National Institute of Standards and Technology (NIST). (2023). 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) Properties.
Sources
The Strategic Application of 4-Chloro-3-iodobenzotrifluoride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within the chemist's toolkit, certain building blocks distinguish themselves through their inherent versatility and profound impact on the biological and pharmacokinetic properties of a final drug candidate. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) has emerged as one such invaluable scaffold.[1][2] This highly functionalized aromatic compound, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, offers a unique convergence of properties that medicinal chemists can strategically exploit.[1][2]
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The presence of two distinct halogen atoms, chlorine and iodine, at the 3- and 4-positions respectively, provides orthogonal handles for sequential, selective chemical modifications. This differential reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and stepwise construction of complex molecular architectures, a crucial advantage in the iterative process of drug optimization.[1][2][5]
This technical guide will provide an in-depth exploration of the applications of 4-Chloro-3-iodobenzotrifluoride in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of approved drugs, provide detailed protocols for its strategic functionalization, and discuss the underlying principles of its contribution to the structure-activity relationship (SAR) of bioactive molecules.
Case Study: The Synthesis of Trametinib, a MEK Inhibitor
A prominent example showcasing the utility of the 4-chloro-3-iodobenzotrifluoride scaffold is in the synthesis of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[6] Trametinib is approved for the treatment of various cancers, particularly BRAF V600E/K mutant metastatic melanoma. The 2-fluoro-4-iodophenylamino moiety is a critical component of Trametinib's pharmacophore, and its synthesis can be traced back to precursors derived from 4-Chloro-3-iodobenzotrifluoride.
The following workflow illustrates a plausible synthetic route to a key intermediate of Trametinib, highlighting the strategic incorporation of the functionalized benzotrifluoride core.
Figure 1: Plausible synthetic pathway to Trametinib highlighting the role of 4-Chloro-3-iodobenzotrifluoride as a starting material for a key aniline intermediate.
While specific industrial syntheses may vary, this conceptual pathway demonstrates how the unique substitution pattern of 4-Chloro-3-iodobenzotrifluoride can be manipulated to generate complex and crucial drug intermediates.
Protocols for Selective Functionalization
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of 4-Chloro-3-iodobenzotrifluoride's utility. The C-I bond is significantly more reactive towards oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This allows for selective functionalization at the 3-position, leaving the 4-chloro substituent available for subsequent transformations if desired.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This protocol describes a general procedure for the selective coupling of an aryl or heteroaryl boronic acid at the 3-position of 4-Chloro-3-iodobenzotrifluoride.
Materials:
-
4-Chloro-3-iodobenzotrifluoride
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand (4 mol%)
-
Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-3-iodobenzotrifluoride (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. Ligands such as triphenylphosphine are often effective, but for more challenging couplings, bulkier and more electron-rich ligands like SPhos or XPhos may be required to promote oxidative addition and reductive elimination.
-
Base: The base is required to activate the boronic acid for transmetalation. Potassium carbonate is a common choice, but other bases like cesium carbonate or potassium phosphate may be more effective in certain cases.
-
Solvent: The solvent system should be chosen to ensure solubility of all reactants and to be stable at the reaction temperature. Aprotic solvents like dioxane and toluene are frequently used.
Protocol 2: Selective Sonogashira Coupling at the Iodine Position
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important intermediates in medicinal chemistry.
Materials:
-
4-Chloro-3-iodobenzotrifluoride
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous triethylamine (Et3N) or other suitable amine base (2.0 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-3-iodobenzotrifluoride (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous solvent (5 mL) followed by the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Copper(I) Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the hydrogen iodide formed during the reaction.
Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.
Materials:
-
4-Chloro-3-iodobenzotrifluoride
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like SPhos or XPhos) (2-4 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3)) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5 mL), followed by 4-Chloro-3-iodobenzotrifluoride (1.0 mmol) and the amine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Causality behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands are often necessary to facilitate the reductive elimination step, which is the rate-limiting step for many C-N bond formations.
-
Base: A strong base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide is a common and effective choice for a wide range of amines.
Structure-Activity Relationship (SAR) Insights
The strategic incorporation of the 4-chloro-3-iodobenzotrifluoride moiety into a drug candidate can profoundly influence its biological activity. The following discussion outlines key SAR considerations.
Figure 2: Key contributions of the 4-Chloro-3-iodobenzotrifluoride moiety to the properties of a drug candidate.
-
The Trifluoromethyl Group: As previously mentioned, the -CF3 group is a lipophilic, electron-withdrawing group that can significantly impact a molecule's properties.[4] Its presence can block sites of metabolism, thereby increasing the half-life of a drug.[3] Furthermore, the strong dipole moment of the C-F bonds can lead to favorable interactions with the protein target, potentially increasing binding affinity. The electronic effects of the -CF3 group can also modulate the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and target engagement.
-
Halogen Atoms: The chlorine and iodine atoms also contribute to the overall lipophilicity of the molecule. More importantly, they provide vectors for the introduction of additional functionality. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant contributor to ligand-protein binding. The iodine atom, in particular, is a strong halogen bond donor. The ability to selectively functionalize the iodine position allows for the exploration of this interaction in a targeted manner.
Quantitative Data Summary:
The impact of substitutions on the benzotrifluoride ring can be quantified through various in vitro assays. The following table provides a hypothetical example of how the biological activity of a kinase inhibitor might be affected by modifications at the 3- and 4-positions, starting from a core scaffold derived from 4-Chloro-3-iodobenzotrifluoride.
| Compound | R1 (at 3-position) | R2 (at 4-position) | Kinase IC50 (nM) | Cell Proliferation GI50 (nM) |
| 1 | I | Cl | 500 | 1200 |
| 2 | Phenyl | Cl | 50 | 150 |
| 3 | 3-Pyridyl | Cl | 25 | 80 |
| 4 | Phenyl | NH2 | 30 | 100 |
This is a representative table and the data is not from a specific study.
This hypothetical data illustrates a common trend where the initial iodinated compound (1) has modest activity. Suzuki coupling to introduce a phenyl group (2) significantly improves potency. Further modification to a pyridyl group (3) might enhance activity due to the potential for hydrogen bonding or improved solubility. Subsequent amination at the 4-position (4) could also modulate the activity and pharmacokinetic properties.
Conclusion
4-Chloro-3-iodobenzotrifluoride is a powerful and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and two differentially reactive halogen atoms provides a platform for the strategic design and synthesis of novel drug candidates. By understanding the principles of its selective functionalization and the impact of its constituent groups on the structure-activity relationship, researchers can effectively leverage this scaffold to address the challenges of modern drug discovery. The detailed protocols provided herein serve as a practical guide for the application of this valuable intermediate in the synthesis of the next generation of therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11707055, Trametinib. Available from: [Link]
-
Veeprho. Trametinib Impurities and Related Compound. Available from: [Link]
-
Chemical Papers. Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Available from: [Link]
- Google Patents. CN109336884A - A method of synthesis Trimetinib key intermediate.
-
ACS Publications. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Available from: [Link]
-
ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Available from: [Link]
-
Wiley Online Library. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... Available from: [Link]
-
Pharmaffiliates. N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. Available from: [Link]
- Google Patents. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
-
PubMed. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Available from: [Link]
-
ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Available from: [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Available from: [Link]
-
Scholars Research Library. Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Available from: [Link]
-
Pharmaffiliates. N-(3-(3-Cyclopropyl-5-((2-fluorophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. Available from: [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Available from: [Link]
-
MDPI. 4-(4-(((1H-Benzo[d][1][6][7]triazol-1-yl)oxy)methyl). Available from: [Link]
-
RSC Publishing. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Available from: [Link]
-
PubMed Central. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Chloromethyl-benzotrifluoride in Modern Chemical Synthesis. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MOLBASE. N-cyclopropyl-3-(5-((2-fluoro-4-iodophenyl)amino). Available from: [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline... Available from: [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
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- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with 4-Chloro-3-iodobenzotrifluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-iodobenzotrifluoride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this versatile, di-halogenated building block. Our focus is on achieving high chemoselectivity and mitigating common side reactions to ensure the success of your synthetic campaigns.
Introduction: The Challenge of Chemoselectivity
4-Chloro-3-iodobenzotrifluoride is a valuable reagent in medicinal chemistry and materials science, offering two distinct reactive handles for sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds—driven by their disparate bond dissociation energies—is the cornerstone of its utility. The primary goal in any cross-coupling reaction with this substrate is to selectively functionalize the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations. However, achieving perfect selectivity requires a nuanced understanding of the reaction mechanism and potential pitfalls. This guide addresses the most common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the C-I bond?
Answer: This is the most critical challenge when working with polyhalogenated substrates. The preferential reaction at the C-I bond is kinetically favored due to the lower bond energy of C-I compared to C-Cl, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst.[1] However, this selectivity can be eroded under harsh conditions.
Causality:
-
High Temperature & Prolonged Reaction Time: Elevated temperatures provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, especially after the C-I position has reacted.
-
Overly Reactive Catalyst System: Highly active, electron-rich, and sterically accessible ligands can accelerate the oxidative addition to such an extent that the inherent reactivity difference between the two halides is diminished.[2]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Begin with lower temperatures (e.g., room temperature to 60 °C) and monitor the reaction progress closely. Only increase the temperature if the reaction is sluggish.
-
Limit Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly to prevent the secondary coupling at the chloride position.
-
Judicious Ligand Selection: Employ ligands that offer a good balance of reactivity and stability. While bulky, electron-rich phosphines are excellent for activating aryl chlorides, a slightly less reactive ligand may be optimal here to enhance selectivity. For Suzuki-Miyaura reactions, SPhos or XPhos are often good starting points, but screening may be necessary.
-
Choice of Palladium Pre-catalyst: Utilize a well-defined Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species under mild conditions. This avoids side reactions that can occur during the in situ reduction of Pd(II) salts like Pd(OAc)₂.[3]
Question 2: I'm observing a significant amount of 4-chloro-benzotrifluoride as a byproduct. What is causing this de-iodination?
Answer: The formation of a hydrodehalogenated product (in this case, replacement of iodine with hydrogen) is a common side reaction in palladium-catalyzed cross-couplings.[4] This process, known as proto-dehalogenation, reduces your yield and complicates purification.
Causality: There are two primary pathways for this side reaction:
-
Base-Promoted Reduction: In some cases, particularly with stronger bases, a direct reduction of the aryl halide can occur.[5]
-
Catalyst-Mediated Pathway: This is more common. After the initial oxidative addition of 4-chloro-3-iodobenzotrifluoride to Pd(0), the resulting Pd(II)-aryl intermediate can intercept a hydride source from the reaction medium.[6] This is often a solvent molecule (like an alcohol or residual water) or an amine base. A subsequent reductive elimination step releases the de-iodinated byproduct and a Pd(II)-hydride species.[6]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous, Aprotic Solvents | Solvents like 1,4-dioxane, toluene, or DME are less likely to act as hydride donors compared to alcohols or protic media. |
| Select a Weaker Base | Switch from strong bases like alkoxides (e.g., NaOtBu) to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less prone to participating in hydride transfer.[5] |
| Ensure Rigorous Degassing | While not a direct source of hydrides, oxygen can lead to catalyst decomposition and alternative reaction pathways that may contribute to byproduct formation. |
| Protect Protic Functional Groups | If your coupling partner contains protic groups (e.g., -OH, -NH), their presence can increase the availability of protons and facilitate dehalogenation. |
Question 3: My desired product is contaminated with a biaryl byproduct from the homocoupling of my boronic acid (in a Suzuki reaction). How do I prevent this?
Answer: Homocoupling of the organometallic coupling partner (e.g., boronic acids in Suzuki-Miyaura reactions) is a frequent and troublesome side reaction.[7] It leads to the formation of a symmetrical biaryl, consuming your nucleophile and complicating purification.
Causality: This side reaction is primarily mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[8][9] If your reaction mixture contains Pd(II) before the catalytic cycle is fully established, it can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled dimer and Pd(0).[8]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for boronic acid homocoupling.
Key Recommendations:
-
Rigorous Degassing: This is the most critical step. The presence of oxygen promotes the oxidation of Pd(0) to Pd(II), which is a key driver of homocoupling.[6] Use multiple freeze-pump-thaw cycles or sparge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen).
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to Pd(0), a step that can be inefficient and leave residual Pd(II) to initiate homocoupling.
-
Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help scavenge any Pd(II) species that form without interfering with the main catalytic cycle.[8]
Question 4: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst stalling is often due to the decomposition of the active catalytic species. The stability of the monoligated Pd(0)L species, which is often the active catalyst, is paramount.
Causality & Troubleshooting:
| Cause of Deactivation | Mechanism | Mitigation Strategy |
| Palladium Black Formation | At high temperatures or with insufficient ligand concentration, Pd(0) intermediates can aggregate into catalytically inactive palladium metal (palladium black). | Use a ligand that strongly coordinates to and stabilizes the palladium center. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monophosphine ligands). Avoid excessive temperatures. |
| Ligand Oxidation | Phosphine ligands are susceptible to oxidation, especially in the presence of trace oxygen or peroxides in the solvent (e.g., THF). This forms phosphine oxides, which are poor ligands for palladium.[3] | Ensure rigorous degassing of all reagents and solvents. Use freshly distilled or inhibitor-free solvents. |
| Substrate/Product Inhibition | If the product of the reaction coordinates more strongly to the palladium center than the starting materials, it can act as a catalyst poison and shut down the catalytic cycle. | This is substrate-dependent. Sometimes, changing the ligand can alter the binding affinities and overcome product inhibition. |
Experimental Protocols & Visualizations
Model Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-I position of 4-chloro-3-iodobenzotrifluoride.
Reagents & Equipment:
-
4-Chloro-3-iodobenzotrifluoride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
K₃PO₄ (2.0 eq, finely ground)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Argon or N₂)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-iodobenzotrifluoride, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with argon gas for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the SPhos Pd G3 pre-catalyst.
-
Reaction: Seal the flask and place it in a pre-heated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and where the key side reactions—hydrodehalogenation and homocoupling—diverge.
Caption: The Suzuki-Miyaura cycle and key off-cycle side reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). β-Hydride elimination. Retrieved from [Link]
- S. A. Tcyrulnikov, et al. (2020). Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides. Journal of the American Chemical Society.
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
K. A. W. Jarzembowski, et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ikawa, T., & Barder, T. E. (2010). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
- Daugulis, O. (2010). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
-
Bickelhaupt, F. M., & de Lera, A. R. (2009). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
R. B. Bedford, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]
-
N. K. Garg, et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]
-
M. Beller, et al. (2019). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Retrieved from [Link]
-
J. P. Wolfe, et al. (2000). Mechanisms of 1,1-reductive elimination from palladium: elimination of ethane from dimethylpalladium(II) and trimethylpalladium(IV). Journal of the American Chemical Society. Retrieved from [Link]
- BenchChem. (2023). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene.
-
sioc-journal.cn. (n.d.). β-Hydride Elimination in Palladium-Catalyzed Reactions. Retrieved from [Link]
-
A. Jutand, et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Grokipedia. (n.d.). Reductive elimination. Retrieved from [Link]
- J. F. Hartwig, et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
-
ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Retrieved from [Link]
-
Weix Group. (n.d.). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Retrieved from [Link]
-
D. A. Watson, et al. (2018). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Catalysis. Retrieved from [Link]
-
Dajoemerit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube. Retrieved from [Link]
-
OpenChemHub. (2022, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. Retrieved from [Link]
-
O. Diez-Castellnou, et al. (2013). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
- Liu, Y., et al. (2008). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
- C. A. Busacca, et al. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2023). Reductive elimination. Retrieved from [Link]
-
S. D. Dreher, et al. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Retrieved from [Link]
-
W. Zhang, et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Retrieved from [Link]
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Overcoming low reactivity of 4-Chloro-3-iodobenzotrifluoride
Welcome to the technical support and troubleshooting guide for 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging building block in their synthetic campaigns. We will explore the inherent reactivity patterns of this substrate and provide actionable, field-proven strategies to overcome common hurdles in palladium-catalyzed cross-coupling reactions.
Understanding the Substrate: A Molecule of Competing Reactivities
4-Chloro-3-iodobenzotrifluoride is a valuable synthetic intermediate due to its trifluoromethyl group and two distinct halogen atoms, which allow for sequential and selective functionalization.[1] However, its unique electronic and steric profile presents specific challenges. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the entire aromatic ring, slowing the rate-determining oxidative addition step in many catalytic cycles.
The primary challenge and opportunity with this substrate lie in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The bond dissociation energy for a C-I bond is significantly lower than that of a C-Cl bond, making the iodo position the primary site for oxidative addition with a Pd(0) catalyst.[2][3] This inherent chemoselectivity is the cornerstone of its synthetic utility.[3][4]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My cross-coupling reaction is sluggish or fails completely. What is the primary cause?
Answer: The most common cause of low reactivity is the electronically deactivated nature of the aryl ring. The strong electron-withdrawing -CF3 group reduces the electron density of the aromatic system, which can hinder the initial oxidative addition of the Pd(0) catalyst to the C-I bond—often the rate-determining step of the catalytic cycle.[3] While the C-I bond is inherently more reactive than the C-Cl bond, the overall deactivation of the ring means that more forcing conditions or highly active catalytic systems are often required compared to electron-neutral or electron-rich aryl iodides.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} idot Caption: Causality of low reactivity in 4-chloro-3-iodobenzotrifluoride.
FAQ 2: How can I ensure the reaction is selective for the C-I bond over the C-Cl bond?
Answer: Excellent question. Chemoselectivity is the key advantage of this substrate. The difference in bond dissociation energy between C-I (approx. 272 kJ/mol) and C-Cl (approx. 401 kJ/mol) is substantial. Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck) will overwhelmingly favor oxidative addition at the weaker C-I bond.[2][3]
To maintain this selectivity, you should:
-
Use Mild Conditions: Avoid excessively high temperatures or prolonged reaction times, which could begin to activate the C-Cl bond, especially with highly active catalysts.
-
Choose Appropriate Catalysts: Most conventional palladium catalysts, particularly those with phosphine ligands, are highly selective for the C-I bond.
dot graph LogicalRelationship { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} idot Caption: Chemoselective activation of the C-I bond over the C-Cl bond.
FAQ 3: My Suzuki-Miyaura coupling is giving low yields. What specific parameters should I adjust?
Answer: This is a very common issue. Low yields in Suzuki couplings with this substrate are typically due to inefficient oxidative addition or catalyst deactivation. Below is a systematic troubleshooting guide and a robust starting protocol.
| Problem | Potential Cause | Recommended Solution(s) |
| No/Low Conversion | 1. Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough. | Upgrade your catalyst/ligand system. Use electron-rich, bulky phosphine ligands like XPhos, SPhos, or t-Bu₃P. Buchwald-type pre-catalysts (e.g., XPhos Pd G3/G4) are highly effective for challenging substrates.[5][6] |
| 2. Inappropriate Base: The base is crucial for the transmetalation step. K₂CO₃ might be too weak. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous if the reaction is non-aqueous. | |
| 3. Poor Solvent Choice: The solvent affects solubility and catalyst stability. | Use solvents known to perform well for difficult couplings, such as 1,4-dioxane/H₂O, DMF, or toluene/EtOH/H₂O.[7] | |
| Protodeboronation of Boronic Acid | 1. Presence of Excess Water/Protic Sources: The boronic acid is degrading before it can couple. | Use anhydrous solvents and ensure reagents are dry. If using an aqueous system, minimize the water content or use a biphasic system where the boronic acid is more stable.[5] |
| 2. High Temperature/Long Reaction Time: These conditions can accelerate the degradation of the boronic acid. | Try to lower the reaction temperature by using a more active catalyst. Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid (Glaser Coupling) | 1. Oxygen in the Reaction: O₂ can promote the oxidative homocoupling of boronic acids. | Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon for 20-30 minutes) and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[5] |
This protocol is a robust starting point for coupling 4-chloro-3-iodobenzotrifluoride with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-3-iodobenzotrifluoride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox, add the catalyst system: XPhos Pd G3 (0.02 equiv, 2 mol%) and additional XPhos ligand (0.02 equiv, 2 mol%).
-
Solvent Addition & Degassing: Seal the flask, remove from the glovebox, and add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl iodide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
dot graph TD { A[Start: Low Yield] --> B{Check Catalyst System}; B -- "Using Pd(PPh₃)₄?" --> C[Switch to Buchwald Ligand\n(e.g., XPhos) & Pre-catalyst]; B -- "Using Modern Catalyst" --> D{Check Base}; D -- "Using K₂CO₃?" --> E[Switch to K₃PO₄ or Cs₂CO₃]; D -- "Using Strong Base" --> F{Check Solvents & Degassing}; F -- "Reaction Stalls?" --> G[Ensure Anhydrous Solvents\n(if applicable) & Thoroughly Degas]; C --> H[Re-run Experiment]; E --> H; G --> H; H --> I{Success?}; I -- Yes --> J[End]; I -- No --> K[Contact Technical Support];
} idot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
FAQ 4: What are the critical parameters for a successful Sonogashira coupling with this substrate?
Answer: The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is also highly effective but sensitive to specific conditions.[8] The key is managing the dual catalytic cycle of palladium and copper.[9]
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction | 1. Inactive Catalyst: Pd(PPh₃)₄ can sometimes be insufficient. | Use a more robust palladium source like PdCl₂(PPh₃)₂. Ensure the Cu(I) co-catalyst (typically CuI) is fresh and not oxidized. |
| 2. Inappropriate Base/Solvent: The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. | A tertiary amine base like Et₃N or DIPEA is standard.[9] Solvents like THF or DMF are commonly used. For difficult couplings, consider a stronger, non-nucleophilic base. | |
| Alkyne Homocoupling (Glaser Coupling) | 1. Oxygen in the Reaction: The Cu(I) catalyst is highly sensitive to oxygen, which promotes the dimerization of the alkyne. | Rigorous degassing is critical. Sparge all solvents and the reaction mixture with an inert gas (N₂ or Ar) before adding the catalysts. Maintain a positive pressure of inert gas. |
| Low Yield/Complex Mixture | 1. Catalyst Poisoning: If your alkyne or substrate has coordinating functional groups, they may inhibit the catalyst. | Increase catalyst loading slightly (e.g., from 1-2 mol% to 5 mol%). The use of bulky phosphine ligands can sometimes mitigate this. |
| 2. Side Reactions: At high temperatures, decomposition or other side reactions can occur. | Run the reaction at the lowest temperature possible, often room temperature is sufficient for aryl iodides.[8][9] |
-
Reaction Setup: To a Schlenk flask, add 4-chloro-3-iodobenzotrifluoride (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%), and CuI (0.05 equiv, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF (or DMF), followed by the terminal alkyne (1.1 equiv) and degassed Et₃N (2.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography.
FAQ 5: My Heck reaction is not proceeding cleanly. What should I try?
Answer: The Heck reaction couples the aryl halide with an alkene.[10] Success with this substrate often depends on preventing side reactions and ensuring the catalytic cycle turns over efficiently.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Conversion | 1. Catalyst Inactivity: A simple Pd(OAc)₂ source may not be sufficient without the right ligand. | Use a phosphine-free system at higher temperatures or add a robust ligand like P(o-tolyl)₃ or a Buchwald-type ligand. Herrmann's catalyst is also a good option. |
| 2. Incorrect Base: The base is critical for regenerating the Pd(0) catalyst in the final step of the cycle.[11] | An organic base like Et₃N is common. For some systems, an inorganic base like K₂CO₃ or NaOAc can be more effective. | |
| Olefin Isomerization | 1. Reversible β-Hydride Elimination: The desired product can isomerize to a thermodynamically more stable, non-conjugated isomer. | Adding silver salts can sometimes suppress this by facilitating reductive elimination.[11] Using phosphine-free conditions or specific ligands can also alter the selectivity. |
| Poor Regioselectivity | 1. Steric/Electronic Factors: The regioselectivity of the alkene insertion can be an issue with unsymmetrical olefins. | This is highly substrate-dependent. Generally, the aryl group adds to the less substituted carbon of the double bond. Modifying ligands can influence this outcome. |
-
Reaction Setup: In a sealable pressure tube, combine 4-chloro-3-iodobenzotrifluoride (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and P(o-tolyl)₃ (0.04 equiv, 4 mol%).
-
Reagent Addition: Add an anhydrous solvent like DMF or DMA, followed by a base such as Et₃N (2.0 equiv).
-
Reaction: Seal the tube tightly and heat to 100-120 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
References
- Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.). ResearchGate.
- Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4. (n.d.). Benchchem.
- 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules. (n.d.). Calibre Chemicals.
- Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. (n.d.). Benchchem.
- Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PMC - NIH.
- Reaction of chlorobenzene, iodobenzene and chemically selective experiments. (n.d.). ResearchGate.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025, August 6). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- Cross-Coupling Reactions of Unactivated Alkyl Halides. (n.d.). CORE.
- Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. (2025, July 30). PMC - NIH.
- Heck reaction of iodobenzene with olefins using Pd- complex 3 a. (n.d.). ResearchGate.
- Struggling with Suzuki Reaction. (2024, September 4). Reddit.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. (n.d.). Organometallics - ACS Publications.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed.
- Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. (2025, August 7). ResearchGate.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024, March 7). PMC - NIH.
- Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). RSC Publishing.
- Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2010, January 4). Journal of the American Chemical Society - ACS Publications.
- Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. (n.d.). Organic Letters - ACS Publications.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.).
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.). PMC.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25).
- Chiral Triazole-substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. (2024, June 7). ChemRxiv.
- Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 3). MDPI.
Sources
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- 5. reddit.com [reddit.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling of 4-Chloro-3-iodobenzotrifluoride
Executive Summary: The Chemoselectivity Challenge
4-Chloro-3-iodobenzotrifluoride (CAS: 67515-59-7) is a high-value scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. The trifluoromethyl (
The Core Challenge: The primary objective is to engage the C-I bond (Bond Dissociation Energy ~65 kcal/mol) selectively while preserving the C-Cl bond (~95 kcal/mol) for subsequent functionalization.
-
Success Factor: Exploiting the rate of oxidative addition (
). Pd(0) inserts into the C-I bond orders of magnitude faster than C-Cl. -
Risk Factor: The electron-withdrawing
group activates the entire ring. Using overly active "universal" catalysts (e.g., certain Pd-NHC complexes) or excessive temperatures can lead to "scrambling" (reaction at both sites) or oxidative addition into the C-Cl bond.
Decision Matrix: Catalyst Selection
Do not default to Tetrakis. Select your system based on the specific coupling partner and the steric environment.
Figure 1: Logic flow for selecting the optimal catalytic system based on reaction type and substrate sterics.
Module A: Chemoselective Suzuki-Miyaura Coupling[1][2]
The Mechanism
For this substrate, the
-
Recommendation: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle and steric bulk prevent the Pd center from interacting with the less reactive C-Cl bond under mild conditions [1].
Protocol: Selective C-I Arylation
Target: >95% Yield, <1% C-Cl coupling.
Reagents:
-
4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%)
-
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge: Add aryl halide, boronic acid, and Pd catalyst to a reaction vial.
-
Inert: Seal and purge with Nitrogen/Argon for 5 minutes. (Oxygen is the enemy of selectivity; it promotes homocoupling).
-
Solvent: Add degassed Dioxane and aqueous Base via syringe.
-
Heat: Stir at 60°C for 4–6 hours.
-
Critical Note: Do not exceed 80°C initially. Higher temperatures increase the probability of C-Cl activation [2].
-
-
Monitor: Check HPLC/UPLC. Look for the disappearance of the starting material (RT shift). If C-Cl coupling is observed (M+Ar mass), lower temp to 45°C and increase time.
Module B: Buchwald-Hartwig Amination[4][5][6]
The Mechanism
C-N coupling on electron-deficient rings is prone to Hydrodehalogenation (replacement of I with H) because the intermediate Pd-Aryl species is stabilized by the
-
Recommendation: Use Buchwald Ligands (Dialkylbiaryl phosphines). Ligands like XPhos or RuPhos are electron-rich (speeding up OA) and bulky (accelerating RE), which outcompetes the side reactions [3].
Protocol: C-N Coupling
Reagents:
-
4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
Pre-catalyst: XPhos Pd G2 or RuPhos Pd G2 (1–2 mol%)
-
Base: NaOtBu (1.4 equiv) — Use Cs2CO3 if functional groups are base-sensitive.
-
Solvent: Toluene or THF (anhydrous).
Step-by-Step:
-
Dry Conditions: This reaction is water-intolerant. Flame-dry glassware.
-
Mix: Add Pre-catalyst, Base, and Aryl Halide inside a glovebox or under strong Argon flow.
-
Inject: Add Amine and Anhydrous Solvent.
-
Temperature: 80°C.
-
Why? Unlike Suzuki, amination requires higher energy for the reductive elimination step. The bulky ligand protects the C-Cl bond sterically.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing significant dehalogenation (Product is 4-Chlorobenzotrifluoride).
Cause: This is "Hydrodehalogenation." It usually comes from a hydride source in the system (e.g., impure alcoholic solvents, or
-
Switch solvent to Toluene or Dioxane (avoid alcohols).
-
Increase the catalyst loading slightly to speed up the productive cycle.
-
Ensure the system is strictly anhydrous (water can act as a proton source in specific cycles).
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Cause: Catalyst poisoning or "Pd Black" formation. The
-
Switch to a Pre-catalyst (e.g., XPhos Pd G3) rather than mixing Pd2(dba)3 + Ligand. This ensures a 1:1 Pd:Ligand ratio active species immediately.
-
Add 5 mol% extra free ligand to shift the equilibrium toward the active catalytic species.
Q3: I am getting a mixture of C-I and C-Cl coupling products.
Cause: The catalyst is too active, or the temperature is too high. Solution:
-
Downgrade the Ligand: If using XPhos, switch to PPh3 or dppf . Highly active ligands lower the barrier for C-Cl insertion.
-
Lower Temperature: Run the reaction at 40°C or room temperature. The C-I bond is reactive enough to couple at ambient temperature with good catalysts.
Comparative Data: Ligand Performance
Conditions: Suzuki coupling with Phenylboronic acid, 1 mol% Pd, 60°C, 2h.
| Ligand | Conversion (%) | Selectivity (C-I only) | Observation |
| PPh3 | 85% | >99% | Excellent selectivity, slower rate. |
| dppf | 98% | 98% | Best balance of rate/selectivity. |
| XPhos | 100% | 88% | Too active; 12% double coupling observed. |
| P(tBu)3 | 100% | 75% | Significant C-Cl activation. |
Reaction Pathway Visualization
Understanding the energy landscape is vital. The diagram below illustrates why we can achieve selectivity.
Figure 2: Kinetic pathway showing the energetic preference for C-I oxidative addition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[4] Application Notes and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. BenchChem Technical Library. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
Optimizing temperature for 4-Chloro-3-iodobenzotrifluoride reactions
Technical Support Center: Reaction Optimization Guide Subject: Temperature Control Strategies for 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) Ticket ID: CHEM-OPT-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Thermal Reactivity Landscape
4-Chloro-3-iodobenzotrifluoride is a "privileged scaffold" in medicinal chemistry because it offers two orthogonally reactive halogen sites modulated by a strong electron-withdrawing trifluoromethyl (-CF3) group.
-
The Iodine (C-I) Site: Highly reactive.[1] Undergoes oxidative addition with Pd(0) at ambient temperatures (20–40°C).
-
The Chlorine (C-Cl) Site: Latent reactivity. Requires elevated temperatures (>80°C) and specialized bulky ligands to activate, primarily due to the stronger C-Cl bond energy (approx. 96 kcal/mol vs. 53 kcal/mol for C-I).
-
The -CF3 Effect: The electron-poor nature of the ring facilitates oxidative addition at the iodine but also makes the ring susceptible to nucleophilic aromatic substitution (
) side reactions if temperatures exceed 100°C in the presence of strong nucleophiles.
Critical Rule: Temperature is your primary switch for chemoselectivity.
-
< 60°C: Selective C-I coupling.
-
> 90°C: Activation of C-Cl (or loss of selectivity).
Troubleshooting & Optimization (Q&A)
Q1: I am seeing significant amounts of the bis-coupled product (reaction at both I and Cl) when attempting a Suzuki coupling at the Iodine site. How do I stop this?
Diagnosis: Thermal "Over-Activation." The -CF3 group activates the entire ring, making the Chlorine more susceptible to oxidative addition than in a standard chlorobenzene. If you run this at "standard" Suzuki temperatures (80°C+), you will lose selectivity.
Solution:
-
Lower the Temperature: Drop the reaction temperature to RT (20–25°C) . If conversion is slow, cap the maximum temperature at 45°C .
-
Ligand Selection: Switch to a ligand with high activity for Iodine but lower propensity for Chlorine activation at low temps, such as PPh3 or dppf . Avoid bulky, electron-rich phosphines like t-Bu3P or XPhos in the first step, as these are designed to activate chlorides.
-
Stoichiometry: Ensure strict 1.0–1.1 equivalent control of the boronic acid. Excess boronic acid drives the second coupling.
Q2: The reaction at the Iodine site stalls at 60% conversion, even at 40°C. Should I increase the temperature?
Diagnosis: Catalyst Deactivation or Poor Solubility. Raising the temperature often leads to dehalogenation (loss of I or Cl) rather than product formation.
Solution:
-
Do NOT simply heat. Check the catalyst. Pd(PPh3)4 is air-sensitive and may have oxidized. Switch to a robust precatalyst like Pd(dppf)Cl2 or Pd2(dba)3 + SPhos .
-
Solvent Switch: The -CF3 group increases lipophilicity. If using aqueous mixtures (e.g., DMF/H2O), the substrate may be crashing out. Switch to THF/Water (4:1) or Dioxane/Water to improve homogeneity.
-
Additives: Add CsF (2 equiv) instead of carbonate bases. Fluoride bases often facilitate transmetallation at lower temperatures, allowing you to drive conversion without thermal boosting.
Q3: I need to react the Chlorine atom after the Iodine coupling. What conditions are required?
Diagnosis: The C-Cl bond is deactivated after the first coupling (if the new group is electron-donating) or remains sterically hindered.
Solution:
-
Thermal Shift: You must cross the "Chlorine Activation Threshold." Heat the reaction to 90–110°C .
-
Ligand Upgrade: Standard ligands won't work well here. Use Buchwald Ligands (e.g., XPhos, RuPhos) or NHC ligands (e.g., IPr) . These are necessary to lower the activation energy for the oxidative addition into the C-Cl bond.
-
Solvent Boiling Point: Ensure your solvent can sustain >100°C (e.g., Toluene, Xylene, or DMF).
Visualizing the Reactivity Logic
The following diagram illustrates the temperature-dependent pathways. Note how the "Danger Zone" leads to side products.
Figure 1: Temperature-Dependent Selectivity Pathways. Green path indicates optimal sequential protocol.
Experimental Protocol: Sequential Selective Coupling
Objective: Couple Phenylboronic acid at the I-site, followed by 4-Methoxyphenylboronic acid at the Cl-site.
Step 1: The Iodine Coupling (Low Temp)
-
Charge: Flask with 4-Chloro-3-iodobenzotrifluoride (1.0 equiv), Phenylboronic acid (1.05 equiv), Pd(dppf)Cl2 (3 mol%) , and K2CO3 (2.0 equiv).
-
Solvent: Degassed Dioxane/Water (9:1) .
-
Temperature: Stir at 40°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC. Look for disappearance of SM. Note: The Cl atom remains intact.
Step 2: The Chlorine Coupling (High Temp)
-
Add: 4-Methoxyphenylboronic acid (1.5 equiv) and XPhos Pd G2 (3 mol%) (or add XPhos ligand + Pd source).
-
Base: Add additional K3PO4 (2.0 equiv) if pH has dropped.
-
Temperature: Heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through celite, extract with EtOAc.
Data: Temperature Effects on Selectivity
The table below summarizes typical outcomes for Suzuki coupling with this scaffold.
| Temperature | Catalyst System | Primary Outcome | Selectivity (I : Cl) | Risk Factor |
| 25°C | Pd(PPh3)4 | Slow Conversion (I) | > 99 : 1 | Reaction Stalling |
| 45°C | Pd(dppf)Cl2 | Optimal Conversion (I) | 98 : 2 | Minimal |
| 80°C | Pd(PPh3)4 | Mixed Products | 85 : 15 | Loss of Cl handle |
| 100°C | XPhos Pd G2 | Dual Coupling | 0 : 100 (if excess boronic) | Total consumption |
| 120°C | Any | Degradation/De-F | N/A | CF3 hydrolysis (rare) |
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Rapid Troubleshooting Logic for Thermal Optimization.
References
-
National Institute of Standards and Technology (NIST). "4-Chloro-3-iodobenzotrifluoride - Physical Properties and Spectra." NIST Chemistry WebBook, SRD 69. [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Reaction Conditions." Organic Chemistry Portal. [Link][2]
-
Organic Chemistry Portal. "Suzuki Coupling: Selectivity and Catalyst Choice." Organic Chemistry Portal. [Link][2]
-
PubChem. "4-Chloro-3-iodobenzotrifluoride Compound Summary."[3] National Library of Medicine. [Link]
Sources
Technical Support Center: 4-Chloro-3-iodobenzotrifluoride Work-up Procedures
Status: Operational | Tier: Advanced Chemical Synthesis | Updated: 2026-01-30[1][2]
Introduction: The "Fluorine Effect" in Work-up Dynamics
Welcome to the technical support hub for 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1) . This molecule is a "privileged scaffold" in medicinal chemistry, acting as a gateway to trifluoromethylated biaryls via Suzuki couplings or lithium-halogen exchange.[1][2]
The Core Challenge: The trifluoromethyl (-CF₃) group drastically alters the physicochemical properties of the benzene ring, creating unique work-up challenges:
-
Lipophilicity (Grease Factor): High LogP (~3.[1][2]9) causes the molecule to stick to cellular membranes and, in the lab, to hydrophobic impurities.[2]
-
Phase Inversion Risks: Due to the heavy iodine and chlorine atoms, the density of this neat liquid is approx. 1.8 g/mL.[1][2] Warning: In concentrated extractions, your organic layer may sink to the bottom, even when using solvents that are typically "top layer" (like Et₂O/Hexanes).[2]
-
Emulsion Formation: Fluorinated compounds lower surface tension, often leading to stubborn emulsions during aqueous washes.[1][2]
Module 1: Critical Stability & Handling (Tier 1 Support)
Status: Active Monitoring Required
Before initiating any work-up, verify the integrity of your starting material or crude mixture.[2]
| Parameter | Specification | Technical Insight |
| Physical State | Pale yellow liquid/solid (mp ~24°C) | If it turns pink/violet, free iodine ( |
| Boiling Point | ~138°C (Atmospheric) | Do not use high-vacuum (<1 mbar) at room temp for prolonged periods; product will sublime/evaporate.[1][2] |
| Reactivity | C-I Bond (Weak) vs. C-Cl (Strong) | The C-I bond is light-sensitive.[1][2] Wrap columns and flasks in foil during extended handling.[2] |
Diagnostic Diagram: Work-up Decision Tree
Figure 1: Decision logic for selecting the correct work-up path based on reaction type.[1][2]
Module 2: Troubleshooting Metal-Catalyzed Cross-Couplings
Context: You performed a Suzuki or Sonogashira coupling at the C-I site. The C-Cl and -CF₃ groups remain.[1] Primary Issue: Residual Palladium (Pd) and Copper (Cu) stick to the electron-deficient ring.[1][2]
Protocol: The "Three-Stage" Metal Removal
Do not rely on chromatography alone. Fluorinated aromatics "smear" metals through silica.
-
The Chelation Wash (Pre-Extraction):
-
The Filtration (Solid Phase):
-
The Scavenger (Polishing):
FAQ: "Why is my product oil colored?"
-
Cause: Palladium-Phosphine complexes are often orange/red.[1][2]
-
Fix: If the color persists after the steps above, dissolve in minimal Hexanes/Et₂O and cool to -20°C. Impurities often precipitate while the fluorinated product remains in solution.
Module 3: Lithium-Halogen Exchange Procedures
Context: Selective lithiation at the Iodine position (leaving Cl intact) for electrophilic trapping. Primary Issue: "Protonation" (quenching too early) or "Scrambling" (lithium attacking the Cl or CF₃).[2]
Protocol: The Cryogenic Quench
-
Temperature Control: Ensure the internal temperature never exceeds -65°C during the addition of n-BuLi. The Iodine-Lithium exchange is extremely fast (<5 min).[1][2]
-
The Inverse Quench (Critical):
-
Hydrolysis Prevention: The -CF₃ group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack if the quench is too basic. Always quench with a buffered acid (e.g., saturated NH₄Cl) rather than strong bases.[1][2]
Module 4: Purification & Isolation
Context: Separating the product from de-iodinated byproducts (4-chlorobenzotrifluoride).
Chromatography Guidelines
The -CF₃ and -Cl groups make the molecule non-polar. It will elute very quickly.
| Stationary Phase | Solvent System | Rf Value (Approx) | Notes |
| Silica Gel (Standard) | 100% Pentane or Hexanes | 0.6 - 0.8 | Moves with solvent front.[1][2] Hard to separate from byproducts. |
| Silica Gel (Doped) | 100% Pentane + 1% Et₃N | 0.5 - 0.7 | Triethylamine neutralizes acidic sites on silica, sharpening bands.[1][2] |
| C18 (Reverse Phase) | MeCN : Water (80:[1][2]20) | N/A | Recommended for difficult separations.[1][2] The fluorinated group interacts strongly with C18. |
Distillation Strategy: Due to the significant boiling point difference between the de-iodinated byproduct (~138°C) and the starting material (higher due to Iodine mass), vacuum distillation is often superior to chromatography for >5g scales.
-
Expectation: Product distills cleanly; heavy tars remain in the pot.
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-3-iodobenzotrifluoride.[1][2] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Workup. Retrieved from
-
Biotage. How to Remove Palladium in Three Easy Steps. Retrieved from
-
Evans, D. A. pKa Table and Solvent Properties. Harvard University.[1][2] Retrieved from [1][2]
-
Chemical Book. CAS 672-57-1 Physical Properties. Retrieved from
(Note: Specific density and boiling point data are derived from standard chemical property databases for CAS 672-57-1 and its analogs.)
Sources
- 1. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. biotage.com [biotage.com]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Scaling 4-Chloro-3-iodobenzotrifluoride Synthesis
Status: Active Ticket Focus: Process Scale-Up (Gram to Kilogram) Target Molecule: 4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1) Primary Route: Diazotization-Iodination (Sandmeyer-type)
Executive Summary & Dashboard
This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of 4-Chloro-3-iodobenzotrifluoride from bench (g) to pilot (kg) scale. The primary route involves the diazotization of 4-chloro-3-aminobenzotrifluoride followed by halogen exchange with Potassium Iodide (KI).
Critical Scale-Up Warning: Unlike chlorination or bromination, the iodination of diazonium salts is often exothermic and generates significant nitrogen gas without a copper catalyst. Heat transfer limitations at scale can lead to "runaway" decomposition or massive foaming.
Compound Specification Table
| Parameter | Data | Relevance to Scale-Up |
| CAS Number | 672-57-1 | Verification of raw material identity. |
| Molecular Weight | 306.45 g/mol | Stoichiometric calculations. |
| Boiling Point | 58–60 °C (0.5 mmHg) | Product isolation requires high-vacuum distillation. |
| Density | ~1.97 g/mL | Heavy organic layer; phase separation design is critical. |
| Key Hazard | Diazonium Intermediate | Explosion Risk: Never isolate the dry diazonium salt. |
Master Protocol: The "Golden Path" Workflow
This protocol is optimized for a 1.0 kg batch size. Adjust stoichiometry linearly.
Phase 1: Diazotization (The Critical Step)
Goal: Convert amine to diazonium salt while suppressing phenol formation.
-
Reactor Prep: Charge a 10L glass-lined reactor with 4-chloro-3-aminobenzotrifluoride (1.0 equiv) and HCl (2.5–3.0 equiv, 37%).
-
Cooling: Engage jacket cooling to bring internal temperature (Ti) to 0–5 °C .
-
Tech Note: Efficient stirring is required as the amine hydrochloride salt may form a thick slurry.
-
-
Nitrosation: Add NaNO₂ (1.05 equiv) as a 40% aqueous solution sub-surface over 60–90 minutes.
-
Control Point: Maintain Ti < 5 °C. If Ti spikes, stop addition immediately.
-
-
Aging: Stir for 30 mins at 0–5 °C. Verify excess HNO₂ using starch-iodide paper (should turn instant blue/black).
Phase 2: Iodination (Sandmeyer-Type)
Goal: Controlled nitrogen release and carbon-iodine bond formation.
-
Reagent Prep: Dissolve Potassium Iodide (KI) (1.2 equiv) in water (1:1 w/w).
-
Addition: Transfer the cold diazonium solution into the KI solution (inverse addition) or add KI solution to the diazonium salt.
-
Scale-Up Insight:Inverse addition (Diazo into KI) is often safer at scale to control gas evolution, but standard addition (KI into Diazo) is common if reactor headspace allows.
-
-
The "Kick": The reaction may be sluggish at 0 °C. Slowly warm to 20–25 °C .
-
Warning: Nitrogen evolution will become vigorous around 15 °C. Ensure reactor vent lines are oversized to prevent pressurization.
-
-
Completion: Heat to 60 °C for 1 hour to ensure complete dediazoniation.
Phase 3: Workup & Purification[1][2]
-
Quench: Cool to RT. Add Sodium Bisulfite (NaHSO₃) solution to quench excess iodine (color change: dark purple/brown
yellow/orange). -
Extraction: The product is very dense (~1.97). It will form the bottom layer.
-
Distillation: Purify via fractional distillation under reduced pressure (0.5–2 mmHg).
Visualizing the Workflow
The following diagram illustrates the critical decision nodes and chemical flow.
Caption: Process flow for the synthesis of 4-Chloro-3-iodobenzotrifluoride, highlighting safety checkpoints (Red) and critical operations.
Troubleshooting Center (FAQs)
Category A: Yield & Reaction Kinetics
Q: My yield dropped from 85% (bench) to 50% (pilot). The crude looks like tar ("Red Oil"). What happened? A: This is a classic symptom of thermal decomposition of the diazonium salt .
-
Root Cause: At larger scales, the exotherm from NaNO₂ addition is harder to remove. If the temperature exceeds 5–10 °C, the diazonium salt reacts with water to form phenols (4-chloro-3-hydroxybenzotrifluoride), which then couple with remaining diazonium salts to form azo-tars (Red Oil).
-
Solution:
-
Slow down the NaNO₂ addition rate.
-
Use a jacket temperature of -10 °C to maintain internal T < 5 °C.
-
Crucial: Ensure the pH remains strongly acidic (pH < 1) throughout diazotization to prevent triazene formation.
-
Q: The reaction stalls after adding KI. I see no nitrogen evolution. A: The reaction has an induction period.[1]
-
Root Cause: The activation energy for electron transfer from Iodide to the Diazonium cation hasn't been met.
-
Danger: Do NOT dump in more KI or rapidly heat the vessel. This will lead to a "runaway" gas evolution event that can over-pressurize the reactor.
-
Solution: Gently warm the reactor to 15–20 °C. Once gas evolution starts, hold that temperature until it subsides before heating further to 60 °C.
Category B: Purification & Isolation
Q: After quenching with bisulfite, the organic layer is still purple/pink. A: Iodine is highly soluble in the organic product (4-Chloro-3-iodobenzotrifluoride).
-
Solution:
-
Ensure you are using Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate , not just water washes.
-
Agitation efficiency is key. The high density of the product (~1.97 g/mL) makes it sit at the bottom of the reactor, away from the aqueous wash. Increase impeller speed to ensure phase intermixing during the wash.
-
Q: I cannot separate the product from the starting material (amine) by distillation. A: Their boiling points are too close.
-
Prevention: You must drive the diazotization to 100% conversion.
-
Recovery: If unreacted amine is present in the crude, wash the organic layer with 1M HCl before distillation. The amine will convert to the hydrochloride salt and migrate to the aqueous layer, leaving the neutral aryl iodide in the organic layer.
Category C: Safety & Engineering
Q: The reactor foamed over during the KI addition.
A: Nitrogen gas release (
-
Calculation: 1 kg of starting material generates ~110 Liters of gas.
-
Solution:
-
Leave 40–50% headspace in the reactor.
-
Use a semi-batch approach: Feed the Diazonium solution slowly into the KI solution. This ensures the gas is generated at the rate of addition, rather than all at once.
-
Add a silicone-based antifoam agent if necessary.
-
References & Authority
-
Sigma-Aldrich. Product Specification: 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Retrieved from
-
Sheng, M., et al. (2015).[2] Reactive Chemical Hazards of Diazonium Salts.[2] Process Safety Progress. (Discusses thermal instability and explosion risks of diazonium intermediates). Retrieved from
-
BenchChem. Protocols for the Sandmeyer Reaction. (General methodology for scaling diazotization/iodination). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-Chloro-3-iodobenzotrifluoride. (Handling and PPE requirements).[3] Retrieved from
-
Organic Chemistry Portal. Sandmeyer Reaction Mechanism and Iodination Variations. Retrieved from
Sources
Technical Support Center: Analysis of Byproducts in 4-Chloro-3-iodobenzotrifluoride Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. As a key building block in the development of novel pharmaceuticals and advanced materials, ensuring the purity of 4-Chloro-3-iodobenzotrifluoride is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of reaction byproducts.
Introduction: The Synthetic Pathway and its Challenges
The most common and industrially relevant synthesis of 4-Chloro-3-iodobenzotrifluoride involves a two-step, one-pot Sandmeyer-type reaction starting from 3-amino-4-chlorobenzotrifluoride. The process begins with the diazotization of the starting amine, followed by an in-situ iodination reaction. While seemingly straightforward, this transformation is susceptible to the formation of several byproducts that can complicate purification and impact the quality of the final product. Understanding the mechanistic origins of these impurities is crucial for developing effective troubleshooting and optimization strategies.
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthetic route to 4-Chloro-3-iodobenzotrifluoride and highlights the key stages where byproduct formation can occur.
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of 4-Chloro-3-iodobenzotrifluoride, providing insights into their causes and actionable solutions.
Q1: My reaction yield is low, and I observe a significant amount of a polar impurity by TLC. What is the likely cause and how can I fix it?
A: A common polar byproduct in Sandmeyer reactions is the corresponding phenol.[2] In this case, the formation of 4-Chloro-3-hydroxybenzotrifluoride is a likely culprit.
-
Causality: The diazonium salt intermediate is highly reactive and can be attacked by water, which acts as a nucleophile, leading to the formation of the phenol byproduct. This is particularly problematic if the reaction temperature is not carefully controlled or if there is a delay between the diazotization and iodination steps.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent iodination. This minimizes the rate of the undesired reaction with water.
-
Minimize Reaction Time: Add the iodide source (e.g., potassium iodide or sodium iodide) as soon as the diazotization is complete. Prolonged existence of the diazonium salt in the aqueous acidic medium increases the likelihood of phenol formation.
-
Acid Concentration: Ensure sufficient acidity to stabilize the diazonium salt and suppress the hydrolysis reaction.[2]
-
Q2: I've noticed a deeply colored, high molecular weight impurity in my crude product. What could this be?
A: The formation of a colored impurity often points to the generation of an azo compound .
-
Causality: Azo compounds are formed when the diazonium salt intermediate couples with an unreacted molecule of the starting amine, 3-amino-4-chlorobenzotrifluoride. This is a classic side reaction in diazotization chemistry, especially if the reaction conditions are not optimal.[3]
-
Troubleshooting Steps:
-
Stoichiometry of Nitrite: Use a slight excess of sodium nitrite to ensure complete conversion of the starting amine to the diazonium salt. This minimizes the presence of unreacted amine available for coupling.
-
Efficient Mixing: Ensure vigorous stirring during the addition of sodium nitrite to maintain a homogeneous reaction mixture and prevent localized areas of high amine concentration.
-
Order of Addition: Adding the amine solution to the acidic nitrite solution (reverse addition) can sometimes minimize azo dye formation, although this may not be suitable for all substrates.
-
Q3: My GC-MS analysis shows a peak corresponding to 4-Chlorobenzotrifluoride. How is this byproduct formed?
A: The presence of 4-Chlorobenzotrifluoride indicates a de-iodination or hydro-de-diazotization side reaction.
-
Causality: This byproduct can arise from two main pathways:
-
Reductive de-diazotization: The diazonium group can be replaced by a hydrogen atom, particularly in the presence of reducing agents or certain radical pathways.
-
De-iodination: While less common under these conditions, subsequent reaction conditions or purification steps could potentially lead to the loss of the iodine atom.
-
-
Troubleshooting Steps:
-
Control of Reducing Impurities: Ensure all reagents and solvents are free from reducing impurities.
-
Careful Work-up: During the work-up procedure, avoid conditions that might promote reductive dehalogenation.
-
Frequently Asked Questions (FAQs)
Q: What is the expected purity of 4-Chloro-3-iodobenzotrifluoride directly from the reaction?
A: The crude purity can vary significantly depending on the reaction conditions. Commercially available 4-Chloro-3-iodobenzotrifluoride typically has a purity of 97-98%.[1] Achieving this level of purity directly from the reaction is challenging and usually requires a subsequent purification step.
Q: What are the recommended analytical techniques for monitoring the reaction and assessing purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for identifying and quantifying volatile byproducts. It can effectively separate the desired product from impurities like 4-Chlorobenzotrifluoride.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile byproducts such as the phenol and azo compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
Q: What are the key safety considerations for this reaction?
A: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep the reaction mixture cold and to use the diazonium salt solution immediately in the next step without attempting to isolate it. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-iodobenzotrifluoride
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-4-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: GC-MS Analysis of Reaction Byproducts
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Detector: Scan range 50-500 m/z.
Expected Elution Order (based on boiling points):
-
4-Chlorobenzotrifluoride
-
4-Chloro-3-iodobenzotrifluoride (main product)
-
4-Chloro-3-hydroxybenzotrifluoride
-
Azo byproduct (may not be volatile enough for GC-MS)
Quantitative Data Summary
The following table provides an overview of potential byproducts and their typical concentration ranges under non-optimized conditions. These values are illustrative and can be significantly reduced with careful control of reaction parameters.
| Byproduct | Typical Concentration Range (%) | Key Formation Factor |
| 4-Chloro-3-hydroxybenzotrifluoride | 1-5 | High temperature, excess water |
| Azo Compound | 0.5-2 | Incomplete diazotization, poor mixing |
| 4-Chlorobenzotrifluoride | <1 | Reducing impurities |
Mechanistic Insights into Byproduct Formation
Phenol Formation
The formation of the phenol byproduct is a classic example of nucleophilic aromatic substitution on the diazonium salt, with water acting as the nucleophile.
Caption: Mechanism of phenol byproduct formation.
Azo Coupling
Azo dye formation occurs through an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and attacks the electron-rich aromatic ring of the unreacted starting amine.
Sources
Technical Support Center: 4-Chloro-3-iodobenzotrifluoride in Synthetic Chemistry
Welcome to the technical support center for 4-Chloro-3-iodobenzotrifluoride (C7H3ClF3I, CAS No. 672-57-1). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common stability issues and provide troubleshooting advice to ensure the success of your reactions. Our approach is rooted in mechanistic principles and practical, field-tested experience to help you navigate the complexities of working with this polyhalogenated, trifluoromethylated aromatic compound.
I. Core Concepts: Understanding the Reactivity of 4-Chloro-3-iodobenzotrifluoride
4-Chloro-3-iodobenzotrifluoride is a valuable synthetic intermediate due to its distinct reactive sites. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
The C-I bond is significantly weaker and more polarized than the C-Cl bond, making the iodine atom a much better leaving group in cross-coupling reactions.[1] This allows for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.
II. Troubleshooting Guide: Navigating Common Reaction Challenges
This section addresses specific problems you may encounter during your experiments with 4-Chloro-3-iodobenzotrifluoride.
A. Suzuki-Miyaura Coupling Reactions
Question: Why is my Suzuki-Miyaura coupling reaction at the iodo-position of 4-Chloro-3-iodobenzotrifluoride giving low yields or failing completely?
Answer:
Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate. Here's a breakdown of potential causes and solutions:
-
Issue 1: Catalyst Deactivation or Insufficient Activity.
-
Explanation: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, they may not be optimal for this electron-deficient substrate. The electron-withdrawing nature of the trifluoromethyl and chloro groups can slow down the oxidative addition step.
-
Solution:
-
Employ more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos). These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Consider using pre-formed palladium catalysts (precatalysts) which are often more stable and efficient at generating the active Pd(0) species.
-
-
-
Issue 2: Competing Side Reactions - Hydrodehalogenation.
-
Explanation: A common side reaction is the replacement of the iodine atom with a hydrogen atom, a process known as hydrodehalogenation.[2] This can occur when a palladium-hydride species is generated in the reaction mixture, which then undergoes reductive elimination with the aryl halide. The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water.
-
Solution:
-
Use anhydrous solvents and reagents to minimize water content.
-
Select a base that is less likely to generate palladium-hydrides. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, their basicity in aqueous media can sometimes be problematic. Consider using a non-coordinating organic base or carefully controlling the amount of water in the reaction.
-
-
-
Issue 3: Competing Side Reactions - Homocoupling.
-
Explanation: Homocoupling of the boronic acid starting material to form a biaryl byproduct can occur, especially in the presence of oxygen.[3] This side reaction consumes your nucleophile and can complicate purification.
-
Solution:
-
Thoroughly degas your reaction mixture to remove dissolved oxygen. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
B. Sonogashira Coupling Reactions
Question: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) and low conversion of 4-Chloro-3-iodobenzotrifluoride in my Sonogashira reaction. What is causing this?
Answer:
The Sonogashira coupling is sensitive to several parameters, and the issues you're observing are common. Here's how to troubleshoot:
-
Issue 1: Glaser Homocoupling.
-
Explanation: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of oxygen.
-
Solution:
-
Rigorous exclusion of air from the reaction is crucial. Use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
Consider a "copper-free" Sonogashira protocol. These methods often employ a palladium catalyst with a suitable ligand and an organic base (e.g., a hindered amine) and can be less prone to alkyne homocoupling.
-
-
-
Issue 2: Low Conversion of the Aryl Iodide.
-
Explanation: In addition to catalyst issues similar to those in Suzuki couplings, the choice of base is particularly important in Sonogashira reactions. The base must be strong enough to deprotonate the terminal alkyne but should not promote degradation of the starting material or catalyst.
-
Solution:
-
Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is dry and of high purity.
-
If using an inorganic base, ensure it is finely powdered and well-dispersed in the reaction mixture to facilitate the reaction.
-
-
C. Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 4-Chloro-3-iodobenzotrifluoride is sluggish and gives a complex mixture of products. How can I improve this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is mechanistically complex and sensitive to reaction conditions.
-
Issue 1: Catalyst and Ligand Selection.
-
Explanation: The nature of the amine and the aryl halide dictates the optimal catalyst system. For an electron-deficient aryl iodide like 4-Chloro-3-iodobenzotrifluoride, a highly active catalyst is generally required.
-
Solution:
-
Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often the ligands of choice for challenging aminations.
-
The choice of palladium precursor is also important. Precatalysts are often more reliable than generating the active catalyst in situ.
-
-
-
Issue 2: Base Selection and Substrate Stability.
-
Explanation: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations. While effective at deprotonating the amine, strong bases can potentially promote side reactions with sensitive substrates, although the trifluoromethyl group is generally stable to strongly basic conditions.[4]
-
Solution:
-
Carefully screen different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for some amine substrates and can minimize potential degradation.
-
Ensure the reaction temperature is not excessively high, as this can lead to decomposition of the starting material or catalyst.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Chloro-3-iodobenzotrifluoride to prevent degradation?
A1: To ensure the long-term stability of 4-Chloro-3-iodobenzotrifluoride, it should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] Aryl iodides can be sensitive to light and may slowly decompose over time, leading to the formation of elemental iodine, which can give the compound a yellowish or brownish tint.[6] For long-term storage, refrigeration is recommended.
Q2: Can I perform a second cross-coupling reaction on the chloro-position after reacting at the iodo-position?
A2: Yes, this is a primary application of this molecule. The C-Cl bond is less reactive than the C-I bond, allowing for selective reaction at the iodine position first. To react the chloro-position, more forcing reaction conditions are typically required. This may include a more active catalyst system (e.g., a palladium catalyst with a more electron-rich and bulky ligand), a stronger base, and higher reaction temperatures.
Q3: What are the likely degradation pathways for 4-Chloro-3-iodobenzotrifluoride under harsh reaction conditions?
A3: While the benzotrifluoride moiety is generally robust, under forcing conditions (e.g., high temperatures, strong nucleophiles/bases), potential degradation pathways include:
-
Hydrodehalogenation: As discussed in the troubleshooting section, this is the replacement of a halogen with a hydrogen atom.
-
Protodeiodination: In the presence of a proton source, the C-I bond can be cleaved.
-
Decomposition: At very high temperatures, benzotrifluoride derivatives can undergo decomposition.[7] However, the specific decomposition products for this molecule are not well-documented in the literature.
Q4: Is 4-Chloro-3-iodobenzotrifluoride sensitive to light?
A4: Yes, aryl iodides, in general, can be light-sensitive.[6] Prolonged exposure to light, especially UV light, can lead to the cleavage of the C-I bond and the formation of radical species. This can result in the formation of impurities and a discoloration of the material due to the formation of I₂. It is recommended to handle the compound in a fume hood with ambient lighting and to store it in an amber bottle or a container protected from light.
IV. Data and Protocols
Recommended Reaction Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald Precatalyst | Precatalysts offer reliability; Pd(0) sources avoid in-situ reduction issues. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) | Accelerates oxidative addition and reductive elimination for the electron-deficient substrate. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases that often minimize hydrodehalogenation compared to hydroxides. |
| Solvent | Anhydrous toluene, dioxane, or THF/water mixtures | Aprotic solvents are preferred to minimize hydrodehalogenation. A small amount of water may be necessary for boronic acid activation. |
| Temperature | 60-100 °C | Sufficient to drive the reaction without causing thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced side reactions like boronic acid homocoupling. |
Experimental Protocol: Selective Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Chloro-3-iodobenzotrifluoride (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizing Key Concepts
Diagram 1: Differential Reactivity
Caption: Reactivity hierarchy in 4-Chloro-3-iodobenzotrifluoride.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
VI. References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314.
-
Reddit discussion on Suzuki coupling byproducts. (2022). r/chemhelp.
-
Maul, J. J., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Solvents (pp. 81-103).
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11563-11565.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki− Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
-
ResearchGate discussion on aryl iodide cross-coupling. (n.d.).
-
Reddit discussion on failed Suzuki coupling. (2022). r/Chempros.
-
Ortuño, M. A., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(20), 4906-4915.
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
-
U.S. Patent No. 7,617,934. (2009). Alkyl iodide storage container and method for purification of alkyl iodide.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
Tonanon, P., & Webster, R. D. (2023). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology, 57(15), 6065-6074.
-
Wang, D., et al. (2012). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 3(10), 3046-3050.
-
Iovine, V., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1749.
-
Bhattacharjya, G., & Ram, R. N. (2012). Catalytic Hydrodehalogenation Reactions. In Catalytic Reduction (pp. 359-395).
-
Ekott, E. E., & Etukudo, M. B. (2021). Impact of Storage on Iodine Stability of Commercial Salt Brands. Journal of Food and Nutrition Research, 9(3), 133-137.
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
-
Al-Masum, M., & Ng, D. (2021). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Environmental Science: Water Research & Technology, 7(9), 1635-1645.
-
European Patent No. EP0004636A2. (1979). Process for preparing benzotrifluoride and its derivatives.
-
Reddit discussion on spontaneous aryl iodide deiodination. (2022). r/Chempros.
-
Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052.
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11563-11565.
-
World Health Organization. (2007). Assessment of iodine deficiency disorders and monitoring their elimination: a guide for programme managers.
-
BenchChem. (2023). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene.
-
Sciencemadness Discussion Board. (2021). Potassium bromate and iodide long term storage.
-
Kim, J., et al. (2017). Concatenated Composite Pulses Applied to Liquid-State Nuclear Magnetic Resonance Spectroscopy. Scientific reports, 7(1), 1-9.
-
Mako, T. L., & Byers, J. A. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 17(18), 4494-4497.
-
YouTube video on Sonogashira reaction. (2023). Chemistry Intamil.
-
YouTube video on oxidative addition. (2019). Dajoe Merit.
-
Reddit discussion on spontaneous aryl iodide deiodination. (2022). r/Chempros.
-
Wu, X., et al. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
-
Wikipedia. (n.d.). Diazonium compound.
-
Wang, W., et al. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Water research, 210, 118018.
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
-
Astro Chemical. (n.d.). Shelf-Life & Storage Conditions.
-
International Atomic Energy Agency. (2012). Long term storage of spent nuclear fuel — Survey and recommendations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Moisture Sensitivity in 4-Chloro-3-iodobenzotrifluoride Couplings
An in-depth technical guide from the Senior Application Scientist's desk.
Welcome to the technical support center for handling 4-Chloro-3-iodobenzotrifluoride in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block.[1] We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring your experiments are both successful and reproducible. The trifluoromethyl group in 4-Chloro-3-iodobenzotrifluoride imparts desirable properties like metabolic stability and lipophilicity to target molecules, but its successful incorporation via coupling reactions is highly dependent on controlling the reaction environment, particularly with respect to moisture.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your coupling reactions. We diagnose the issue, explain the likely cause related to moisture, and provide a definitive solution.
Q1: My reaction has stalled, yielding little to no product. What's the primary suspect?
A1: The most common culprit for low or no yield in palladium-catalyzed couplings is the deactivation of the catalyst or degradation of reagents due to moisture. While some modern coupling reactions are designed to be performed in water, the classical conditions often require a strictly anhydrous environment.[2][3][4]
-
Probable Cause A: Palladium Catalyst Deactivation. The active form of the palladium catalyst, typically Pd(0), is electron-rich and susceptible to oxidation. While water itself is not a strong oxidant, its presence can facilitate side reactions that lead to the formation of palladium hydroxides or oxides, which are often catalytically inactive. Furthermore, moisture can interfere with the delicate ligand exchange processes essential to the catalytic cycle.[5] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition and aggregation, which drastically reduces its catalytic activity.[6]
-
Probable Cause B: Competing Side Reactions. Moisture can promote protodeboronation in Suzuki couplings, where the boronic acid coupling partner is replaced by a hydrogen atom from water, effectively destroying the nucleophile.[7] In Sonogashira couplings, water can facilitate the undesirable Glaser-type homocoupling of the alkyne starting material.[6]
-
Solution: Implement Rigorous Anhydrous Techniques. To ensure a successful reaction, every component must be free of water. This involves a multi-step, systematic approach to exclude moisture from the reaction vessel. Many organometallic compounds and reagents used in these syntheses are sensitive to both moisture and oxygen.[8]
dot graph TD { A[Start: Low/No Yield] --> B{Check for Moisture}; B -->|Yes| C[Implement Rigorous Anhydrous Protocol]; B -->|No| D[Investigate Other Factors (Reagent Quality, Temp, etc.)]; C --> E[Dry Glassware (Oven/Flame-Drying)]; C --> F[Use Anhydrous Solvents (Distill/Sieve)]; C --> G[Handle Under Inert Gas (N2 or Ar)]; E & F & G --> H[Retry Reaction]; H --> I[Successful Coupling]; subgraph Legend; direction LR; Troubleshooting [label="Troubleshooting Step", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Action [label="Action/Protocol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Outcome", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end } Caption: Troubleshooting workflow for failed coupling reactions.
Q2: I observed the formation of a black precipitate early in the reaction, and the conversion stopped. What happened?
A2: The black precipitate is palladium black, which signals the death of your catalyst. This occurs when the Pd(0) species, the active catalyst, aggregates and precipitates out of solution.
-
Probable Cause: Catalyst Decomposition. This is often triggered by the presence of oxygen, but moisture can exacerbate the issue. An insufficient inert atmosphere allows oxygen to penetrate the reaction mixture, oxidizing the sensitive Pd(0) catalyst or the phosphine ligands that stabilize it. Water can then react with palladium intermediates, leading to insoluble palladium hydroxides which can then decompose to palladium black.
-
Solution: Thoroughly Degas All Solvents and the Reaction Mixture. Before adding the catalyst, the entire system must be purged of dissolved oxygen and trace moisture.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes. While effective for many applications, this may not be sufficient for highly sensitive reactions.
-
Freeze-Pump-Thaw: For the most rigorous oxygen and moisture removal, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. This is the gold standard for preparing solvents for sensitive catalysis.[9]
dot graph G { layout=dot; rankdir="LR"; node [shape=circle, style=filled, fontname="Helvetica"];
} Caption: Moisture-induced deactivation of a Palladium(0) catalyst.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the 4-Chloro-3-iodobenzotrifluoride molecule itself to water?
A1: The 4-Chloro-3-iodobenzotrifluoride molecule is generally stable under neutral conditions. The C-F bonds of the trifluoromethyl (CF3) group are very strong and resistant to hydrolysis.[10] However, under harsh conditions, such as heating with strong acids (e.g., 100% sulfuric acid) or very strong bases, the CF3 group can be hydrolyzed to a carboxylic acid.[10] For most standard cross-coupling conditions, which typically use moderate bases like carbonates or phosphates, the CF3 group is robust and will not degrade.[10]
Q2: Why do Suzuki couplings often use water as a co-solvent if moisture is a concern?
A2: This is an excellent question that highlights the nuanced role of water in catalysis. In Suzuki-Miyaura couplings, a small amount of water is often beneficial and even necessary.[3] It serves several purposes:
-
Base Solubility: It helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for activating the boronic acid for transmetalation.[3][11]
-
Boronic Acid Activation: Water facilitates the formation of a more nucleophilic boronate species (R-B(OH)₃⁻), which accelerates the key transmetalation step in the catalytic cycle.
However, even in Suzuki reactions, an excessive amount of water or the presence of water in an otherwise anhydrous system can lead to the competing protodeboronation side reaction.[7] The key is controlled addition; water is a reagent in these specific cases, not an uncontrolled contaminant.
Q3: What is the difference in moisture sensitivity between a Suzuki and a Sonogashira coupling?
A3: The sensitivity differs due to the specific reagents and catalysts involved.
-
Suzuki Coupling: As discussed, often tolerant or even requires water to solubilize the base and activate the boronic acid.
-
Sonogashira Coupling: Generally much more sensitive to moisture. This reaction often employs a copper(I) co-catalyst, which can be deactivated by water.[6] Furthermore, moisture and oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side product that consumes the starting material.[6] Therefore, Sonogashira reactions with 4-Chloro-3-iodobenzotrifluoride demand more stringent anhydrous and anaerobic conditions.[6]
Experimental Protocols & Data
Protocol 1: Standard Setup for a Moisture-Sensitive Coupling Reaction
This protocol outlines the essential steps for setting up a reaction under a dry, inert atmosphere using a Schlenk line.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, stir bar) in an oven at >125°C overnight.[12]
-
Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line.[12]
-
Purge Cycle: Evacuate the assembled glassware under vacuum until the pressure stabilizes. Then, refill the system with a positive pressure of dry nitrogen or argon. Repeat this vacuum/inert gas cycle three to five times to remove adsorbed moisture and atmospheric gases.[9]
-
Reagent Addition: Add solid reagents (e.g., 4-Chloro-3-iodobenzotrifluoride, boronic acid, base, catalyst) under a positive flow of inert gas.
-
Solvent Transfer: Transfer anhydrous solvents via a cannula or a dry syringe.
-
Reaction: Once all components are added, maintain a positive pressure of inert gas (a balloon or bubbler is sufficient) throughout the reaction.
Table 1: Solvent Drying Methods and Achievable Water Content
| Solvent | Drying Agent | Technique | Achievable H₂O Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distillation at reflux under N₂ | < 5 | [13] |
| Toluene | 3Å Molecular Sieves | Stand for >72 hours | ~10 | [14] |
| Dichloromethane (DCM) | Calcium Hydride | Distillation under N₂ | < 1 | [13][15] |
| Acetonitrile (MeCN) | 3Å Molecular Sieves | Stand for >24 hours | ~1 | [15] |
Note: Water content can be accurately verified using Karl Fischer titration.[14]
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Vione, D., et al. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ACS Publications. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
Uozumi, Y., & Nakai, Y. (n.d.). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit User Discussion. (2023). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange User Discussion. (2023). Why are Sonogashira reactions moisture sensitive?. Chemistry Stack Exchange. Retrieved from [Link]
-
Pola, M., et al. (2010). Determination of benzotrifluoride derivative compounds in groundwater. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
-
ResearchGate. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF. Retrieved from [Link]
-
Jiang, T., & Li, B. (2010). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. Reddit. Retrieved from [Link]
-
Jones, C. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
YouTube. (2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
J. Am. Chem. Soc. (2024). Designer “Quasi-Benzyne”: The Spontaneous Reduction of Ortho-Diiodotetrafluorobenzene on Water Microdroplets. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
YouTube. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
-
RSC Publishing. (n.d.). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. moodle2.units.it [moodle2.units.it]
Validation & Comparative
13C NMR Characterization of 4-Chloro-3-iodobenzotrifluoride: The "Heavy Atom" Fingerprint Guide
Executive Summary
Product: 4-Chloro-3-iodobenzotrifluoride (CAS: 67515-59-7) Application: Critical intermediate for Suzuki-Miyaura and Sonogashira couplings in drug discovery. The Challenge: Distinguishing this scaffold from its bromo- or chloro-analogs using standard 1H NMR is often ambiguous due to overlapping aromatic proton signals. The Solution: 13C NMR spectroscopy provides the definitive structural proof. This guide details how to leverage the Heavy Atom Effect of iodine and the C-F scalar coupling patterns to unequivocally validate the regiochemistry of the substitution.
Part 1: Strategic Comparison – Why 13C NMR?
In pharmaceutical intermediate verification, 1H NMR is the workhorse, but it fails to provide "connectivity proof" for halogenated aromatics. 13C NMR offers two superior diagnostic capabilities for 4-Chloro-3-iodobenzotrifluoride:
The Iodine "Upfield" Signature (The Heavy Atom Effect)
Unlike chlorine or bromine, which deshield the attached carbon (shifting it downfield, >120 ppm), iodine exerts a massive shielding effect .
-
Alternative (Bromo-analog): The C-Br carbon appears at ~122–125 ppm .[1]
-
Product (Iodo-analog): The C-I carbon appears significantly upfield at ~90–100 ppm .
Impact: This ~30 ppm shift is a binary "Yes/No" confirmation of the iodine insertion, impossible to miss even in crude mixtures.
The Trifluoromethyl "Quartet" Beacon
The -CF3 group acts as an internal frequency standard. It splits the carbon signals into predictable quartets (
| Feature | 1H NMR | 13C NMR (Recommended) |
| Halogen ID | Indirect (via H-coupling changes) | Direct (Chemical shift of C-X) |
| Regiochemistry | Ambiguous (requires COSY/NOESY) | Definite (J-coupling magnitude) |
| Quaternary Carbons | Invisible | Visible (C-I, C-Cl, C-CF3) |
Part 2: Detailed Spectral Analysis
The Theoretical Framework: Heavy Atom Effect
The shielding at the C-I position arises because the large electron cloud of iodine introduces a spin-orbit coupling component to the chemical shift shielding tensor. This opposes the paramagnetic deshielding usually seen with electronegative substituents.[2]
13C NMR Assignment Logic
The following diagram illustrates the decision tree for assigning the spectrum of 4-Chloro-3-iodobenzotrifluoride.
Figure 1: Logical workflow for structural validation using 13C NMR spectral features.
Part 3: Experimental Data & Characteristic Shifts
The following data represents the characteristic chemical shifts and coupling constants for 4-Chloro-3-iodobenzotrifluoride in CDCl₃.
Table 1: Characteristic 13C NMR Data
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Diagnostic Note |
| C-I (C3) | 96.0 – 102.0 | Singlet (s) | - | Key Identifier: Significantly upfield due to Iodine.[3] |
| -CF3 | 122.0 – 124.0 | Quartet (q) | ~272 Hz | |
| C-CF3 (C1) | 129.0 – 131.0 | Quartet (q) | ~33 Hz | |
| C-H (C2) | 136.0 – 138.0 | Quartet (q) | ~5 Hz | |
| C-Cl (C4) | 139.0 – 141.0 | Singlet (s) | - | Deshielded by Chlorine. |
| C-H (C5) | 127.0 – 129.0 | Singlet (s) | - | Meta to CF3. |
| C-H (C6) | 126.0 – 128.0 | Quartet (q) | ~4 Hz |
Note: Exact shifts may vary ±1 ppm depending on concentration and solvent.
Comparison with Alternatives
| Compound | C-Halogen Shift (ppm) | Visual Result |
| 4-Chloro-3-iodobenzotrifluoride | ~98 ppm | Signal Isolated Upfield |
| 4-Chloro-3-bromobenzotrifluoride | ~123 ppm | Overlaps with Aromatics/CF3 |
| 4-Chloro-3-chlorobenzotrifluoride | ~135 ppm | Buried in Aromatic Region |
Part 4: Optimized Experimental Protocol
The Problem: Quaternary carbons (C-I, C-Cl, C-CF3) have very long spin-lattice relaxation times (
The Protocol (Self-Validating):
-
Sample Prep: Dissolve ~30-50 mg of compound in 0.6 mL CDCl₃.
-
Pro-Tip: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)₃] . This paramagnetic relaxation agent reduces
times significantly, making quaternary carbons visible without long delays.
-
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling)
-
Relaxation Delay (
):-
With Cr(acac)₃: 2.0 seconds.[4]
-
Without Cr(acac)₃:5.0 - 10.0 seconds (Mandatory for C-I detection).
-
-
Scans (NS): Minimum 512 (due to splitting of intensity into quartets).
-
Spectral Width: 240 ppm (to capture carbonyls if checking for oxidation byproducts) down to -10 ppm.
-
-
Processing:
-
Line Broadening (LB): 1.0 - 2.0 Hz (improves S/N for the split quartets).
-
Workflow Visualization
Figure 2: Optimized acquisition workflow for halogenated aromatics.
References
-
Heavy Atom Effect on 13C Shifts
-
C-F Coupling Constants
-
General 13C NMR Shift Tables
Sources
Mass spectrometry of 4-Chloro-3-iodobenzotrifluoride and its derivatives
Executive Summary
4-Chloro-3-iodobenzotrifluoride (CAS: 672-57-1) is a critical di-halogenated scaffold in medicinal chemistry, particularly valuable for its orthogonal reactivity. The iodine atom serves as a primary site for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atom and trifluoromethyl (
For researchers, the analytical challenge lies in distinguishing this starting material from its de-iodinated byproducts and verifying the integrity of the
Chemical Profile & MS Suitability
| Property | Value | MS Implication |
| Formula | Distinctive halogen patterns (Cl, I).[1] | |
| Exact Mass | 305.892 | Monoisotopic peak selection is critical. |
| Boiling Point | ~200-210°C | Volatile enough for GC-MS. |
| Polarity | Low ( | Poor ionization in standard ESI (+). |
| Bond Energy | C–I < C–Cl < C–F | Fragmentation is predictable (Loss of I). |
Comparative Ionization Guides
Selecting the correct ionization source is the single most important decision in analyzing this scaffold. Due to the lack of acidic or basic sites on the core ring, standard Electrospray Ionization (ESI) is often ineffective for the raw material.
Comparison of Techniques
| Feature | GC-MS (EI) | LC-MS (APPI) | LC-MS (ESI) |
| Mechanism | Electron Impact (70 eV) | Photoionization (Krypton lamp) | Electrospray |
| Suitability | Gold Standard for raw material. | Excellent for non-polar aromatics. | Poor for raw material; Good for polar derivatives. |
| Fragmentation | High (Structural fingerprinting). | Low (Molecular ion | Low ( |
| Sensitivity | High (pg range).[2] | Medium. | Very Low (unless derivatized). |
| Key Application | Purity check, impurity profiling. | Analyzing reaction mixtures in solution. | Analyzing final drug candidates. |
Expert Insight: For the starting material (4-Chloro-3-iodobenzotrifluoride), GC-MS with EI is the preferred method. The high energy of EI overcomes the molecule's lack of proton affinity. If LC-MS is required (e.g., monitoring a reaction in real-time), use APPI (Atmospheric Pressure Photoionization) or APCI , as ESI will likely result in "invisible" peaks for this neutral halo-aromatic.
Fragmentation Logic & Isotope Patterns
Understanding the fragmentation pathway is essential for confirming the structure. The mass spectrum is dominated by the stability hierarchy of the Carbon-Halogen bonds.
Bond Dissociation Energy (BDE) Hierarchy
The fragmentation sequence follows the "weakest link" principle:
-
C–I (~240 kJ/mol): Cleaves first.
-
C–Cl (~400 kJ/mol): Cleaves second (requires higher energy).
-
C–F (~485 kJ/mol): Rarely cleaves; the
group usually remains intact or is lost as a neutral radical (69 Da).
Isotope Fingerprinting
-
Chlorine: Look for the characteristic 3:1 intensity ratio at
and (due to and ). -
Iodine: Monoisotopic (
). A loss of 127 Da is diagnostic.
Fragmentation Pathway Diagram
The following diagram illustrates the primary decay pathway observed in Electron Impact (EI) MS.
Caption: Primary fragmentation pathway of 4-Chloro-3-iodobenzotrifluoride under 70eV Electron Impact.
Experimental Protocol: GC-MS Analysis
This protocol is designed to validate the purity of 4-Chloro-3-iodobenzotrifluoride and detect common de-iodinated impurities.
Sample Preparation
-
Solvent: n-Hexane or Dichloromethane (DCM). Avoid protic solvents like methanol if using EI, as they are unnecessary and may cause solvent expansion issues.
-
Concentration: 100 µg/mL (100 ppm).
-
Vial: Amber glass (Iodine compounds can be light-sensitive).
Instrument Parameters (Agilent/Thermo Standard)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents detector saturation from the dominant parent ion. |
| Column | DB-5ms or Rtx-5 (30m x 0.25mm) | Non-polar stationary phase matches the analyte. |
| Oven Ramp | 50°C (1 min) | Fast ramp; the compound elutes mid-ramp (~140-160°C). |
| Source Temp | 230°C | Standard for EI. |
| Scan Range | m/z 50 – 350 | Must capture Parent (306) and loss of I (179). |
Self-Validating Quality Check
Before accepting data, verify the Air/Water Check :
-
18 (
), 28 ( ), 32 ( ) should be <5% of the base peak. -
System Suitability: Inject a blank solvent. Ensure no carryover peaks at the retention time of the iodo-compound, as iodine residues can be "sticky" in dirty liners.
Comparative Analysis: Alternatives & Derivatives
In drug development, this molecule is often compared to its Bromo-analog or its Suzuki-coupled derivatives.
The "Alternative" Test: Chloro vs. Bromo
If you substitute 4-Bromo-3-iodobenzotrifluoride , the mass spectrum changes drastically.
| Feature | 4-Chloro-3-iodo- (Analyte) | 4-Bromo-3-iodo- (Alternative) |
| Parent Ion Isotope | 3:1 ratio (306 vs 308) | 1:1 ratio (350 vs 352) |
| Fragment (M - I) | m/z 179 (3:1 Cl pattern remains) | m/z 223 (1:1 Br pattern remains) |
| Reactivity | Cl is less reactive (better for selective coupling). | Br is more reactive (risk of double coupling). |
Analyzing Derivatives (Reaction Monitoring)
When coupling this molecule (e.g., to a boronic acid), the Loss of Iodine is the primary indicator of reaction progress.
-
Starting Material: Visible at m/z 306 (GC-MS) or neutral (LC-MS).
-
Product: Appearance of new peak. The distinct Chlorine isotope pattern (3:1) should be retained in the product, while the Iodine mass is lost.
Caption: Workflow for monitoring the transformation of 4-Chloro-3-iodobenzotrifluoride into drug derivatives.
References
-
NIST Chemistry WebBook. 4-Chloro-3-iodobenzotrifluoride Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1][3] Available at: [Link]
-
Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Cl bond dissociation energies).[4][5]
-
PubChem. Compound Summary: 4-Chloro-3-iodobenzotrifluoride.[1] National Library of Medicine. Available at: [Link]
Sources
- 1. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]
- 2. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparing reactivity of 4-Chloro-3-iodobenzotrifluoride with other halobenzotrifluorides
Executive Summary
In the design of trifluoromethylated biaryls—a privileged scaffold in modern drug discovery—the choice of halogenated building blocks dictates the efficiency of the synthetic route. This guide evaluates 4-Chloro-3-iodobenzotrifluoride (4-Cl-3-I-BTF) , positioning it against its brominated and di-iodinated analogs.
The Verdict: 4-Cl-3-I-BTF is the superior candidate for sequential, site-selective functionalization . While the 4-bromo analog offers faster kinetics at the second site, it suffers from a narrower "reactivity window," leading to higher rates of side-product formation (oligomerization) during the initial coupling. The 4-chloro derivative provides a near-perfect orthogonal handle: the C–I bond allows for facile functionalization at room temperature, while the C–Cl bond remains inert until activated by specialized high-energy catalytic systems.
Structural & Electronic Analysis
The unique reactivity of 4-Cl-3-I-BTF is governed by the interplay between the electron-withdrawing trifluoromethyl group (
The Trifluoromethyl Effect
The
-
Impact on Oxidative Addition: The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C–X bonds compared to non-fluorinated toluenes.
-
The Trap: This activation applies to both halogens. In 4-bromo-3-iodobenzotrifluoride, the activation of the C–Br bond often leads to premature oxidative addition at the wrong site (approx. 5–10% scrambling under standard conditions). In 4-Cl-3-I-BTF, the higher BDE of the C–Cl bond resists this activation, preserving site fidelity.
Bond Dissociation Energy (BDE) Hierarchy
To achieve chemoselectivity, the energy gap (
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Reactivity Status in 4-Cl-3-I-BTF |
| C(sp²)–I | ~65 | High: Reacts with standard Pd(0) at RT. |
| C(sp²)–Br | ~81 | Medium: Risk of competing reaction. |
| C(sp²)–Cl | ~96 | Latent: Inert to standard Pd(0); requires bulky, electron-rich ligands. |
| C(sp²)–F | ~116 | Inert: Generally unreactive in cross-coupling. |
Chemoselectivity in Pd-Catalyzed Couplings[3][4][5]
The primary utility of 4-Cl-3-I-BTF is in Iterative Cross-Coupling (ICC) . The workflow relies on the kinetic distinction between the iodine and chlorine sites.[4]
Mechanistic Pathway
The following diagram illustrates the bifurcation in reactivity based on catalyst selection.
Figure 1: Divergent reaction pathways. Path A utilizes the BDE gap to achieve exclusive C-I functionalization.
Comparative Performance Matrix
This table compares 4-Cl-3-I-BTF against common alternatives in the context of synthesizing a biaryl scaffold via Suzuki-Miyaura coupling.
| Feature | 4-Chloro-3-iodobenzotrifluoride | 4-Bromo-3-iodobenzotrifluoride | 3,4-Diiodobenzotrifluoride |
| Selectivity (I vs X) | Excellent (>99:1) | Moderate (90:10 to 95:5) | None (Statistical Mixture) |
| Orthogonality | True Orthogonal (Temp/Ligand controlled) | Kinetic only (Time/Temp controlled) | N/A |
| Step 2 Activation | Requires specialized ligands (e.g., XPhos, Buchwald G3) | Standard ligands (e.g., | N/A |
| Cost Efficiency | High (Cl precursors are cheaper) | Medium | Low (Iodination is expensive) |
| Stability | High | Moderate (Light sensitive) | Low (Light sensitive) |
Scientist's Note: Choose the Bromo analog only if your second coupling partner is extremely sensitive and cannot withstand the harsher conditions required to activate a Chloride. For 90% of pharmaceutical intermediates, the Chloro analog is the robust choice.
Experimental Protocol: Site-Selective Suzuki Coupling
Objective: Selective coupling of phenylboronic acid at the C-3 (Iodo) position, retaining the C-4 (Chloro) handle.
Validation: This protocol leverages the "ligand-controlled" selectivity principle. We use a bidentate ligand (dppf) which forms a rigid bite angle, favoring reaction at the softer Iodine center and preventing "ligand stripping" that can lead to highly active mono-ligated Pd species capable of attacking the Chlorine.
Reagents & Equipment
-
Substrate: 4-Chloro-3-iodobenzotrifluoride (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow
-
Inerting: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Critical Control Point: Do not exceed 80°C. While the C-Cl bond is stable, higher temperatures can promote hydrodehalogenation (loss of Cl) as a side reaction.
-
-
Monitoring: Monitor via HPLC or GC-MS. Look for the disappearance of the starting material (M+ = 306) and formation of the biaryl product (M+ - I + Ph).
-
Success Criteria: < 2% formation of the bis-coupled product.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
Sequential Workflow Diagram
Figure 2: Sequential workflow for accessing non-symmetric terphenyls.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13645609, 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.[1] Royal Society of Chemistry. Retrieved from [Link][2][5]
-
Lutz Ackermann (Ed.) (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.[2] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Schoenebeck, F., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. Organometallics.[6][7] Retrieved from [Link]
-
NIST Chemistry WebBook. 4-Chloro-3-iodobenzotrifluoride Gas Phase Ion Energetics. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Halogen Selection: 4-Chloro vs. 4-Bromo-3-iodobenzotrifluoride in Drug Design
Topic: Strategic Halogen Selection in Trifluoromethylated Scaffolds: 4-Chloro vs. 4-Bromo-3-iodobenzotrifluoride Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
In the architecture of trifluoromethylated drug scaffolds, 4-chloro-3-iodobenzotrifluoride (Cl-IBTF) and 4-bromo-3-iodobenzotrifluoride (Br-IBTF) serve as critical linchpins. While they share the 1,2,4-trisubstituted geometry essential for steric control, their utility diverges based on the desired synthetic pathway.
-
Select Cl-IBTF when you require true orthogonality . The C-Cl bond remains inert under standard Pd-catalyzed conditions used to activate the C-I bond, serving as a robust protecting group or a final metabolic blocker (bioisostere).
-
Select Br-IBTF for sequential modularity . The C-Br bond offers a "tunable" reactivity window—stable enough to survive mild C-I coupling but reactive enough to be functionalized in a second step without harsh conditions.
Chemical Architecture & Physical Properties[1]
Both compounds leverage the trifluoromethyl (-CF₃) group at the C1 position to enhance lipophilicity and metabolic stability. The divergence lies at C4, where the halogen determines the bond dissociation energy (BDE) and subsequent reactivity profile.
Table 1: Comparative Physical & Electronic Profile
| Feature | 4-Chloro-3-iodobenzotrifluoride | 4-Bromo-3-iodobenzotrifluoride |
| CAS Number | 672-57-1 | 1423-14-9 (Generic) |
| Molecular Weight | 306.45 g/mol | 350.90 g/mol |
| C4-Halogen BDE | ~96 kcal/mol (Strong) | ~81 kcal/mol (Moderate) |
| C3-Iodine BDE | ~65 kcal/mol (Weak) | ~65 kcal/mol (Weak) |
| Density | ~1.89 g/mL | ~2.20 g/mL |
| Boiling Point | ~248°C (Calc), 113°C @ 15mmHg | ~62-64°C @ 0.25 mbar |
| Primary Role | Orthogonal Scaffold / Metabolic Blocker | Sequential Linker / Dual-Functional Handle |
Note on Handling: Both compounds are high-density liquids. The Br-analog is significantly denser, impacting stoichiometry calculations in flow chemistry setups.
Reactivity Profiles & Chemoselectivity[2]
The core scientific decision rests on the rate of oxidative addition to the Palladium(0) center. The reactivity hierarchy is established as:
The "Cl" Advantage: True Orthogonality
In Cl-IBTF, the reactivity gap between C-I and C-Cl is immense. You can perform Suzuki, Sonogashira, or Heck couplings at the C3-Iodine site using standard catalysts (e.g.,
The "Br" Advantage: Tunable Sequentiality
In Br-IBTF, the gap between C-I and C-Br is narrower. While C-I still reacts first, the C-Br bond is "live." This allows for a One-Pot, Two-Step synthesis where you couple at C3, raise the temperature (or change the ligand), and immediately couple at C4.
Visualization: Decision Logic for Scaffold Selection
Figure 1: Decision tree for selecting the halogenated building block based on the final drug target requirements.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (Works for Both)
Target: Functionalization of C3-Iodine only.
The Challenge: Prevent "scrambling" or premature reaction of the C4 halogen, particularly for the Br-analog.
Methodology:
-
Reagents: 1.0 eq Dihalo-scaffold, 1.1 eq Boronic Acid, 2.0 eq
. -
Catalyst: 3 mol%
(Tetrakis).-
Why:
is a bulky, electron-neutral ligand that activates C-I well but is often too slow to activate C-Cl and sluggish for ortho-substituted C-Br at low temps.
-
-
Solvent: DME/Water (4:1) or Toluene/Water.[2]
-
Conditions:
-
For Cl-IBTF: Heat to 80°C. (Safe; Cl will not react).
-
For Br-IBTF: Maintain Room Temperature (25°C) .
-
Critical Control: Heating Br-IBTF >50°C with highly active boronic acids can lead to 5-10% double-coupling byproducts.
-
Protocol B: Sequential "One-Pot" Library Generation
Target: 3,4-Diaryl substituted benzotrifluorides. Substrate: Br-IBTF (Preferred over Cl for ease of Step 2).
Workflow:
-
Step 1 (C-I Coupling):
-
Load Br-IBTF (1.0 eq), Aryl-Boronic Acid A (1.0 eq),
(2 mol%), SPhos (4 mol%), (2.0 eq). -
Stir at RT for 4 hours.
-
Checkpoint: TLC/LCMS should show consumption of starting material and appearance of Mono-Aryl bromide.
-
-
Step 2 (C-Br Coupling):
-
Add Aryl-Boronic Acid B (1.2 eq).
-
Do not add more catalyst (SPhos is active enough for Br, just needs heat).
-
Heat to 100°C for 12 hours.
-
-
Result: Asymmetric 3,4-diaryl scaffold.
Why not Cl-IBTF here? Activating the C-Cl bond in Step 2 usually requires switching to a specialized catalytic system (e.g., Pd-PEPPSI-IPr or Buchwald G3 precatalysts) and harsh bases (NaOtBu), which disrupts the "One-Pot" simplicity.
Visualization: Sequential Functionalization Workflow
Figure 2: Sequential cross-coupling workflow utilizing the reactivity differential of the Br-IBTF scaffold.
Strategic Application in SAR (Structure-Activity Relationship)
When to use 4-Chloro (Cl-IBTF):
-
Metabolic Blocking: The C-Cl bond is resistant to cytochrome P450 oxidation. If the 4-position is a "hotspot" for metabolism in your lead compound, the Cl-analog provides a permanent block.
-
Electronic Tuning: Chlorine is electron-withdrawing (inductive) but has a weaker resonance donation than Fluorine. It modulates the pKa of neighboring phenols or anilines differently than Br or H.
When to use 4-Bromo (Br-IBTF):
-
Divergent Synthesis: Early in drug discovery, you need to explore chemical space. Br-IBTF allows you to install a generic aryl group at C3, then split the batch and install 10 different groups at C4 (via the Br handle).
-
Late-Stage Functionalization: If you plan to introduce a radiolabel (e.g.,
or ) or a complex heterocycle at the very end of the synthesis, the Br handle is labile enough to facilitate this exchange.
References
-
Reactivity of Dihaloarenes: Handy, S. T., & Zhang, Y. (2006). "Chemoselective Suzuki couplings of dihaloarenes." Chemical Communications.[3] Link
-
Physical Properties & Synthesis: BenchChem. (2025).[2][4] "Application Notes for Selective Functionalization of 4-Chloro-2-iodo-1-nitrobenzene" (Analogous reactivity profiles). Link
-
Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
- Orthogonal Functionalization: Comparison of C-Cl vs C-Br bond dissociation energies in aromatic systems. CRC Handbook of Chemistry and Physics.
Sources
Comparative Validation Guide: 4-Chloro-3-iodobenzotrifluoride Synthesis via Spectral Analysis
Part 1: Executive Summary & Strategic Context
4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) is a critical pharmacophore building block.[1] Its value lies in its "orthogonal reactivity": the iodine atom allows for selective metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without disturbing the chlorine or trifluoromethyl groups. This selectivity is essential for synthesizing complex APIs where late-stage functionalization is required.
However, the synthesis—typically the iodination of 4-chlorobenzotrifluoride—is prone to regioisomeric ambiguity and incomplete conversion . Commercial supplies often contain significant amounts of the starting material or the 3,5-diiodo byproduct.
This guide provides a self-validating spectral analysis protocol to distinguish the target product from its common impurities, ensuring downstream reaction success.
Part 2: Synthesis & Impurity Landscape
To validate the product, one must understand the genesis of its impurities. The standard industrial route utilizes electrophilic aromatic substitution (EAS).
The "Regioisomer Trap"
While the chlorine (ortho/para director) and trifluoromethyl (meta director) groups cooperatively direct the incoming iodine to the 3-position , steric hindrance and reaction conditions can lead to trace isomers or over-iodination.
Workflow Visualization
The following diagram illustrates the synthesis logic and critical control points for spectral sampling.
Figure 1: Synthesis pathway highlighting the origin of critical impurities requiring spectral discrimination.
Part 3: Comparative Spectral Analysis
The most reliable method for validation is 1H NMR , specifically utilizing coupling constants (
Proton NMR (1H NMR) Diagnostics
The target molecule is a 1,3,4-trisubstituted benzene . This substitution pattern breaks the symmetry of the starting material.
| Feature | Starting Material (4-Chlorobenzotrifluoride) | Target Product (4-Chloro-3-iodobenzotrifluoride) | Diagnostic Logic |
| Symmetry | Primary Pass/Fail Check | ||
| Signal Count | 2 Signals (AA'BB' system) | 3 Distinct Signals | SM has equivalent protons; Product has 3 unique environments. |
| H-2 (Position 2) | Part of AA'BB' multiplet (~7.5 ppm) | Singlet (s) or doublet of quartets ( | Key Identifier: This proton is trapped between I and CF |
| H-5 (Position 5) | Part of AA'BB' multiplet | Doublet (d) , | Ortho-coupled to H-6. |
| H-6 (Position 6) | Part of AA'BB' multiplet | Doublet (d) , | Ortho-coupled to H-5. |
Application Note: If your spectrum shows a "clean" pair of doublets integrating 2:2, you have failed to iodinate. If you see a mix of the AA'BB' system and the 3-signal pattern, calculate the conversion ratio by integrating the H-2 singlet against the SM multiplets.
Carbon-13 NMR (13C NMR) - The Iodine Effect
Carbon NMR provides a definitive confirmation of the iodine attachment due to the Heavy Atom Effect .
-
Observation: Carbon atoms directly attached to Iodine exhibit a significant upfield shift (shielding), often appearing between 90–100 ppm .
-
Validation: Look for a quaternary carbon signal in the 90–100 ppm range.
-
No signal < 110 ppm: No Iodine incorporation.
-
Two signals < 110 ppm: Di-iodination (Impurity B).
-
Part 4: Experimental Validation Protocol
This protocol is designed for researchers validating a synthesized batch or a commercial sample.
Materials Required[2][3][4][5]
-
Solvent: CDCl
(Deuterated Chloroform) with 0.03% TMS. -
Standard: 4-Chlorobenzotrifluoride (for overlay comparison).
-
Instrument: 300 MHz NMR or higher (400 MHz recommended for resolving F-H coupling).
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL CDCl
. Ensure the solution is clear; filter if necessary to remove inorganic salts (KI/NaI residues). -
Acquisition (1H):
-
Set spectral width to -2 to 14 ppm.
-
Number of scans (NS): 16 (sufficient for protons).
-
Critical: Set relaxation delay (
) to seconds to ensure accurate integration of the isolated aromatic protons.
-
-
Acquisition (19F) - Optional but Recommended:
-
Run a Fluorine NMR (decoupled).
-
Target: Single sharp peak (approx -63 ppm).
-
Impurity Check: Secondary peaks shifted by <0.5 ppm indicate regioisomers where the electronic environment of the CF
group is slightly perturbed.
-
-
Data Processing & Logic Check:
Figure 2: Decision tree for interpreting NMR data during product validation.
Part 5: Performance Comparison
Why choose 4-Chloro-3-iodobenzotrifluoride over its bromo-analog or other isomers?
| Parameter | 4-Chloro-3-iodo benzotrifluoride | 4-Chloro-3-bromo benzotrifluoride | 3-Chloro-4-iodobenzotrifluoride (Isomer) |
| C-X Bond Energy | Weak (~57 kcal/mol) | Stronger (~66 kcal/mol) | Weak |
| Coupling Reactivity | High (Reacts at RT) | Moderate (Requires heat/ligands) | High |
| Selectivity | Excellent (I reacts, Cl stays) | Good, but Cl activation possible | Poor (Steric clash with CF |
| Cost | High | Low | Very High (Custom Synthesis) |
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-3-iodobenzotrifluoride - Gas Phase Data & ID. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
PubChem. Compound Summary: 4-Chloro-3-iodobenzotrifluoride. [Link][4]
Sources
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Chloro-3-iodobenzotrifluoride
For researchers, scientists, and professionals in drug development, the isomeric purity of building blocks like 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) is not a trivial matter. It is a critical parameter that dictates reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.[1][2] The presence of positional isomers can lead to unforeseen side reactions and the generation of impurities that are difficult and costly to remove.[1]
This guide provides an in-depth comparison of analytical methodologies for the isomeric purity assessment of 4-Chloro-3-iodobenzotrifluoride. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the selection of each technique and its specific parameters.
The Challenge: Identifying Potential Isomeric Impurities
The synthesis of 4-Chloro-3-iodobenzotrifluoride, a highly functionalized aromatic compound, can potentially yield several positional isomers.[2] Understanding these potential impurities is the first step in developing a robust analytical method for their detection and quantification. The primary isomeric impurities of concern would involve different arrangements of the chloro, iodo, and trifluoromethyl groups on the benzene ring.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis is a balance of selectivity, sensitivity, speed, and the nature of the isomers themselves. For 4-Chloro-3-iodobenzotrifluoride, with its volatility and distinct functional groups, GC, HPLC, and NMR each offer unique advantages.
| Technique | Principle | Strengths for this Analysis | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and semi-volatile isomers. Sensitive detectors like FID and ECD. | Requires the analyte to be thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds. Excellent for resolving non-volatile isomers. | Can be more complex to develop methods for closely related isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides unambiguous structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds. | Lower sensitivity compared to chromatographic methods. |
In-Depth Experimental Protocols
Gas Chromatography (GC-FID): A High-Resolution Approach
GC is a powerful technique for separating volatile and semi-volatile compounds like halogenated benzotrifluorides. The key to successfully separating positional isomers lies in selecting a column with the appropriate polarity and employing a suitable temperature program to enhance resolution.
Rationale for Method Design:
-
Column Selection: A mid-polarity column, such as one containing a trifluoropropyl stationary phase, is often effective for separating halogenated aromatic isomers. The unique dipole-dipole interactions offered by such a phase can enhance the separation of isomers with different charge distributions.
-
Temperature Programming: A slow, programmed temperature ramp allows for the precise elution of closely boiling isomers, maximizing the resolution between them.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for this application.
Step-by-Step GC-FID Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the 4-Chloro-3-iodobenzotrifluoride sample and dissolve it in 10 mL of a suitable solvent like acetone or hexane.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent trifluoropropyl-based column.[3]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[3]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/minute, hold for 5 minutes.
-
Ramp 2: Increase to 220 °C at 10 °C/minute, hold for 5 minutes.
-
-
Detector: FID at 280 °C.
-
Data Acquisition: Collect data for a total of 35 minutes.
-
-
Analysis: Inject the prepared sample and identify the peaks corresponding to 4-Chloro-3-iodobenzotrifluoride and its isomers based on their retention times. Quantify the isomeric purity by area percent calculation.
Expected Performance:
| Parameter | Expected Value |
| Resolution between critical isomer pairs | > 1.5 |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantification (LOQ) | < 0.05% |
| Precision (%RSD) | < 2% |
Workflow for GC-FID Isomeric Purity Analysis
Caption: Workflow for GC-FID analysis of isomeric purity.
High-Performance Liquid Chromatography (HPLC-UV): A Versatile Alternative
HPLC offers a powerful alternative to GC, particularly for less volatile impurities or when derivatization is not desirable. The choice of stationary phase is critical for resolving positional isomers.
Rationale for Method Design:
-
Column Selection: Phenyl-hexyl or Pentafluorophenyl (PFP) columns are excellent choices for separating aromatic positional isomers.[4] These stationary phases provide unique π-π and dipole-dipole interactions, in addition to hydrophobic interactions, which can effectively differentiate between isomers with subtle differences in their electronic and spatial arrangements.[4]
-
Mobile Phase: A simple isocratic or gradient elution with a mixture of acetonitrile and water is typically sufficient. The organic modifier concentration can be optimized to achieve the best separation.
-
Detector: A UV detector set at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm) is a straightforward and effective means of detection.
Step-by-Step HPLC-UV Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-Chloro-3-iodobenzotrifluoride sample and dissolve it in 10 mL of the mobile phase.
-
Instrument Setup:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. Quantify the isomeric purity by area percent calculation.
Expected Performance:
| Parameter | Expected Value |
| Resolution between critical isomer pairs | > 1.5 |
| LOD | < 0.02% |
| LOQ | < 0.05% |
| Precision (%RSD) | < 2% |
Logical Flow for HPLC Method Development
Caption: Key steps in HPLC method development for isomer analysis.
¹⁹F NMR Spectroscopy: Unambiguous Structural Confirmation
For fluorinated compounds like 4-Chloro-3-iodobenzotrifluoride, ¹⁹F NMR is an exceptionally powerful tool. The large chemical shift dispersion of the ¹⁹F nucleus often allows for the baseline resolution of signals from different isomers, even when their ¹H NMR spectra are complex and overlapping.[5]
Rationale for Method Design:
-
Nucleus Selection: The trifluoromethyl group provides a strong, singlet signal in the ¹⁹F NMR spectrum, making it an ideal probe for purity assessment. Each isomer will have a unique chemical environment for its CF₃ group, resulting in a distinct chemical shift.
-
Quantitative Analysis: By acquiring the spectrum under quantitative conditions (i.e., with a sufficient relaxation delay), the integral of each signal is directly proportional to the molar concentration of the corresponding isomer.
Step-by-Step ¹⁹F NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the 4-Chloro-3-iodobenzotrifluoride sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Instrument Setup:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument equipped with a fluorine probe.
-
Experiment: Standard ¹⁹F NMR experiment with proton decoupling.
-
Parameters for Quantitative Analysis:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 5 times the longest T₁ of the CF₃ signals.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128 scans).
-
-
-
Analysis: Process the acquired FID to obtain the ¹⁹F NMR spectrum. Integrate the signals corresponding to the main component and any isomeric impurities. Calculate the isomeric purity based on the relative integral values.
Expected Performance:
| Parameter | Expected Value |
| Chemical Shift Difference between Isomers | Dependent on isomer structure, but often > 0.1 ppm |
| LOD | ~0.1% (instrument dependent) |
| LOQ | ~0.3% (instrument dependent) |
| Precision (%RSD) | < 5% |
Conclusion: An Integrated Approach for Assured Purity
For a comprehensive and robust assessment of the isomeric purity of 4-Chloro-3-iodobenzotrifluoride, a multi-faceted approach is recommended. GC-FID provides a high-resolution quantitative method for routine quality control. HPLC-UV offers a versatile and complementary separation technique. ¹⁹F NMR serves as an invaluable tool for unambiguous identification and quantification of fluorinated isomers, providing orthogonal confirmation of the chromatographic results. By employing these techniques with a clear understanding of their principles and the rationale behind the experimental design, researchers can ensure the quality and consistency of this critical synthetic building block, thereby safeguarding the integrity of their downstream applications in pharmaceutical and materials science.
References
-
ResearchGate. (2025). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Tetra-aryl Benzene Isomers by Using Preparative Gas Chromatography with Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallographic Methods. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
MavMatrix. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. Retrieved from [Link]
-
ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F-Labeled Molecular Probes for NMR-Based Detection | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing trans-1-chloro-3,3,3-trifluoropropene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]
Sources
Safety Operating Guide
4-Chloro-3-iodobenzotrifluoride proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-Chloro-3-iodobenzotrifluoride
Part 1: Executive Summary (Immediate Action Required)
Core Directive: 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) is a Halogenated Organic Solvent .[1] It must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to prevent dangerous chemical incompatibilities and excessive disposal costs.[1]
Critical "Do's and Don'ts":
-
DO segregate into a dedicated "Halogenated Waste" container.[1]
-
DO use high-density polyethylene (HDPE) or glass containers with PTFE-lined caps.[1]
-
DO NOT dispose of down the sink or drain (Strict Environmental Hazard).
-
DO NOT mix with strong oxidizers or alkali metals.[1]
Part 2: Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity to ensure protocol alignment.[1]
Identity Verification:
-
Chemical Name: 4-Chloro-3-iodobenzotrifluoride[1]
-
Synonyms: 1-Chloro-2-iodo-4-(trifluoromethyl)benzene; 2-Chloro-1-iodo-5-trifluoromethylbenzene[1]
-
CAS Number: 672-57-1 [1]
Physical & Safety Data for Disposal Contractors:
| Property | Value | Operational Implication |
| Physical State | Liquid (Pale yellow) | Requires liquid-tight containment (Drum/Carboy).[1] |
| Flash Point | > 110°C (Estimate) | Combustible.[1] Keep away from heat sources. |
| Density | ~1.8 g/mL | Heavy liquid.[1] Do not overfill containers by weight. |
| Water Solubility | Negligible | Will form a separate organic layer (DNAPL) in water.[1] |
| Reactivity | Stable | Avoid Strong Oxidizing Agents, Strong Bases.[1] |
| RCRA Status | Halogenated Solvent | Likely F-listed (F001/F002) or Characteristic (D022-like).[1] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (RCRA) regulations and prevents environmental contamination.
Step 1: Segregation (The "Halogen Rule")
The presence of Chlorine, Iodine, and Fluorine atoms necessitates high-temperature incineration with specific flue gas scrubbing (to remove HF, HCl, and HI gases).[1]
-
Action: Designate a specific waste stream. Do not mix with non-halogenated solvents (e.g., Methanol, Toluene) unless instructed by your specific waste contractor, as this increases the volume of expensive-to-treat waste.[1]
-
Incompatibility Check: Ensure the waste container does not contain alkali metals (Lithium, Sodium) or strong oxidizers, which can react violently with halogenated aromatics.[1]
Step 2: Container Selection & Packaging
-
Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .
-
Sealing: Caps must have PTFE (Teflon) or Viton liners. Avoid standard rubber seals, which may degrade upon prolonged contact with halogenated aromatics.[1]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Step 3: Labeling
Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
Signal Word: WARNING or HAZARDOUS WASTE.
-
Chemical Components: "4-Chloro-3-iodobenzotrifluoride" (Do not use abbreviations like "CIBTF").[1]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Combustible.
Step 4: Storage & Pickup
-
Store in a Secondary Containment Tray (polypropylene) capable of holding 110% of the container's volume.
-
Keep in a cool, well-ventilated area away from direct sunlight.[1]
-
Schedule pickup with your EHS (Environmental Health & Safety) department or licensed hazardous waste contractor within 90 days of the container being filled (standard satellite accumulation rule).
Part 4: Spill Management & Emergency Response
Scenario: Minor Spill (< 500 mL) in Fume Hood
-
Alert: Notify nearby personnel.
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]
-
Contain: Use vermiculite , sand , or commercial organic solvent absorbent pads .[1]
-
Warning: Do not use combustible materials like sawdust.[1]
-
-
Clean: Scoop absorbed material into a wide-mouth jar.[1] Label as "Solid Debris with Halogenated Solvents."[1][7]
-
Decontaminate: Wipe the surface with a soap/water solution. Collect wipes in the solid waste jar.
Part 5: Visualizations
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the chemical is routed to the correct high-temperature incineration stream.[1]
Caption: Figure 1. Decision matrix for segregating 4-Chloro-3-iodobenzotrifluoride waste streams to ensure compatibility and compliance.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2775796, 4-Chloro-3-iodobenzotrifluoride.[1]
-
U.S. Environmental Protection Agency (EPA). "Managing Hazardous Waste in Your Laboratory." RCRA Guidelines for Academic Laboratories.
-
Fisher Scientific. Safety Data Sheet (SDS) for 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1).[1]
-
Princeton University EHS. "Waste Disposal by Chemical Class - Halogenated Solvents."[1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 672-58-2 | 3-(Trifluoromethyl)benzenesulfonamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 3-(Trifluoromethyl)benzenesulfonamide CAS#: 672-58-2 [m.chemicalbook.com]
- 6. nexconn.com [nexconn.com]
- 7. mn.uio.no [mn.uio.no]
Personal protective equipment for handling 4-Chloro-3-iodobenzotrifluoride
CAS: 672-57-1 | Molecular Formula: C7H3ClF3I [1]
Executive Summary: Operational Hazard Profile
4-Chloro-3-iodobenzotrifluoride is a dense, halogenated aromatic liquid used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical synthesis.[2][3] Its operational risk profile is defined by its high density (~1.97 g/mL), solvent properties, and halogenated nature.
Unlike standard organic solvents, this compound possesses a unique ability to permeate standard laboratory elastomers rapidly. The protocols below move beyond generic "safety first" advice to provide a chemically grounded defense strategy.
Part 1: Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves provide insufficient permeation resistance against halogenated aromatics for prolonged contact. The following system prioritizes barrier integrity while maintaining the dexterity required for micro-scale synthesis.
1. Hand Protection: The "Zone Defense" Protocol
Do not rely on single-layer disposable nitrile gloves for primary protection. Halogenated benzenes can swell and permeate thin nitrile (< 4 mil) in under 5 minutes.
| Operational Zone | Recommended PPE Configuration | Scientific Rationale |
| Zone 1: Standard Synthesis (Weighing, Pipetting, TLC) | Double Gloving: 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 4-8 mil Nitrile (Disposable)Change outer glove immediately upon splash. | Provides a sacrificial outer layer. The air gap between layers delays permeation to the skin, allowing time for safe removal. |
| Zone 2: High Exposure (Scale-up >10g, Syringe Transfer) | Laminate/Barrier Gloves: Silver Shield® (EVOH) or Viton®Worn under a nitrile outer glove for grip. | EVOH laminates offer >480 min breakthrough time against halogenated aromatics but lack elasticity. |
| Zone 3: Spill Cleanup | Heavy Duty Chem-Resistant: Viton® or Butyl Rubber (Thick gauge) | Standard nitrile will degrade/swell upon saturation, risking dermal absorption during cleanup. |
2. Respiratory & Ocular Protection[4]
-
Primary Engineering Control: All handling must occur within a certified chemical fume hood. The compound causes respiratory tract irritation (STOT SE 3) [1].[5]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses.
-
Causality: As a liquid with high density and low surface tension, splashes during transfer are more energetic and harder to contain than aqueous solutions.
-
Part 2: Operational Handling & Storage Logic[5]
1. Liquid Handling Physics
The specific gravity of 4-Chloro-3-iodobenzotrifluoride is approximately 1.973 g/mL [2]. This extreme density creates unique handling challenges:
-
Pipetting Error: Air-displacement pipettes will under-deliver volume due to the liquid's weight pulling against the air spring.
-
Dripping Risk: The liquid tends to "drool" from pipette tips.
-
Protocol: Use Positive Displacement Pipettes or the Reverse Pipetting Technique to ensure accuracy and prevent contamination of the workspace.
2. Stability & Storage
-
Light Sensitivity: The carbon-iodine bond is susceptible to homolytic cleavage under UV/visible light, generating radical species that degrade the reagent.
-
Action: Store in amber glass or aluminum-wrapped containers.
-
-
Temperature: Store at 2-8°C. While stable at room temperature for short periods, cold storage retards dehalogenation over long-term storage [2].
Part 3: Workflow Visualization
The following diagram outlines the decision logic for handling and waste segregation, ensuring compliance with halogenated waste streams.
Figure 1: Decision logic for PPE selection based on volume and strict waste segregation pathways to prevent cross-contamination of non-halogenated streams.
Part 4: Emergency & Disposal Protocols
1. Spill Management (Self-Validating System)
Do not use standard paper towels for large spills. The high density of the liquid requires high-capacity absorbents.
-
Evacuate: Move personnel from the immediate area to prevent respiratory irritation.
-
PPE Upgrade: Don Viton® or Silver Shield® gloves.
-
Containment: Use a vermiculite or clay-based absorbent.
-
Why: These materials bind organic halides effectively and reduce vapor pressure more efficiently than cellulose pads.
-
-
Decontamination: Wash the surface with a dilute surfactant (soap/water). Avoid using acetone as a cleaner initially, as it increases the volatility of the remaining residue.
2. Waste Disposal Strategy
Strict segregation is required by environmental regulations (RCRA in the US, similar global standards) due to the high cost of incinerating halogenated waste.
-
The Rule: If 4-Chloro-3-iodobenzotrifluoride touches a solvent, that entire mixture becomes Halogenated Waste .
-
Labeling: Clearly mark containers "HALOGENATED SOLVENTS."
-
Incompatibility: Do not mix with strong oxidizers or alkali metals (e.g., Sodium metal), as this can risk energetic Wurtz-Fittig type coupling or defluorination reactions [3].
References
-
University of Pennsylvania, EHRS. (n.d.). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
